Product packaging for 2-Phenoxyethyl acetate(Cat. No.:CAS No. 6192-44-5)

2-Phenoxyethyl acetate

Cat. No.: B1584703
CAS No.: 6192-44-5
M. Wt: 180.2 g/mol
InChI Key: WHFKYDMBUMLWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenoxyethyl acetate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1584703 2-Phenoxyethyl acetate CAS No. 6192-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-9(11)12-7-8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFKYDMBUMLWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863706
Record name 2-Phenoxyethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6192-44-5
Record name Ethanol, 2-phenoxy-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6192-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxyethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenoxyethyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenoxyethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENOXYETHYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCC4DJI6TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Phenoxyethyl acetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenoxyethyl Acetate: Chemical Properties, Structure, and Applications

Introduction

This compound (CAS No. 6192-44-5) is an organic ester recognized for its utility across various industrial sectors, most notably in the fragrance and cosmetics industries.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, structure, synthesis, and analytical methodologies. As an ester of 2-phenoxyethanol and acetic acid, it possesses a unique combination of a pleasant floral aroma, low volatility, and effective solvent capabilities.[2][3][4]

Chemical Identity and Structure

This compound is a colorless liquid with a variety of synonyms used in commercial and scientific contexts.[1][5][6]

  • IUPAC Name: this compound[7]

  • Synonyms: Acetic Acid 2-Phenoxyethyl Ester, 2-Phenoxyethanol acetate, Ethylene glycol monophenyl ether acetate[7][8]

  • CAS Number: 6192-44-5[7]

  • Molecular Formula: C₁₀H₁₂O₃[7]

  • Molecular Weight: 180.20 g/mol [7]

  • InChIKey: WHFKYDMBUMLWDA-UHFFFAOYSA-N[7]

  • Canonical SMILES: CC(=O)OCCOC1=CC=CC=C1[7]

The structure consists of a phenyl group linked to an ethyl acetate moiety through an ether linkage, which contributes to its characteristic properties.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and integration into various formulations.

PropertyValueSource(s)
Appearance Colorless liquid[1][5][6]
Boiling Point 243.64 °C at 760 mmHg[2][5]
Density 1.083 g/cm³[5]
Flash Point 95.263 °C[5]
Refractive Index 1.495[5]
Vapor Pressure 0.0318 mmHg at 25°C[5]
Solubility Soluble in alcohol, acetone, and ether.[2][6] Limited solubility in water.[2]
LogP (Octanol/Water Partition Coefficient) 1.62850[5]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the esterification of 2-phenoxyethanol (also known as Phenylcellosolve) with acetic acid.[3] This reaction is typically catalyzed by an acid catalyst. The process involves heating the reactants, which leads to the formation of the ester and water as a byproduct.

Synthesis Reactant1 2-Phenoxyethanol Product This compound Reactant1->Product Reactant2 Acetic Acid Reactant2->Product Catalyst Acid Catalyst Catalyst->Product Byproduct Water Product->Byproduct +

Caption: Synthesis pathway for this compound.

Industrial and Research Applications

This compound's desirable properties make it a valuable component in several applications:

  • Fragrance and Perfumery: Due to its mild, sweet, and floral scent, it is used as a fixative and fragrance component in perfumes, soaps, detergents, and other scented products.[1][2][4]

  • Cosmetics and Personal Care: It is incorporated into cosmetic formulations to enhance the sensory experience of products like lotions and creams.

  • Solvent: Its ability to dissolve a wide range of substances makes it an effective solvent in the production of coatings and inks.[1][3]

  • Chemical Intermediate: It serves as a building block in the synthesis of other organic compounds.[1]

Analytical Methodology: Quantification by GC-MS

To ensure the purity and concentration of this compound in a given sample, Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely accepted analytical technique.

Objective: To develop and validate a quantitative GC-MS method for the determination of this compound.

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler

  • Helium (carrier gas), 99.999% purity

  • This compound reference standard (>99% purity)

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in the chosen solvent.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve and dilute the sample with the solvent to a final concentration expected to be within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter if particulates are present.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MSD Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for initial identification. Target ions for this compound would be determined from its mass spectrum.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Confirm the identity of the compound by comparing its retention time and mass spectrum with the reference standard.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Calibration Standards Injection Inject into GC-MS Standard->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte Detection->Quantification Confirmation Confirm Identity (Retention Time & Mass Spec) Detection->Confirmation

Caption: GC-MS analytical workflow for this compound.

Safety and Handling

While this compound is considered to have low toxicity, proper safety precautions are essential.[2][6]

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, and protective gloves.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[5]

  • Toxicity: It is considered a poison by ingestion and skin contact.[6] In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[9]

Conclusion

This compound is a versatile organic ester with a well-established role in various industrial applications, particularly in the formulation of fragrances and cosmetics. Its synthesis is straightforward, and its chemical and physical properties are well-documented. Adherence to proper analytical methods and safety protocols is crucial for its effective and safe utilization in research and manufacturing.

References

Synthesis of 2-Phenoxyethyl Acetate from Phenoxyethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-Phenoxyethyl Acetate, a valuable ester widely utilized in the pharmaceutical and fragrance industries.[1][2] We delve into the core chemical principles, present detailed experimental protocols, and explore analytical validation methods. The narrative emphasizes the causality behind procedural choices, offering insights grounded in established chemical theory and practice. This document is designed to serve as a practical resource for researchers, chemists, and professionals involved in drug development and fine chemical synthesis, ensuring a blend of theoretical depth and actionable laboratory guidance.

Introduction: The Significance of this compound

This compound (CAS No: 6192-44-5) is an aromatic ester recognized for its mild, pleasant, rose-like odor.[1][3] Its physicochemical properties, including a high boiling point (approx. 273°C) and excellent solvency, make it a versatile compound.[2] In the pharmaceutical industry, it serves not only as a fragrance component in topical formulations but also as a specialized solvent and an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][5] Its precursor, 2-phenoxyethanol, is a globally approved preservative, and understanding the conversion to its acetate ester is crucial for leveraging its full potential in formulation science.[5][6]

The synthesis route from 2-phenoxyethanol is a classic example of esterification, a fundamental reaction in organic chemistry. This guide will focus on the most common and efficient method: the acetylation of 2-phenoxyethanol using acetic anhydride.

The Core Synthesis: Reaction Theory and Mechanism

The conversion of an alcohol to an ester is known as esterification. While the Fischer esterification—reacting a carboxylic acid with an alcohol under acidic conditions—is a well-known method, it is a reversible equilibrium-limited process.[7][8] To achieve higher yields and faster reaction rates, a more reactive acetylating agent, acetic anhydride, is often employed.[9] This reaction is technically an acylation and is highly efficient for converting primary alcohols like 2-phenoxyethanol into their corresponding acetate esters.

The reaction proceeds via nucleophilic acyl substitution. The alcohol (2-phenoxyethanol) acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This process is significantly accelerated by a catalyst.

The Role of the Catalyst

While the reaction can proceed without a catalyst, it is often impractically slow. Catalysts activate the acetic anhydride, making it more susceptible to nucleophilic attack.

  • Acid Catalysts : Strong acids like sulfuric acid protonate a carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbon.[8] However, they can be corrosive and lead to side reactions. Milder solid acid catalysts like zinc oxide or various phosphates are also effective and offer easier separation.[10][11]

  • Base Catalysts : Bases like pyridine or 4-(dimethylamino)pyridine (DMAP) function by a different mechanism. They act as nucleophilic catalysts, reacting with the anhydride to form a highly reactive acetylpyridinium intermediate, which is then readily attacked by the alcohol.[9] Simple, non-nucleophilic bases like sodium bicarbonate can also be used to drive the reaction by neutralizing the acetic acid byproduct.[12]

The choice of catalyst is a critical experimental decision, balancing reaction efficiency, cost, safety, and ease of removal from the final product. For this guide, we will detail a protocol using a mild, easily handled solid acid catalyst.

General Reaction Scheme

The overall transformation is as follows:

Phenoxyethanol + Acetic Anhydride --(Catalyst)--> this compound + Acetic Acid

G Reactants Reactants (2-Phenoxyethanol & Acetic Anhydride) Reaction Catalytic Esterification (e.g., Acid Catalyst, Heat) Reactants->Reaction Crude Crude Product Mixture (Ester, Acetic Acid, Catalyst, Unreacted Reagents) Reaction->Crude Workup Aqueous Work-up (Neutralization & Washing) Crude->Workup Purification Purification (Fractional Distillation) Workup->Purification Product Pure this compound Purification->Product Analysis Quality Control (GC-MS, NMR, IR) Product->Analysis

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust and scalable laboratory procedure for the synthesis of this compound. It prioritizes safety, high yield, and purity.

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted within a certified fume hood.

Materials and Reagents
Reagent/MaterialCAS No.Molar Mass ( g/mol )Notes
2-Phenoxyethanol122-99-6138.16>99% purity
Acetic Anhydride108-24-7102.09>98% purity, handle with care (corrosive)
Copper (II) Sulfate, Anhydrous7758-98-7159.61Catalyst, ensure it is anhydrous
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aqueous solution
Brine (Saturated NaCl)7647-14-558.44Saturated aqueous solution
Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous, for drying
Dichloromethane (DCM)75-09-284.93Extraction solvent

Step-by-Step Methodology

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Charge Reactor Add 2-Phenoxyethanol (1.0 eq) and catalyst (e.g., CuSO₄, 0.02 eq) B 2. Add Reagent Slowly add Acetic Anhydride (1.5 eq) while stirring. A->B C 3. Heat & Monitor Heat to 80-100°C. Monitor progress via TLC or GC. B->C D 4. Cool & Quench Cool to room temp. Transfer to separatory funnel with DCM. C->D E 5. Wash Wash with NaHCO₃ solution, then brine. D->E F 6. Dry & Concentrate Dry organic layer (MgSO₄). Filter and remove solvent via rotary evaporation. E->F G 7. Distill Purify crude oil via vacuum distillation. F->G

Caption: Detailed experimental workflow from reaction to purification.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-phenoxyethanol (e.g., 50.0 g, 0.362 mol).

  • Catalyst Addition: Add a catalytic amount of anhydrous copper(II) sulfate (e.g., 1.15 g, 0.0072 mol, approx. 2 mol%). The use of a mild, solid catalyst simplifies post-reaction work-up.[10]

  • Reagent Addition: Begin stirring the mixture and slowly add acetic anhydride (e.g., 55.4 g, 0.543 mol, 1.5 equivalents) to the flask. An exothermic reaction may occur; control the addition rate to maintain a manageable temperature. Using an excess of the acetylating agent helps drive the reaction to completion.[10]

  • Heating and Monitoring: Heat the reaction mixture to 80-100°C and maintain this temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the 2-phenoxyethanol starting material. The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel, diluting with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (200 mL).

  • Neutralization and Washing: Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acetic acid byproduct and any remaining acetic anhydride. A basic wash is crucial for removing acidic impurities.[13] Follow this with a wash using saturated brine solution (1 x 100 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The result is a crude oil of this compound.

Purification

The final and most critical step for achieving high purity is fractional distillation under reduced pressure. This technique is necessary because the atmospheric boiling point of this compound is high, and heating to that temperature could cause decomposition.

  • Apparatus: A standard vacuum distillation setup with a fractionating column (e.g., Vigreux) is assembled.

  • Procedure: The crude oil is heated under vacuum. The pure this compound fraction is collected at its characteristic boiling point at the given pressure (e.g., ~110-115°C at 5 mmHg).

  • Expected Outcome: A colorless, clear liquid with a yield typically in the range of 90-96%.[14]

Analytical Characterization and Quality Control

Validation of the final product's identity and purity is paramount, especially in a pharmaceutical context.

G cluster_tests QC Analysis Product Purified Product GCMS GC-MS (Purity & Identity) Product->GCMS NMR ¹H & ¹³C NMR (Structural Confirmation) Product->NMR FTIR FTIR Spectroscopy (Functional Group ID) Product->FTIR

Caption: Logic flow for the analytical quality control of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity. A single sharp peak at the correct retention time on the chromatogram indicates high purity. The mass spectrum provides the molecular weight (180.20 g/mol ) and a fragmentation pattern that confirms the molecular structure.[3][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the two methylene groups (-OCH₂CH₂O-), and the acetyl methyl group.

  • Infrared (IR) Spectroscopy: FTIR analysis confirms the presence of key functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, and the disappearance of the broad alcohol (-OH) stretch from the starting material confirms the reaction's completion.[3]

Green Chemistry Considerations

Modern chemical synthesis places a strong emphasis on sustainability. The described protocol can be adapted to align with green chemistry principles.[16][17]

  • Catalyst Choice: Replacing strong, corrosive acids with reusable solid acid catalysts or even biocatalysts like immobilized lipases can significantly reduce waste and hazardous material use.[17][18]

  • Solvent Selection: While DCM is an effective extraction solvent, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can be considered.[16]

  • Solvent-Free Synthesis: For some substrates, acetylation reactions can be run under solvent-free conditions, using the excess liquid reagent as the solvent, which dramatically improves the process mass intensity.[9][11]

Conclusion

The synthesis of this compound from phenoxyethanol via acetylation with acetic anhydride is a robust, high-yielding, and well-understood chemical transformation. The choice of catalyst and careful execution of the work-up and purification steps are critical to achieving a final product of high purity suitable for demanding applications in the pharmaceutical and consumer goods industries. By understanding the chemical principles and embracing modern, sustainable practices, researchers can efficiently and responsibly produce this valuable ester.

References

An In-depth Technical Guide to the Formation Mechanisms of 2-Phenoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the chemical pathways for synthesizing 2-Phenoxyethyl acetate, a versatile organic ester valued in various industrial applications, from fragrances to coatings.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms, offering both theoretical understanding and practical, field-proven insights.

Introduction to this compound

This compound (C₁₀H₁₂O₃) is the ester formed from 2-phenoxyethanol and acetic acid.[2] It is a colorless liquid with a mild, pleasant aroma, valued for its properties as a solvent and a fragrance component.[1][3] Understanding its formation is critical for optimizing production processes, ensuring high purity, and developing novel applications.

This guide will dissect the primary synthetic routes to this compound, focusing on the underlying principles of each mechanism. We will explore classical esterification, modern enzymatic methods, and multi-step syntheses, providing detailed protocols and visual representations to illuminate these chemical transformations.

Core Synthetic Pathways and Mechanisms

The formation of this compound can be achieved through several distinct chemical reactions. The choice of pathway often depends on factors such as desired yield, purity requirements, cost of starting materials, and environmental considerations.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Route

The most traditional and widely employed method for producing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (acetic acid) with an alcohol (2-phenoxyethanol).[4][5]

Mechanism:

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7] The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.[8]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-phenoxyethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7]

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final product, this compound.[7]

To drive the equilibrium towards the product side, an excess of one of the reactants (typically the alcohol) is used, or the water formed during the reaction is continuously removed, often through azeotropic distillation with a Dean-Stark apparatus.[6][8]

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Acetic_Acid Acetic Acid Protonated_AA Protonated Acetic Acid Acetic_Acid->Protonated_AA Protonation 2-Phenoxyethanol 2-Phenoxyethanol Tetrahedral_Intermediate Tetrahedral_Intermediate 2-Phenoxyethanol->Tetrahedral_Intermediate H+ H+ (Acid Catalyst) H+->Protonated_AA 2-Phenoxyethyl_acetate This compound Water Water Protonated_AA->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate->Water Protonated_Ester Protonated_Ester Tetrahedral_Intermediate->Protonated_Ester Elimination of Water Protonated_Ester->H+ Catalyst Regeneration Protonated_Ester->2-Phenoxyethyl_acetate Deprotonation

Caption: Fischer-Speier Esterification Mechanism for this compound.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-phenoxyethanol (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 eq). A non-polar solvent that forms an azeotrope with water, like toluene, should be added to fill the Dean-Stark trap.

  • Reflux: Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.

ParameterConditionRationale
Reactants 2-Phenoxyethanol, Acetic AcidStarting materials for the ester.
Catalyst p-Toluenesulfonic acid or H₂SO₄Protonates the carboxylic acid, making it more electrophilic.
Solvent TolueneForms an azeotrope with water for its removal.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 1-10 hoursVaries depending on the scale and efficiency of water removal.[4]
Enzymatic Transesterification: A Green Chemistry Approach

An alternative and more environmentally friendly route to this compound is through enzymatic transesterification. This method utilizes lipases as biocatalysts to facilitate the reaction between an alcohol (2-phenoxyethanol) and an ester (such as ethyl acetate or vinyl acetate).[9]

Mechanism:

The lipase-catalyzed transesterification proceeds via a "ping-pong bi-bi" mechanism.

  • Acyl-Enzyme Intermediate Formation: The lipase enzyme's active site (containing a serine residue) attacks the carbonyl carbon of the acyl donor (e.g., ethyl acetate), forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the ester (ethanol) and forming a stable acyl-enzyme intermediate.

  • Nucleophilic Attack by Alcohol: The target alcohol (2-phenoxyethanol) then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

  • Product Release: A second tetrahedral intermediate is formed, which then collapses to release the final ester product (this compound) and regenerate the free enzyme.

This biocatalytic approach offers high selectivity, milder reaction conditions (lower temperature and neutral pH), and reduced byproduct formation compared to chemical synthesis.[9] The use of immobilized enzymes further simplifies catalyst recovery and reuse.[9]

Enzymatic_Transesterification Enzymatic Transesterification Mechanism Lipase Lipase Enzyme Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme Acylation Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Acyl_Enzyme 2-Phenoxyethanol 2-Phenoxyethanol 2-Phenoxyethanol->Acyl_Enzyme Nucleophilic Attack Acyl_Enzyme->Lipase Deacylation & Catalyst Regeneration Ethanol Ethanol Acyl_Enzyme->Ethanol 2-Phenoxyethyl_acetate This compound Acyl_Enzyme->2-Phenoxyethyl_acetate

Caption: Lipase-Catalyzed Transesterification for this compound.

Experimental Protocol: Enzymatic Transesterification

  • Reaction Setup: In a temperature-controlled vessel, combine 2-phenoxyethanol, an excess of ethyl acetate (which can also serve as the solvent), and an immobilized lipase such as Novozym® 435.[9]

  • Incubation: Incubate the mixture at a moderate temperature (typically 40-60°C) with gentle agitation to ensure proper mixing.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of 2-phenoxyethanol to this compound.

  • Catalyst Removal: Once equilibrium is reached or the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused.

  • Purification: Remove the excess ethyl acetate and the ethanol byproduct under reduced pressure. The remaining crude product is of high purity but can be further purified by vacuum distillation if necessary.

ParameterConditionRationale
Reactants 2-Phenoxyethanol, Ethyl AcetateStarting materials for the transesterification.
Catalyst Immobilized Lipase (e.g., Novozym® 435)Biocatalyst for the reaction.
Solvent Excess Ethyl Acetate or a non-polar solventEthyl acetate can act as both reactant and solvent.[9]
Temperature 40-60°COptimal temperature for lipase activity without causing denaturation.[10]
Reaction Time Varies (hours to days)Dependent on enzyme activity, substrate concentration, and temperature.[10]
Multi-Step Synthesis via Williamson Ether Synthesis and Subsequent Esterification

In some instances, the starting material 2-phenoxyethanol may not be readily available. In such cases, a two-step synthesis can be employed, beginning with the formation of 2-phenoxyethanol via the Williamson ether synthesis, followed by esterification.

Step 1: Williamson Ether Synthesis of 2-Phenoxyethanol

This reaction forms an ether from an organohalide and an alkoxide.[11][12] In this case, sodium phenoxide reacts with 2-chloroethanol in an SN2 reaction.[12][13][14]

Mechanism:

  • Formation of the Alkoxide: Phenol is deprotonated by a strong base, such as sodium hydroxide, to form the sodium phenoxide, a potent nucleophile.

  • SN2 Attack: The phenoxide ion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide, 2-chloroethanol.[12][14] The phenoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step.[12]

Step 2: Esterification of 2-Phenoxyethanol

The 2-phenoxyethanol produced in the first step is then esterified with acetic acid or its derivatives using one of the methods described above (e.g., Fischer-Speier esterification).

Multi_Step_Synthesis Multi-Step Synthesis Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Fischer Esterification Phenol Phenol Sodium_Phenoxide Sodium Phenoxide Phenol->Sodium_Phenoxide Deprotonation NaOH NaOH NaOH->Sodium_Phenoxide 2-Phenoxyethanol_product 2-Phenoxyethanol Sodium_Phenoxide->2-Phenoxyethanol_product SN2 Attack 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->2-Phenoxyethanol_product Acetic_Acid_step2 Acetic Acid 2-Phenoxyethyl_acetate_final This compound 2-Phenoxyethanol_product->2-Phenoxyethyl_acetate_final Esterification Acetic_Acid_step2->2-Phenoxyethyl_acetate_final H+_step2 H+ H+_step2->2-Phenoxyethyl_acetate_final

Caption: Workflow for the multi-step synthesis of this compound.

Phase-Transfer Catalysis in Williamson Ether Synthesis

The efficiency of the Williamson ether synthesis can be significantly improved by employing a phase-transfer catalyst (PTC).[15][16] This is particularly useful when reacting an aqueous solution of sodium phenoxide with 2-chloroethanol, which may be in an organic phase.

The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where the reaction with the alkyl halide occurs at a much faster rate.[15][17]

Experimental Protocol: Williamson Ether Synthesis of 2-Phenoxyethanol

  • Reaction Setup: In a flask equipped with a stirrer and reflux condenser, dissolve phenol in an aqueous solution of sodium hydroxide. Add 2-chloroethanol and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide.

  • Reaction: Heat the mixture with vigorous stirring for several hours.

  • Workup: After cooling, separate the organic layer. If no organic solvent was used, extract the product with a suitable solvent like diethyl ether. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, remove the solvent, and purify the resulting 2-phenoxyethanol by vacuum distillation. The purified alcohol can then be used in an esterification reaction as previously described.

Conclusion

References

Spectroscopic Characterization of 2-Phenoxyethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of 2-Phenoxyethyl Acetate

This compound (CAS No. 6192-44-5, Molecular Formula: C₁₀H₁₂O₃) is an organic ester of notable interest in various chemical and pharmaceutical sectors.[1] Its structure, featuring a phenoxy group linked to an ethyl acetate moiety, imparts specific chemical properties that are leveraged in synthesis and materials science. The unambiguous confirmation of its molecular structure is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles to ensure a self-validating analytical workflow.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the precise connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectrum Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra of a liquid sample like this compound.

  • Sample Preparation: A solution of this compound (approx. 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL).

  • Solvent Rationale: CDCl₃ is selected as the solvent due to its excellent ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H NMR; δ ≈ 77.16 ppm for ¹³C NMR), which does not interfere with the analyte signals.[2]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

  • Acquisition Parameters: Standard acquisition parameters are used, including a sufficient relaxation delay (e.g., 1-2 seconds) to ensure accurate signal integration for ¹H NMR.[3]

  • Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a quantitative map of the different proton environments within the molecule. The spectrum of this compound shows four distinct signals, confirming the unique proton groups.

Table 1: ¹H NMR Data for this compound (90 MHz, CDCl₃) [4]

Signal Assignment (Label)Chemical Shift (δ, ppm)MultiplicityIntegration
Acetate Methyl Protons (a)2.09Singlet (s)3H
Phenoxy-Methylene Protons (b)4.18Triplet (t)2H
Acetoxy-Methylene Protons (c)4.41Triplet (t)2H
Aromatic Protons (d)6.89 - 7.35Multiplet (m)5H
  • Interpretation:

    • The singlet at 2.09 ppm (a) corresponds to the three protons of the acetate methyl group. Its upfield chemical shift is characteristic of methyl protons adjacent to a carbonyl group, and it appears as a singlet because there are no protons on the adjacent carbonyl carbon to induce splitting.[5]

    • The two signals for the ethyl bridge protons appear as triplets, a classic signature of an A₂B₂ spin system where both methylene groups are coupled to each other.

    • The triplet at 4.18 ppm (b) is assigned to the methylene protons adjacent to the phenoxy group (-O-CH₂-). The electron-withdrawing oxygen atom shifts this signal downfield.

    • The triplet at 4.41 ppm (c) corresponds to the methylene protons adjacent to the acetate's ester oxygen (-CH₂-O-C=O). This signal is shifted even further downfield due to the stronger deshielding effect of the adjacent acetate group compared to the phenoxy group.

    • The multiplet between 6.89 and 7.35 ppm (d) integrates to five protons, which is definitive for the monosubstituted benzene ring. The overlapping signals represent the ortho, meta, and para protons, which have slightly different chemical environments.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum for this compound displays eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

Table 2: ¹³C NMR Data for this compound (22.5 MHz, CDCl₃) [4]

Chemical Shift (δ, ppm)AssignmentRationale
21.0Acetate -C H₃Typical range for a methyl group on a carbonyl.
63.3Acetoxy -C H₂-Aliphatic carbon bonded to the electron-withdrawing ester oxygen.
66.2Phenoxy -C H₂-Aliphatic carbon bonded to the phenoxy ether oxygen.
114.5Aromatic C-orthoShielded aromatic carbons ortho to the electron-donating -OR group.
121.0Aromatic C-paraShielded aromatic carbon para to the -OR group.
129.4Aromatic C-metaAromatic carbons meta to the -OR group.
158.4Aromatic C-ipsoAromatic carbon directly attached to the ether oxygen (quaternary).
170.8Acetate C =OCharacteristic chemical shift for an ester carbonyl carbon.

Section 2: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

  • Background Scan: An initial background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to subtract atmospheric and instrumental interferences.[6]

  • Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal surface, ensuring complete coverage.

  • Spectrum Acquisition: The sample spectrum is acquired. The instrument measures the absorption of the evanescent wave that penetrates a few micrometers into the sample.

  • Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectral Data & Interpretation

The IR spectrum of this compound is dominated by characteristic absorptions corresponding to its ester and aromatic ether functionalities.

Table 3: Key IR Absorption Bands for this compound (Liquid Film) [4]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3065, 3042MediumAromatic C-H Stretch
2961, 2878MediumAliphatic C-H Stretch
1742 Strong, Sharp Ester C=O Stretch
1599, 1497StrongAromatic C=C Ring Stretch
1238 Strong Ester C-O Stretch (asymmetric)
1038StrongEther C-O Stretch
754, 692StrongAromatic C-H Out-of-Plane Bend
  • Interpretation:

    • The most diagnostic peak is the strong, sharp absorption at 1742 cm⁻¹ , which is unequivocally assigned to the carbonyl (C=O) stretching vibration of the aliphatic ester group.

    • The region from 1300-1000 cm⁻¹ contains strong C-O stretching bands. The prominent peak at 1238 cm⁻¹ is characteristic of the asymmetric C-C-O stretch of the acetate group, while the band at 1038 cm⁻¹ is attributed to the aryl-alkyl ether C-O stretch.

    • The presence of the aromatic ring is confirmed by the C=C stretching vibrations at 1599 and 1497 cm⁻¹ and the C-H stretching peaks just above 3000 cm⁻¹. The strong bands at 754 and 692 cm⁻¹ are out-of-plane C-H bending vibrations, indicative of a monosubstituted benzene ring.

Section 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which offers valuable structural clues.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile organic compounds like this compound.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. The GC separates the analyte from any impurities based on boiling point and column affinity.

  • Ionization: As the pure compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the EI process causes the energetically unstable molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

  • Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.

Mass Spectrum Data & Fragmentation Analysis

The EI mass spectrum provides a unique fingerprint of the molecule. The molecular ion peak confirms the molecular weight, and the fragmentation pattern helps piece together the structure.

Table 4: Major Fragments in the EI Mass Spectrum of this compound [4]

m/zRelative Intensity (%)Proposed Fragment Identity
180 15[M]⁺• (Molecular Ion)
10720[C₇H₇O]⁺
9430[C₆H₆O]⁺• (Phenol radical cation)
87 100 [C₄H₇O₂]⁺
7735[C₆H₅]⁺ (Phenyl cation)
43 95[C₂H₃O]⁺ (Acetyl cation)
  • Interpretation of Fragmentation:

    • The molecular ion peak [M]⁺• at m/z 180 confirms the molecular weight of this compound (180.20 g/mol ).[1]

    • The base peak (100% relative intensity) at m/z 87 is formed by the cleavage of the ether bond, a characteristic fragmentation for such compounds. This corresponds to the [CH₃COOCH₂CH₂]⁺ fragment.

    • The intense peak at m/z 43 is the highly stable acetyl cation, [CH₃C=O]⁺, formed by cleavage of the ester C-O bond. This is a hallmark of acetate esters.

    • The peak at m/z 94 corresponds to the phenol radical cation, formed via a rearrangement and cleavage, while the peak at m/z 77 is the phenyl cation, resulting from the loss of a hydrogen from the benzene ring fragment.

Visualization of Key Fragmentation Pathways

The following diagram illustrates the primary fragmentation events that lead to the most abundant ions observed in the mass spectrum.

G M [C₁₀H₁₂O₃]⁺• m/z 180 (Molecular Ion) frag87 [CH₃COOCH₂CH₂]⁺ m/z 87 (Base Peak) M->frag87 - •OC₆H₅ frag94 [C₆H₅OH]⁺• m/z 94 M->frag94 Rearrangement & Cleavage frag43 [CH₃CO]⁺ m/z 43 frag87->frag43 - C₂H₄O

References

2-Phenoxyethyl acetate CAS number 6192-44-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenoxyethyl Acetate (CAS 6192-44-5) for Scientific Professionals

Introduction and Overview

This compound (CAS 6192-44-5) is a high-boiling point, colorless organic ester with a pleasant, fruity odor.[1] Possessing both ether and ester functional groups, it exhibits a unique combination of properties that make it a valuable compound across diverse scientific and industrial domains. Its chemical structure, consisting of a phenyl group linked via an ether bond to an ethyl acetate moiety, imparts excellent solvency for a wide range of materials, low volatility, and utility as a versatile chemical intermediate.[1][2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its physicochemical properties, synthesis methodologies, key applications, analytical procedures, and safety protocols. The information is synthesized from authoritative sources to ensure scientific accuracy and practical relevance.

Key Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 6192-44-5[3]

  • Molecular Formula: C₁₀H₁₂O₃[1][4]

  • Synonyms: Acetic acid 2-phenoxyethyl ester, Ethylene glycol monophenyl ether acetate, Phenylcellosolve acetate.[3][4][5]

Physicochemical and Spectroscopic Properties

The utility of this compound in various formulations is dictated by its distinct physical and chemical properties. It is a colorless, oily liquid that is practically insoluble in water but soluble in organic solvents such as alcohols and oils.[5] This solubility profile makes it an effective component in non-aqueous systems.[2]

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 180.20 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[1][6]
Density ~1.08 - 1.11 g/cm³[7][8]
Boiling Point ~273 °C[8]
Vapor Pressure 0.0318 mmHg at 25°C[7]
Refractive Index ~1.50[2]
Solubility Soluble in acetone, ether, and oils; practically insoluble in water.[5][6]
LogP (Octanol/Water) 1.6 - 1.8[7]
Spectroscopic Profile

Structural elucidation and quality control rely on spectroscopic analysis. While detailed spectral data requires direct experimental acquisition, publicly available data provides a reference for characterization.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key peaks include a strong C=O stretch for the ester group (typically ~1735 cm⁻¹), C-O stretches for the ester and ether linkages, and peaks corresponding to the aromatic ring. Fourier Transform Infrared (FTIR) spectra are available for reference in public databases such as PubChem.[3]

Synthesis and Manufacturing

The primary and most direct method for producing this compound is through the esterification of 2-Phenoxyethanol.[2][5] This reaction involves the acetylation of the primary alcohol group of 2-Phenoxyethanol (also known as Phenylcellosolve).

Primary Synthetic Route: Acetylation of 2-Phenoxyethanol

This synthesis is a classic acid-catalyzed esterification reaction. Acetic anhydride or acetyl chloride can be used as the acetylating agent, often in the presence of an acid catalyst or a base to neutralize the acid byproduct.

Synthesis_Workflow cluster_reactants Reactants & Catalyst Reactant1 2-Phenoxyethanol (Phenylcellosolve) Reaction Esterification Reaction (Heating) Reactant1->Reaction Reactant2 Acetic Anhydride (Acetylating Agent) Reactant2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product Crude This compound Reaction->Product Forms Workup Aqueous Workup (Neutralization & Washing) Product->Workup Proceeds to Purification Purification (Distillation) Workup->Purification FinalProduct Pure This compound (>99%) Purification->FinalProduct Yields

Caption: Synthesis workflow for this compound.

Laboratory-Scale Synthesis Protocol

The following protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 2-Phenoxyethanol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.1 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Appropriate organic solvents (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Phenoxyethanol and Acetic Anhydride.

  • Catalyst Addition: Slowly add the catalytic amount of concentrated sulfuric acid to the stirred mixture. The addition is exothermic and should be done cautiously.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and unreacted acetic anhydride), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound as a colorless liquid. Purity is typically assessed by Gas Chromatography (GC).[1][9]

Key Applications in Research and Industry

This compound's unique properties make it a valuable component in several sectors.[2][10]

  • High-Performance Solvent: Due to its low volatility and strong solvency, it is an excellent choice for paints, coatings, and adhesives.[1][10] It helps to dissolve resins and other components, improving the flow and finish of the final product.

  • Fragrance and Personal Care: It is used in perfume and cosmetic formulations, where it can act as a solvent for other fragrance components or contribute to the overall scent profile.[2][10] Its stability makes it suitable for a wide range of products.

  • Chemical Intermediate: The ester and ether linkages provide two points of reactivity, making it a useful building block in organic synthesis for producing more complex molecules and pharmaceutical intermediates.[2][6][8]

  • Emulsifiers: It finds application as an emulsifier in various industrial formulations.[2][10]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for its application, especially in regulated industries.

  • Gas Chromatography (GC): GC is the primary method for determining the purity of this compound. Commercial suppliers often guarantee a purity of >99.0% as determined by GC analysis.[1][9]

  • FTIR Spectroscopy: As mentioned, FTIR is used to confirm the presence of key functional groups (ester, ether, aromatic ring) and thus verify the identity of the compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural confirmation by showing the specific chemical shifts and coupling patterns of the protons and carbons in the molecule.

Safety, Handling, and Regulatory Profile

Proper handling of this compound is essential to ensure laboratory and workplace safety.

Toxicological Data

Toxicological studies have established its safety profile. It is considered a poison by ingestion and skin contact.[6]

  • Oral LD50 (rat): 4900 µL/kg[6]

  • Skin LD50 (rat): 9 mL/kg[6] When heated to decomposition, it may emit acrid smoke and irritating vapors.[6]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]

  • Personal Protection: Wear standard personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.

Storage and Stability
  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep containers tightly closed. Some suppliers recommend refrigerated storage at 2-8°C.[7]

  • Stability: The compound is stable under normal storage conditions.

Regulatory Information

This compound is listed on several international chemical inventories. For example, it is included in the Australian Inventory of Industrial Chemicals (AICIS).[3] Users should always consult local regulations to ensure compliance.

References

Synonyms for 2-Phenoxyethyl acetate (e.g., ethylene glycol monophenyl ether acetate)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Phenoxyethyl acetate, a molecule of significant interest in various scientific and industrial domains, including pharmaceutical sciences. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of its chemical identity, synthesis, applications, metabolic fate, and analytical characterization.

Nomenclature and Identification: Establishing a Common Lexicon

Precise identification of a chemical entity is paramount in scientific discourse. This compound is known by a variety of synonyms, which can often be a source of confusion. A clear understanding of its nomenclature is the first step toward a thorough characterization.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 6192-44-5 .[1][2][3] Its IUPAC (International Union of Pure and Applied Chemistry) name is This compound .[2]

A comprehensive list of synonyms and alternative names is provided in the table below to facilitate cross-referencing in literature and databases.

Synonym Source/Type
Acetic acid 2-phenoxyethyl esterSystematic Name
Ethylene glycol monophenyl ether acetateCommon Name
2-Phenoxyethanol acetateCommon Name
Ethylene glycol phenyl ether acetateCommon Name
beta-Phenoxyethyl acetateCommon Name
AceticacidphenoxyethylesterAlternative Spelling
Phenylcellosolve acetateTrade Name Derivative
NSC 6554NIH Developmental Therapeutics Program Number

A clear understanding of these synonyms is crucial when conducting literature searches and reviewing regulatory documents.

Physicochemical Properties

The utility of this compound in various applications is dictated by its physicochemical properties. It is a colorless liquid with a mild, pleasant odor.[2] Key quantitative properties are summarized below.

Property Value Source
Molecular FormulaC₁₀H₁₂O₃[1][2]
Molecular Weight180.20 g/mol [1][2]
Boiling Point~243.6 °C at 760 mmHg[4]
Flash Point~95.3 °C[4]
Density~1.083 g/cm³[4]
Refractive Index~1.495[4]

Synthesis of this compound: A Tale of Two Methodologies

The synthesis of this compound can be broadly categorized into two approaches: traditional chemical synthesis and biocatalytic (enzymatic) synthesis. The choice of methodology is often dictated by factors such as desired purity, yield, cost, and environmental considerations.

Chemical Synthesis: The Esterification Pathway

The most common chemical route to this compound is the esterification of 2-Phenoxyethanol with an acetylating agent.

Reactants 2-Phenoxyethanol + Acetic Anhydride Reaction Esterification Reaction (Warming may be required) Reactants->Reaction Catalyst Catalyst (e.g., Pyridine, Strong Acid) Catalyst->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product Pure 2-Phenoxyethyl Acetate Purification->Product

Caption: A generalized workflow for the chemical synthesis of this compound.

The following protocol describes a laboratory-scale synthesis of this compound via esterification of 2-Phenoxyethanol with acetic anhydride, using pyridine as a catalyst.

Materials:

  • 2-Phenoxyethanol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of 2-Phenoxyethanol (1.0 equivalent) in a round-bottom flask, add pyridine (1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield pure this compound.

Biocatalytic Synthesis: The "Green" Alternative

In recent years, there has been a significant shift towards biocatalytic methods for ester synthesis, driven by the principles of green chemistry. These methods employ enzymes, typically lipases, as catalysts.

Causality behind choosing biocatalysis:

  • High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, reducing the formation of byproducts.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (temperature, pressure, and pH), reducing energy consumption and thermal degradation of products.

  • Environmental Friendliness: Biocatalysis often uses non-toxic, biodegradable catalysts and can sometimes be performed in solvent-free systems, minimizing environmental impact.

A common approach is the transesterification of an acetate donor (e.g., ethyl acetate) with 2-Phenoxyethanol, catalyzed by an immobilized lipase such as Novozym® 435.

Applications with a Focus on Pharmaceutical Development

While this compound is widely used as a fragrance component in cosmetics and personal care products, its properties also lend it to applications in the pharmaceutical industry, primarily as an excipient.[5][6]

  • Solvent: Its organic ester nature and moderate volatility make it a suitable solvent for certain active pharmaceutical ingredients (APIs), particularly in topical and transdermal formulations. The choice of solvent is critical in drug formulation as it can influence the solubility, stability, and skin permeation of the API.

  • Fragrance/Masking Agent: In topical preparations, where the odor of the API or other excipients may be unpleasant, this compound can be used as a fragrance to improve patient compliance.

  • Component in Drug Delivery Systems: Its properties may be leveraged in the development of certain drug delivery systems, such as nanoemulsions, for topical application.[7]

It is important to note that while its parent alcohol, 2-Phenoxyethanol, is a well-known preservative in pharmaceutical and cosmetic products, this compound is not typically used for this purpose.

Metabolic Fate and Toxicological Considerations: A Self-Validating System

For any compound used in pharmaceutical formulations, a thorough understanding of its metabolic fate and toxicological profile is non-negotiable. This knowledge forms a self-validating system for its safe use.

In Vivo Hydrolysis and Metabolic Pathway

This compound, being an ester, is expected to be rapidly hydrolyzed in vivo by esterases to its constituent parts: 2-Phenoxyethanol and acetic acid .[8] Therefore, the systemic toxicology of this compound is considered equivalent to that of 2-Phenoxyethanol on a molar basis.[9][10]

The primary metabolic pathway of 2-Phenoxyethanol involves oxidation to phenoxyacetic acid , which is then excreted in the urine.[1][11][12][13] This metabolic conversion is a critical detoxification pathway.

PEA This compound Hydrolysis Hydrolysis (Esterases) PEA->Hydrolysis PE 2-Phenoxyethanol Hydrolysis->PE AA Acetic Acid Hydrolysis->AA Oxidation Oxidation (ADH, ALDH) PE->Oxidation PAA Phenoxyacetic Acid Oxidation->PAA Excretion Urinary Excretion PAA->Excretion

Caption: The metabolic pathway of this compound in vivo.

Toxicological Profile of the Glycol Ether Class

Glycol ethers, as a class, have been extensively studied for their toxicology. Short-chain ethylene glycol ethers (e.g., ethylene glycol methyl ether) have been associated with testicular atrophy, teratogenicity, and bone marrow depression.[9][10] However, longer-chain ethylene glycol ethers, such as 2-Phenoxyethanol, do not exhibit these effects.[9][10] The primary toxicological concern with 2-Phenoxyethanol is potential skin and eye irritation, particularly with prolonged or repeated exposure.[9][10]

Potential for Signaling Pathway Interaction of Metabolites

While this compound itself is not known to be a direct modulator of cellular signaling pathways, its primary metabolite, phenoxyacetic acid, belongs to a class of compounds that have been shown to possess biological activity. For instance, certain derivatives of phenoxyacetic acid have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[10] Additionally, chlorinated analogs like 2,4-dichlorophenoxyacetic acid (2,4-D) have been shown to induce oxidative stress and activate the AMPK signaling pathway.[9] While these are not direct effects of this compound, understanding the potential bioactivity of its metabolites is a crucial aspect of its overall safety assessment in drug development.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the identity, purity, and quality of this compound used in research and product development. Gas Chromatography (GC) is the most common technique for its analysis due to its volatility.

Workflow for GC-MS Analysis

Sample Sample containing This compound Preparation Sample Preparation (Dilution, Extraction) Sample->Preparation GC Gas Chromatography (Separation) Preparation->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Quantification, Purity) MS->Data Result Analytical Result Data->Result

Caption: A typical workflow for the analysis of this compound by GC-MS.

Detailed Protocol for GC-MS Analysis

This protocol outlines a general method for the purity analysis of a this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Helium (carrier gas)

  • This compound standard

  • Suitable solvent (e.g., ethanol, ethyl acetate)

  • Volumetric flasks, pipettes, GC vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the solvent to a concentration within the calibration range.

  • GC-MS Parameters (example):

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-350

  • Analysis: Inject the standards and the sample solution into the GC-MS system.

  • Data Processing:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Generate a calibration curve from the standard solutions.

    • Quantify the purity of the sample by comparing its peak area to the calibration curve.

    • Identify any impurities by searching their mass spectra against a library (e.g., NIST).

Conclusion

This compound is a versatile molecule with a well-defined chemical profile. While its primary applications lie in the fragrance industry, its role as a solvent and excipient in pharmaceutical formulations, particularly for topical applications, should not be overlooked. A thorough understanding of its synonyms, synthesis, metabolic fate, and analytical characterization is essential for its safe and effective use in a research and drug development setting. The rapid in vivo hydrolysis to 2-Phenoxyethanol dictates that its toxicological profile is largely governed by this parent alcohol, which, unlike some other glycol ethers, has a favorable safety profile for its intended uses. As with any excipient, a comprehensive evaluation of its compatibility and stability within a given formulation is a prerequisite for its successful application.

References

A Comprehensive Technical Guide to 2-Phenoxyethyl Acetate: Industrial Uses and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-Phenoxyethyl acetate (CAS 6192-44-5), a versatile organic ester. Moving beyond a simple recitation of facts, this document delves into the causality behind its applications, offering field-proven insights into its industrial utility and burgeoning role in scientific research. Herein, we synthesize technical data with practical methodologies to create a self-validating resource for professionals in the chemical and pharmaceutical sciences.

Introduction: Unveiling the Molecular Identity and Physicochemical Landscape of this compound

This compound, also known as acetic acid 2-phenoxyethyl ester or ethylene glycol monophenyl ether acetate, is a colorless liquid characterized by a faint, pleasant floral odor.[1][2] Its unique molecular structure, combining an acetyl group with a phenoxyethanol moiety, imparts a valuable set of physicochemical properties that are central to its diverse applications.[2][3] A thorough understanding of these properties is fundamental to its effective and safe utilization in both industrial and research settings.[4]

Caption: Chemical Structure of this compound.

A summary of its key physicochemical properties is presented in the table below, providing a quantitative basis for the subsequent discussions on its applications.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance Colorless liquid[4]
Boiling Point ~243.64 °C @ 760 mm Hg (est)[5]
Density ~1.11 g/cm³[4]
Flash Point ~95.30 °C (est)[5]
Water Solubility 1900 mg/L @ 35 °C (exp)[5]
logP (o/w) 1.752 (est)[5]

These properties, particularly its moderate volatility, good solvency for a range of organic compounds, and pleasant aroma, are the primary drivers for its widespread industrial use.[6]

Industrial Significance: A Multifaceted Ingredient

This compound has carved a significant niche in several industrial sectors, primarily due to its favorable combination of sensory and functional properties.

Fragrance and Personal Care Formulations

The most prominent industrial application of this compound is as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.[6] Its sweet, floral, and slightly rosy scent profile makes it a versatile component in creating complex and appealing fragrances.[5] Beyond its olfactory contribution, its relatively low volatility allows it to act as a fixative, prolonging the scent's longevity on the skin or in the product.

The safety of this compound for use in fragrances has been assessed, often in conjunction with other aryl alkyl alcohol simple acid esters. Toxicological and dermatological reviews of structurally related compounds like 2-phenoxyethyl propionate and 2-phenoxyethyl isobutyrate provide a basis for its safety evaluation, considering endpoints such as acute toxicity, skin irritation, and sensitization.[3][7]

Solvents, Coatings, and Emulsifiers

Leveraging its excellent solvency, this compound is utilized as a solvent in the manufacturing of paints, coatings, and lacquers.[6] Its ability to dissolve various resins and polymers contributes to the formation of uniform and durable films. Furthermore, its properties lend themselves to its use as an emulsifier in certain formulations, aiding in the stabilization of oil-in-water or water-in-oil mixtures.[3]

Research Applications: Exploring New Frontiers

While its industrial applications are well-established, the use of this compound in scientific research is an expanding field with significant potential, particularly in biocatalysis, and with emerging interest in pharmaceutical sciences.

Biocatalysis and Enzymatic Synthesis

A significant area of research focuses on the "green" synthesis of this compound using enzymatic catalysts, which offers a more sustainable alternative to traditional chemical synthesis.[8][9] Lipases, a class of enzymes that catalyze the hydrolysis of fats, are commonly employed for the esterification or transesterification reactions to produce this ester.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol is a representative example of the enzymatic synthesis of this compound, based on principles described in the literature.[1]

Materials:

  • 2-Phenylethanol

  • Vinyl acetate

  • Immobilized lipase (e.g., Novozym® 435)

  • Organic solvent (e.g., n-hexane, or solvent-free system)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) for analysis

Methodology:

  • Reaction Setup: In a sealed reaction vessel, combine 2-phenylethanol and vinyl acetate in a defined molar ratio (e.g., 1:2). If using a solvent, add a sufficient volume of n-hexane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to be optimized (e.g., 1-10% w/v).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for a specified duration (e.g., 1-24 hours).

  • Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Centrifuge to separate the immobilized enzyme.

  • Analysis: Analyze the supernatant by GC to determine the conversion of 2-phenylethanol and the yield of this compound.

  • Product Isolation: Upon completion, separate the enzyme by filtration for potential reuse. The product can be purified from the reaction mixture by distillation or chromatography.

The optimization of reaction parameters such as temperature, substrate molar ratio, enzyme concentration, and reaction time is crucial for achieving high conversion rates and is a common focus of research in this area.[1]

Caption: Workflow for the enzymatic synthesis of this compound.

Potential as an Antimicrobial and Biocidal Agent

The precursor to this compound, 2-phenoxyethanol, is a well-known preservative with broad-spectrum antimicrobial activity.[10] While direct studies on the antimicrobial efficacy of this compound are less common, its structural similarity suggests potential applications in this area. Research into the antimicrobial properties of other acetate esters has shown that they can possess significant activity against various microorganisms.[11]

The mechanism of action of such compounds often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components. Further research is warranted to elucidate the specific antimicrobial spectrum and mechanism of action of this compound against pathogenic bacteria and fungi.

Applications in Drug Formulation and Delivery

The properties of this compound make it an interesting candidate for applications in pharmaceutical formulations, although this remains an area of active exploration.

  • Solvent for Poorly Soluble Drugs: Its solvency for organic molecules suggests it could be investigated as a co-solvent or part of a solvent system for poorly water-soluble active pharmaceutical ingredients (APIs) in topical or transdermal formulations.[12][13] The ability to dissolve a drug is a critical first step in its delivery through the skin.

  • Topical and Transdermal Delivery: Its moderate lipophilicity (logP ~1.75) may allow it to act as a penetration enhancer, facilitating the transport of drugs across the stratum corneum, the primary barrier of the skin.[14][15][16] The mechanism of penetration enhancement often involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the co-administered drug.[4][17]

  • Preservative in Pharmaceutical Formulations: Given the known preservative properties of 2-phenoxyethanol, this compound could potentially serve a dual role as both a solvent/enhancer and a preservative in topical or ophthalmic preparations, protecting them from microbial contamination.[2][18][19][20]

Role as a Synthetic Intermediate

In organic synthesis, this compound can serve as a valuable intermediate for the synthesis of more complex molecules.[3] Its ester functionality can be hydrolyzed to regenerate the 2-phenoxyethanol hydroxyl group for further reactions, or the entire phenoxyethyl acetate moiety can be incorporated as a building block in the synthesis of pharmaceutical or agrochemical compounds.

Safety and Toxicology

A comprehensive understanding of the toxicological profile of this compound is essential for its safe handling and application. While direct, extensive toxicological data on this compound can be limited, a significant amount of information can be inferred from studies on structurally similar compounds and its precursor, 2-phenoxyethanol.

Toxicological assessments of related fragrance ingredients, such as 2-phenoxyethyl isobutyrate and 2-phenoxyethyl propionate, have evaluated endpoints including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity.[3][7] These studies generally indicate a low order of acute toxicity and a low potential for skin irritation and sensitization at typical use concentrations in consumer products. Oral and dermal LD50 values for beta-phenoxyethyl acetate in rodents have been reported to be in the range of 3700-4900 µL/kg and 9 mL/kg, respectively.[5]

It is important for researchers and formulators to consult the latest safety data sheets (SDS) and regulatory information for comprehensive guidance on the safe handling, storage, and disposal of this compound.

Conclusion and Future Perspectives

This compound is a molecule of significant industrial importance, with a well-established role in the fragrance and coatings industries. Its pleasant sensory properties and effective solvency are the cornerstones of its current applications. For the research community, particularly in drug development, this compound presents a landscape of untapped potential.

Future research should focus on a more direct and thorough investigation of its antimicrobial properties, its efficacy as a solvent and penetration enhancer for a range of APIs in topical and transdermal drug delivery systems, and its utility as a synthetic intermediate. As the demand for "green" and sustainable chemical processes grows, the enzymatic synthesis of this compound will likely become an even more critical area of study. A deeper understanding of its toxicological profile through direct studies will further solidify its potential for broader applications in the pharmaceutical and personal care sectors. This guide serves as a foundational resource to inspire and inform such future investigations.

References

A Technical Guide to the Green Synthesis of 2-Phenoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenoxyethyl acetate, a key fragrance and flavor compound with a characteristic rose-like scent, is of significant interest to the cosmetic, food, and pharmaceutical industries.[1][2][3][4] Traditional chemical synthesis routes often rely on harsh conditions and environmentally burdensome reagents. This guide provides an in-depth exploration of green and sustainable synthesis methodologies for this compound, with a focus on enzymatic catalysis and solvent-free reaction systems. These approaches offer significant advantages, including milder reaction conditions, higher specificity, reduced waste generation, and the potential for continuous processing. This document is intended for researchers, chemists, and process development scientists seeking to implement more eco-friendly and efficient manufacturing processes.

Introduction: The Imperative for Greener Fragrance Synthesis

The synthesis of fine chemicals, particularly those used in consumer products, is under increasing scrutiny for its environmental impact. Conventional methods for producing this compound, such as the acetylation of 2-phenoxyethanol or the esterification of phenoxyethanol with acetic acid, often involve acid catalysts, high temperatures, and organic solvents, leading to byproducts and environmental concerns.[1][5] The principles of green chemistry encourage the development of alternative synthetic pathways that are safer, more energy-efficient, and utilize renewable resources. Biocatalysis, employing enzymes as catalysts, has emerged as a powerful tool in this endeavor, offering high selectivity and the ability to operate under mild conditions.[6][7]

This guide will delve into the practical application of these green principles to the synthesis of this compound, providing both the theoretical underpinnings and actionable experimental protocols.

Biocatalytic Synthesis: Leveraging Nature's Catalysts

Enzymes, particularly lipases, have proven to be highly effective catalysts for the synthesis of esters like this compound. Their high chemo-, regio-, and enantioselectivity often leads to purer products with fewer side reactions.

The Workhorse of Ester Synthesis: Immobilized Lipases

Immobilized lipases are favored in industrial applications due to their enhanced stability, ease of separation from the reaction mixture, and potential for reuse, which significantly reduces processing costs.[6] Among the most successful biocatalysts for this transformation is the immobilized lipase B from Candida antarctica, commercially known as Novozym® 435.[2][3][4][8]

The enzymatic synthesis can proceed through two primary pathways:

  • Esterification: The direct reaction of 2-phenoxyethanol with acetic acid.

  • Transesterification: The reaction of 2-phenoxyethanol with an acyl donor, such as vinyl acetate or ethyl acetate.[3]

Transesterification using vinyl acetate is particularly advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and resulting in higher yields.[3]

Reaction Mechanism: The Ping-Pong Bi-Bi Pathway

Kinetic studies of the Novozym® 435-catalyzed synthesis of this compound have shown that the reaction follows an ordered Ping-Pong Bi-Bi mechanism.[2][3][8] This mechanism involves the formation of a covalent acyl-enzyme intermediate.

PingPong_Mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deacylation E Lipase (E) E_EA E-Acyl Donor Complex E->E_EA Binds EA Acyl Donor (e.g., Vinyl Acetate) EA->E_EA E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_EA->E_Acyl Forms Alc1 Leaving Group (e.g., Vinyl Alcohol) E_Acyl->Alc1 Releases E_Acyl2 Acyl-Enzyme Intermediate (E-Acyl) E_Acyl_ROH E-Acyl-ROH Complex E_Acyl2->E_Acyl_ROH Binds ROH 2-Phenoxyethanol (ROH) ROH->E_Acyl_ROH E2 Lipase (E) E_Acyl_ROH->E2 Releases Ester This compound (Ester) E2->Ester Forms

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.

Optimization of Reaction Parameters

The efficiency of the biocatalytic synthesis is highly dependent on several parameters. Response Surface Methodology (RSM) is a common statistical tool used to optimize these factors to achieve maximum product conversion.[2][3][8]

ParameterTypical RangeEffect on Conversion
Temperature 45 - 65 °CA key variable; higher temperatures increase reaction rate but can lead to enzyme denaturation.[1][2]
Reaction Time 60 - 120 minConversion increases with time until equilibrium is reached.
Enzyme Amount 100 - 150 mgHigher enzyme concentration generally leads to faster conversion.[2][8]
Substrate Molar Ratio 1:1 to 1:5 (Alcohol:Acyl Donor)An excess of the acyl donor can shift the equilibrium towards the product.
Agitation Speed 150 - 250 rpmEnsures proper mixing and reduces mass transfer limitations.

Table 1: Key parameters for optimizing the enzymatic synthesis of this compound.

One study identified optimal conditions for the transesterification of 2-phenethyl alcohol with vinyl acetate using Novozym® 435 as a reaction time of 79 minutes, a temperature of 57.8 °C, and an enzyme amount of 122.5 mg, achieving an experimental yield of 85.4%.[2][3][4][8]

Experimental Protocol: Batch Synthesis using Novozym® 435

Materials:

  • 2-Phenoxyethanol

  • Vinyl acetate

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask, add 2-phenoxyethanol and vinyl acetate (e.g., in a 1:2 molar ratio).

  • Add Novozym® 435 (e.g., 10% w/w of the substrates).

  • Place the flask in a temperature-controlled shaker bath set to the optimal temperature (e.g., 58 °C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Once the reaction reaches equilibrium (or the desired conversion), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and dried for reuse.

  • The reaction mixture is then diluted with an organic solvent and washed with brine to remove any remaining water-soluble impurities.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation if required.

Solvent-Free Synthesis: A Leap Towards Greener Processes

Eliminating organic solvents from chemical reactions is a primary goal of green chemistry. Solvent-free systems offer numerous benefits, including reduced environmental pollution, lower costs associated with solvent purchase and disposal, and increased reaction concentrations, leading to higher volumetric productivity.[1][5]

Leveraging Reactants as Solvents

In the context of this compound synthesis, a solvent-free approach can be realized by using one of the reactants, typically the acyl donor, in excess to serve as the reaction medium.[1][5] Ethyl acetate is a suitable choice as it is a relatively benign and inexpensive solvent.[1][5]

Continuous Production in a Packed-Bed Reactor

For industrial-scale production, continuous processes are often more efficient than batch processes. A packed-bed reactor (PBR) filled with an immobilized enzyme like Novozym® 435 is an excellent setup for the continuous, solvent-free synthesis of this compound.[1][6][7]

PackedBedReactor Feed Substrate Feed (2-Phenoxyethanol in Ethyl Acetate) Pump Pump Feed->Pump Reactor Packed-Bed Reactor (Immobilized Lipase) Inlet Outlet Pump->Reactor:p0 Product Product Collection Reactor:p1->Product

Caption: Workflow for continuous synthesis in a packed-bed reactor.

This system offers several advantages:

  • High Stability: The packed-bed configuration protects the immobilized enzyme from mechanical stress, leading to a longer operational lifespan.[1]

  • High Conversion: By optimizing parameters such as flow rate and substrate concentration, near-quantitative conversion can be achieved.[1][7]

  • Ease of Control: Continuous systems allow for precise control over reaction conditions and residence time.

Optimized Conditions for Continuous Solvent-Free Synthesis

Research has shown that the continuous synthesis of this compound in a solvent-free system using a packed-bed reactor with Novozym® 435 can achieve a molar conversion of 99.01% under optimized conditions.[1][7]

ParameterOptimal Value
2-Phenoxyethanol Concentration 62.07 mM (in ethyl acetate)
Flow Rate 2.75 mL/min
Temperature 54.03 °C

Table 2: Optimized conditions for continuous solvent-free synthesis.[1][7]

The packed-bed bioreactor demonstrated good stability for at least 72 hours of continuous operation without a significant decrease in conversion.[1][7]

Experimental Protocol: Continuous Synthesis in a Packed-Bed Reactor

Materials and Equipment:

  • 2-Phenoxyethanol

  • Ethyl acetate (anhydrous)

  • Novozym® 435

  • Packed-bed reactor column

  • Peristaltic or HPLC pump

  • Temperature-controlled water bath or column heater

  • Feed reservoir

  • Product collection vessel

Procedure:

  • Reactor Preparation: Pack the column uniformly with a known amount of Novozym® 435.

  • System Setup: Connect the feed reservoir to the pump, the pump to the inlet of the packed-bed reactor, and the reactor outlet to the collection vessel.

  • Temperature Control: Place the reactor in the water bath or heater and set it to the desired temperature (e.g., 54 °C). Allow the system to equilibrate.

  • Substrate Preparation: Prepare the feed solution by dissolving 2-phenoxyethanol in ethyl acetate to the desired concentration (e.g., 62 mM).

  • Initiate Flow: Start the pump at the optimized flow rate (e.g., 2.75 mL/min) to continuously feed the substrate solution through the packed-bed reactor.

  • Product Collection and Analysis: Collect the effluent from the reactor. Analyze samples periodically by GC to determine the molar conversion of 2-phenoxyethanol to this compound.

  • Steady-State Operation: Continue the process under steady-state conditions for the desired production duration.

Emerging Green Synthesis Technologies

While biocatalysis in solvent-free systems is a well-established green method, other innovative technologies are also being explored for ester synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions.[9][10] By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can lead to:[10][11]

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[9][11]

  • Improved Yields and Purity: The rapid heating can minimize the formation of byproducts.[11]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[9]

While specific protocols for the microwave-assisted synthesis of this compound are not as extensively documented as biocatalytic methods, the principles can be applied to the esterification of 2-phenoxyethanol with acetic acid, potentially in the presence of a solid acid catalyst or even under solvent-free conditions.[10]

The Potential of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with negligible vapor pressure, high thermal stability, and tunable properties.[12][13] They are considered "green" solvents due to their low volatility, which reduces air pollution. In the context of ester synthesis, they can act as both the solvent and the catalyst. While their application to this compound synthesis is an area for further research, their successful use in other esterification and transesterification reactions suggests they hold promise.

Conclusion and Future Outlook

The synthesis of this compound has been significantly advanced by the application of green chemistry principles. Biocatalysis, particularly with immobilized lipases like Novozym® 435, offers a robust, efficient, and environmentally friendly alternative to traditional chemical methods. The implementation of solvent-free systems, especially in continuous packed-bed reactors, further enhances the sustainability and economic viability of the process, achieving near-quantitative yields with minimal waste.

Future research will likely focus on the discovery and engineering of novel enzymes with enhanced stability and activity, the development of more efficient and recyclable catalytic systems, and the application of emerging technologies like microwave-assisted synthesis and novel green solvents to further optimize the production of this valuable fragrance compound. The adoption of these green methodologies is not only an ethical imperative but also a strategic advantage for chemical manufacturers in an increasingly environmentally conscious market.

References

A Theoretical and Spectroscopic Guide to 2-Phenoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Whitepaper for Chemical Researchers and Drug Development Professionals

Abstract

2-Phenoxyethyl acetate (CAS No. 6192-44-5) is an organic ester recognized for its utility across various industrial domains, including its role as a solvent, emulsifier, and component in fragrance formulations.[1][2] This guide provides a comprehensive theoretical examination of the molecule, moving beyond its applications to explore its fundamental structural, conformational, and spectroscopic characteristics. We delve into the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this compound, offering predictive analyses and interpretations grounded in established chemical theory. Furthermore, a detailed protocol for its synthesis via Fischer esterification is presented, complete with mechanistic insights and a procedural workflow. This document is intended to serve as a technical resource for scientists requiring a deep, structurally-informed understanding of this versatile compound.

Introduction and Molecular Identity

This compound is a bifunctional organic molecule containing both an ether and an ester group. Its formal IUPAC name is this compound, and it is also known by synonyms such as acetic acid 2-phenoxyethyl ester and ethylene glycol monophenyl ether acetate.[3][4] The molecule's structure, which combines a rigid aromatic ring with a flexible ethyl acetate chain via an ether linkage, gives rise to its characteristic physicochemical properties and diverse applications.

Below is the fundamental structure of this compound.

Figure 2. Proposed EI-MS Fragmentation of this compound M This compound [M]⁺ m/z 180 F94 Phenoxy Cation [C₆H₅O]⁺ m/z 94 M->F94 - •CH₂CH₂OCOCH₃ F87 Acetoxyethyl Cation [CH₃COOCH₂CH₂]⁺ m/z 87 M->F87 - •OC₆H₅ F77 Phenyl Cation [C₆H₅]⁺ m/z 77 F94->F77 - CO F43 Acylium Ion [CH₃CO]⁺ m/z 43 F87->F43 - C₂H₄O Figure 3. Workflow for Synthesis and Purification cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase reactants 1. Charge Reactants (2-Phenoxyethanol, Acetic Acid, Toluene) catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Reflux with Dean-Stark (Azeotropic Water Removal) catalyst->reflux cool 4. Cool to Room Temp. reflux->cool wash 5. Aqueous Washes (H₂O, NaHCO₃, Brine) cool->wash dry 6. Dry Organic Layer (Anhydrous MgSO₄) wash->dry filter 7. Filter & Concentrate (Remove MgSO₄ & Toluene) dry->filter distill 8. Vacuum Distillation filter->distill product Pure this compound distill->product

References

An In-depth Technical Guide to 2-Phenoxyethyl Acetate: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyethyl acetate, a glycol ether ester with the CAS number 6192-44-5, is a versatile organic compound with significant applications across various industries, including fragrances, cosmetics, and as a specialty solvent.[1] This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. While the precise initial synthesis is not prominently documented in readily accessible historical records, this guide reconstructs its likely historical development through the synthesis of its precursors. It further details established and robust laboratory-scale synthesis protocols, including Fischer-Speier esterification and acetylation with acetic anhydride, complete with mechanistic insights and experimental procedures. The guide also compiles essential physicochemical and spectroscopic data for the characterization and validation of this compound, serving as a critical resource for researchers and professionals in the field.

Introduction: The Profile of this compound

This compound (C₁₀H₁₂O₃) is a colorless to pale yellow liquid distinguished by a pleasant, fruity, and floral aroma.[2] Structurally, it is the acetate ester of 2-phenoxyethanol, also known as ethylene glycol monophenyl ether. This unique structure, combining an ether and an ester functional group, imparts a set of desirable properties, including good solvency for a range of resins and dyes, a high boiling point, and low volatility.[1][2] These characteristics have led to its widespread use as a solvent in paints, coatings, and adhesives, as well as a fragrance component in perfumes, soaps, and other personal care products.[1] In the pharmaceutical industry, it can serve as a specialty solvent or an intermediate in the synthesis of more complex molecules.

Historical Context and Postulated Discovery

Pinpointing the exact moment of the first synthesis of this compound is challenging based on publicly available literature. However, its history is intrinsically linked to the discovery and commercialization of its precursor, 2-phenoxyethanol.

The journey begins with the pioneering work on ethylene oxide and its derivatives in the late 19th century. The parent alcohol, 2-phenoxyethanol, was first synthesized around this period. Its commercial production under the trade name "Phenyl Cellosolve" commenced in the 1920s, driven by the demand for effective solvents in the burgeoning plastics and lacquer industries. The primary industrial route to 2-phenoxyethanol is a variation of the Williamson ether synthesis, reacting sodium phenoxide with ethylene chlorohydrin.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its application and for quality control in its synthesis.

Physicochemical Properties
PropertyValueSource
CAS Number 6192-44-5[2][3]
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3][4]
Appearance Colorless to pale yellow liquid[2]
Odor Pleasant, fruity, floral[2]
Boiling Point ~243-273 °C at 760 mmHg[2]
Density ~1.11 g/cm³[2]
Solubility Moderately soluble in water; soluble in organic solvents[2]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the acetyl group (singlet, ~2.1 ppm), the two methylene groups of the ethyl chain (triplets, ~4.2-4.4 ppm), and the aromatic protons of the phenyl group (multiplets, ~6.9-7.3 ppm).
¹³C NMR Resonances for the carbonyl carbon of the ester (~171 ppm), the carbons of the phenyl ring, the carbons of the ethyl chain, and the methyl carbon of the acetyl group.
Infrared (IR) Characteristic strong absorption band for the C=O stretch of the ester group (~1740 cm⁻¹), C-O stretching bands for the ester and ether linkages, and bands corresponding to the aromatic ring.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak (M⁺) at m/z 180, along with characteristic fragmentation patterns.

Synthesis of this compound: Protocols and Mechanisms

The synthesis of this compound is most commonly achieved through the esterification of 2-phenoxyethanol. Two primary and reliable methods are the Fischer-Speier esterification with acetic acid and acetylation using acetic anhydride.

Method 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between 2-phenoxyethanol and acetic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one, acetic acid) is used, or the water formed is removed.

Reaction:

C₆H₅OCH₂CH₂OH + CH₃COOH ⇌ C₆H₅OCH₂CH₂OCOCH₃ + H₂O

Causality of Experimental Choices:

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. p-Toluenesulfonic acid is often preferred as it is a solid, less corrosive, and can be easier to handle than sulfuric acid.[5]

  • Excess Acetic Acid: Using an excess of glacial acetic acid serves both as a reactant and as a solvent, and according to Le Châtelier's principle, it shifts the reaction equilibrium towards the formation of the ester, increasing the yield.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reflux condenser prevents the loss of volatile reactants and products.

  • Work-up: The work-up procedure is designed to remove the excess acetic acid, the acid catalyst, and any remaining starting material. Sodium bicarbonate solution is used to neutralize the acids, and extraction with an organic solvent isolates the ester. Anhydrous sodium sulfate is a drying agent to remove residual water from the organic phase.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenoxyethanol (1.0 mol), glacial acetic acid (2.0 mol), and p-toluenesulfonic acid monohydrate (0.05 mol).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the cooled mixture with distilled water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Relationship Diagram: Fischer Esterification

Fischer_Esterification 2-Phenoxyethanol 2-Phenoxyethanol Esterification Esterification 2-Phenoxyethanol->Esterification Acetic Acid Acetic Acid Acetic Acid->Esterification Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Esterification Reflux Reflux Reflux->Esterification Work-up Work-up Esterification->Work-up Water Water Esterification->Water This compound This compound Work-up->this compound

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Method 2: Acetylation with Acetic Anhydride

Acetylation with acetic anhydride is an alternative and often more efficient method for preparing esters from alcohols. This reaction is generally faster and not reversible, leading to higher yields. It can be performed with or without a catalyst.

Reaction:

C₆H₅OCH₂CH₂OH + (CH₃CO)₂O → C₆H₅OCH₂CH₂OCOCH₃ + CH₃COOH

Causality of Experimental Choices:

  • Acetic Anhydride: Acetic anhydride is a more reactive acetylating agent than acetic acid. The cleavage of the anhydride bond is energetically favorable, driving the reaction to completion.

  • Pyridine (Optional Catalyst): Pyridine can be used as a catalyst. It acts as a nucleophilic catalyst by forming a more reactive acetylpyridinium ion intermediate. It also serves as a base to neutralize the acetic acid byproduct.

  • Temperature: The reaction is typically exothermic and can often be performed at or slightly above room temperature, reducing the energy requirements compared to Fischer esterification.

  • Work-up: The work-up involves quenching the excess acetic anhydride with water and then neutralizing the acetic acid formed.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenoxyethanol (1.0 mol) in pyridine (1.2 mol) and cool the mixture in an ice bath.

  • Addition of Acetic Anhydride: Add acetic anhydride (1.1 mol) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Slowly pour the reaction mixture into ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with dilute hydrochloric acid to remove pyridine, followed by saturated sodium bicarbonate solution to remove acetic acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Experimental Workflow Diagram: Acetylation

Acetylation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification 2-Phenoxyethanol 2-Phenoxyethanol Mixing & Cooling Mixing & Cooling 2-Phenoxyethanol->Mixing & Cooling Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing & Cooling Pyridine (optional) Pyridine (optional) Pyridine (optional)->Mixing & Cooling Stirring at RT Stirring at RT Mixing & Cooling->Stirring at RT Quenching Quenching Stirring at RT->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Vacuum Distillation Vacuum Distillation Drying & Concentration->Vacuum Distillation

Caption: Step-by-step workflow for the synthesis of this compound via acetylation.

Conclusion

This compound remains a compound of significant industrial relevance. While its initial discovery is not clearly documented, its synthesis logically follows the development of its precursor, 2-phenoxyethanol, in the early 20th century. The esterification methods detailed in this guide, namely the Fischer-Speier esterification and acetylation with acetic anhydride, represent robust and well-understood protocols for its laboratory-scale preparation. The provided physicochemical and spectroscopic data serve as a benchmark for the validation of synthesized this compound, ensuring its quality and purity for various research and development applications. This guide provides a foundational understanding of this important glycol ether ester for scientists and professionals in the chemical and pharmaceutical fields.

References

Methodological & Application

Application Note & Protocol: Laboratory-Scale Synthesis of 2-Phenoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 2-Phenoxyethyl Acetate (CAS No. 6192-44-5), a versatile organic ester utilized as a solvent, fragrance component, and chemical intermediate.[1][2] The primary method detailed is the Fischer-Speier esterification of 2-phenoxyethanol with acetic acid, a classic and reliable acid-catalyzed reaction. This guide is designed for researchers and chemists, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and analytical characterization techniques. The protocol emphasizes self-validating checkpoints and is supported by authoritative references to ensure reproducibility and safety.

Introduction and Reaction Principle

This compound is a colorless liquid with a faint, pleasant floral odor.[3] Structurally, it is the acetate ester of 2-phenoxyethanol. Its synthesis is a fundamental example of esterification, a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.

The selected method, Fischer-Speier esterification, employs an excess of one reactant or the removal of water to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. A strong acid, typically sulfuric acid, is used as a catalyst to accelerate the reaction rate.

Overall Reaction:

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Reaction Mechanism: Fischer-Speier Esterification

The following diagram illustrates the key steps of the acid-catalyzed esterification mechanism.

Fischer_Esterification sub_acid Acetic Acid (R-COOH) protonated_acid Protonated Carbonyl [R-C(OH)2]+ sub_acid->protonated_acid 1. Protonation sub_alcohol 2-Phenoxyethanol (R'-OH) sub_alcohol->protonated_acid catalyst_H H+ tetra_intermediate Tetrahedral Intermediate protonated_acid->tetra_intermediate 2. Nucleophilic Attack protonated_ether Protonated Ester tetra_intermediate->protonated_ether 3. Proton Transfer &    Elimination of H2O product_ester This compound (R-COOR') protonated_ether->product_ester 4. Deprotonation catalyst_regen H+ (regenerated) product_water Water (H2O) Workflow A 1. Reagent Setup Combine 2-Phenoxyethanol, Acetic Acid, and H2SO4 B 2. Reaction Reflux for 3-4 hours A->B C 3. Work-up Cool, dilute with water, and extract with ether B->C D 4. Neutralization Wash organic layer with sat. NaHCO3 solution C->D E 5. Drying Wash with brine and dry over MgSO4 D->E F 6. Solvent Removal Filter and concentrate using a rotary evaporator E->F G 7. Purification Purify crude product via vacuum distillation F->G H 8. Characterization Analyze by NMR and IR G->H

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Determination of 2-Phenoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-Phenoxyethyl acetate. The methodology is designed for researchers, scientists, and quality control analysts in the pharmaceutical and cosmetic industries. The described protocol is founded on established chromatographic principles and has been structured to meet the rigorous validation standards outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). This document provides a comprehensive guide, from the scientific rationale behind the method's development to step-by-step protocols for execution and validation, ensuring both technical accuracy and practical applicability.

Introduction and Scientific Rationale

This compound (CAS 6192-44-5) is an organic ester utilized in various formulations, including personal care products and as a chemical intermediate.[1][2][3] Its accurate quantification is critical for ensuring product quality, stability, and adherence to regulatory standards. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5]

This method employs the reversed-phase chromatographic mode, which is optimal for separating moderately non-polar molecules like this compound.[6][7] In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 alkyl chains bonded to silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[6][8] this compound, being hydrophobic, will preferentially interact with the non-polar stationary phase. By using a polar mobile phase, its retention on the column is controlled, allowing for effective separation from other matrix components. Elution is achieved by the organic component of the mobile phase, which reduces the polarity of the mobile phase and decreases the analyte's retention.[8][9]

The selection of a C8 stationary phase provides a good balance of hydrophobic retention and analysis time for this analyte. The mobile phase, a mixture of acetonitrile, tetrahydrofuran, and water, is optimized for efficient elution and peak symmetry. UV detection is chosen based on the presence of the phenyl group in the analyte, which provides strong chromophoric activity. A similar compound, 2-phenoxyethanol, shows strong absorbance at 258 nm, making this wavelength suitable for sensitive detection.[10]

The entire method is developed and validated in accordance with the principles outlined in ICH Guideline Q2(R2) Validation of Analytical Procedures and USP General Chapter <621> Chromatography , ensuring the procedure is fit for its intended purpose.[11][12][13][14][15]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A chromatography data system (CDS) is required for data acquisition and processing.

  • Chemicals & Reagents:

    • This compound Reference Standard (≥98% purity)

    • Acetonitrile (HPLC Grade)

    • Tetrahydrofuran (HPLC Grade)

    • Water (HPLC or Milli-Q Grade)

    • Formic Acid (for pH adjustment, if necessary)

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the analysis.

ParameterCondition
Column Lichrosorb C8 (150 x 4.6 mm, 5 µm particle size) or equivalent
Mobile Phase Isocratic: Acetonitrile : Tetrahydrofuran : Water (21:13:66, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 258 nm
Run Time Approximately 10 minutes

Causality: The C8 column offers sufficient hydrophobicity to retain this compound without leading to excessively long run times. The mobile phase composition is adapted from a method for similar compounds and provides excellent peak shape and resolution.[10] A column temperature of 30 °C ensures consistent retention times by minimizing viscosity fluctuations.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard.

    • Transfer the standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the mobile phase and mix thoroughly.

  • Calibration Standards (e.g., 25 - 250 µg/mL):

    • Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.

    • Store these solutions at 2-8 °C if not used immediately.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample matrix expected to contain approximately 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction.

    • Cool to room temperature, dilute to volume with mobile phase, and mix.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection. This removes particulates that could damage the column.

Method Validation Protocol

To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[13][15][16] The following parameters should be assessed.

System Suitability

Before initiating any validation or sample analysis, the suitability of the chromatographic system must be verified. This is a self-validating check to ensure the system is performing adequately.[4][17]

  • Inject the working standard solution (e.g., 100 µg/mL) five or six times.

  • Calculate the parameters based on the resulting chromatograms.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0% for replicate injections
Specificity

Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest.

  • Procedure: Analyze a blank (mobile phase) and a placebo (sample matrix without the analyte). There should be no significant interfering peaks at the retention time of this compound. If a PDA detector is available, peak purity analysis should be performed on the analyte peak in the presence of the sample matrix.

Linearity and Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Procedure:

    • Inject the series of at least five calibration standards in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (as Recovery)

Accuracy reflects the closeness of the test results to the true value.

  • Procedure:

    • Prepare a placebo sample matrix.

    • Spike the placebo with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay):

    • Procedure: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method and assess the impact on system suitability and results.

    • Vary flow rate (e.g., ± 0.1 mL/min).

    • Vary column temperature (e.g., ± 2 °C).

    • Vary the organic component of the mobile phase (e.g., ± 2% absolute).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Visualization of Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E System Suitability Test B->E C Prepare Sample Solutions F Inject Standards & Samples C->F D->E E->F G Integrate Chromatograms F->G H Generate Calibration Curve G->H I Calculate Concentration H->I J Final Report I->J

Caption: Overall workflow for the HPLC quantification of this compound.

Validation_Logic cluster_performance Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness FitForPurpose Fit for Intended Purpose Specificity->FitForPurpose Linearity->FitForPurpose Accuracy->FitForPurpose Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision->Intermediate Precision->FitForPurpose Robustness->FitForPurpose

Caption: Logical relationship of validation parameters per ICH Q2(R2) guidelines.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The validation protocol ensures that the method is specific, linear, accurate, precise, and robust, making it suitable for routine use in quality control environments for the analysis of raw materials and finished products. Adherence to the outlined procedures will yield consistently trustworthy results that meet global regulatory expectations.

References

The Emerging Role of 2-Phenoxyethyl Acetate as a Sustainable Solvent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of greener and more efficient chemical processes, the selection of the reaction solvent stands as a critical pillar of sustainable synthesis. Historically, many organic reactions have relied on volatile and often hazardous organic solvents. This guide introduces 2-Phenoxyethyl acetate (PEA), a high-boiling point ester, as a promising alternative solvent for a range of organic transformations, aligning with the principles of Green Chemistry. Its unique physicochemical properties, including a high boiling point, low volatility, and favorable solubility profile, make it a compelling candidate for researchers, scientists, and drug development professionals seeking to enhance reaction control, improve safety, and reduce environmental impact.[1][2]

This document provides a comprehensive overview of this compound, including its key properties, and presents a detailed, representative protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices is explained to provide a framework for adapting this solvent to other synthetic methodologies.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount to its effective application.[3] this compound is a colorless liquid with a faint, pleasant odor.[1] Its high boiling point is particularly advantageous for reactions requiring elevated temperatures, allowing for a wider operational window and potentially faster reaction kinetics.[4]

PropertyValueSource(s)
Chemical Formula C₁₀H₁₂O₃[5]
Molecular Weight 180.20 g/mol [5]
CAS Number 6192-44-5[5]
Appearance Colorless liquid
Boiling Point 243.6 °C at 760 mmHg[5]
Density ~1.083 g/cm³[5]
Flash Point 95.3 °C (Closed Cup)[5]
Solubility in Water 1900 mg/L at 35 °C (Limited)
Solubility in Organic Solvents Soluble in alcohols and other common organic solvents[2]
Vapor Pressure 0.0318 mmHg at 25 °C[5]

A Green Chemistry Perspective on this compound

The drive towards sustainable chemistry necessitates the use of solvents that are not only effective but also environmentally benign.[6] While comprehensive ecotoxicological data for this compound is not as extensive as for more common solvents, its classification as an ester, a class of compounds often characterized by biodegradability, suggests a favorable environmental profile.[4] Its low vapor pressure significantly reduces fugitive emissions, minimizing worker exposure and atmospheric pollution compared to volatile organic compounds (VOCs).[5]

The principles of green chemistry encourage the use of safer solvents, and while all chemicals must be handled with care, the higher flash point of this compound compared to many traditional ethereal or aromatic solvents presents a reduced fire hazard in the laboratory.[5]

Application Protocol: Suzuki-Miyaura Cross-Coupling in this compound

The following protocol is a representative example of how this compound can be employed as a solvent in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol should be considered a starting point for optimization, as the ideal conditions may vary depending on the specific substrates used.

Rationale for Solvent Choice: The high boiling point of this compound allows the reaction to be conducted at elevated temperatures, which is often necessary for the efficient coupling of challenging substrates, such as sterically hindered aryl chlorides. Its ability to dissolve a wide range of organic compounds and many inorganic bases makes it a suitable medium for this transformation.[3][7]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Add aryl halide, boronic acid, and base to a reaction flask. prep2 Add this compound as the solvent. prep1->prep2 prep3 Degas the mixture (e.g., with argon or nitrogen) for 15-20 minutes. prep2->prep3 prep4 Add the palladium catalyst and ligand. prep3->prep4 react1 Heat the reaction mixture to the desired temperature (e.g., 100-120 °C). prep4->react1 react2 Monitor the reaction progress by TLC or GC/LC-MS. react1->react2 workup1 Cool the reaction to room temperature. react2->workup1 workup2 Dilute with a less polar organic solvent (e.g., ethyl acetate) and water. workup1->workup2 workup3 Separate the organic layer. workup2->workup3 workup4 Wash the organic layer with brine. workup3->workup4 workup5 Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. workup4->workup5 purify1 Purify the crude product by column chromatography. workup5->purify1

Figure 1. Experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a solvent.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Triphenylphosphine (PPh₃) (2-6 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)

  • This compound (anhydrous)

  • Anhydrous, degassed organic solvents for workup (e.g., ethyl acetate)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a sufficient volume of this compound to achieve a substrate concentration of 0.1-0.5 M.

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%). The in-situ formation of the active Pd(0) species is a common strategy in cross-coupling reactions.[8]

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The high boiling point of this compound allows for stable temperature control without the need for a high-pressure apparatus.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate and any other volatile components. The high boiling point of this compound means it will likely remain with the crude product at this stage.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product from the residual this compound and other non-volatile impurities.

G PEA 2-Phenoxyethyl acetate Prop1 High Boiling Point (244 °C) PEA->Prop1 Prop2 Good Solvency for Organics & Bases PEA->Prop2 Prop3 Low Volatility PEA->Prop3 Prop4 Potential Biodegradability PEA->Prop4 App1 High-Temperature Reactions Prop1->App1 App2 Homogeneous Catalysis Prop2->App2 App3 Reduced Worker Exposure & Emissions Prop3->App3 App4 Greener Synthesis Prop4->App4

Figure 2. Logical relationship between the properties of this compound and its applications in organic synthesis.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound presents itself as a viable and attractive solvent for modern organic synthesis, particularly for reactions requiring high temperatures. Its properties align well with the goals of green chemistry, offering a safer and more sustainable alternative to many conventional solvents. While the provided protocol for the Suzuki-Miyaura reaction serves as a foundational guide, the principles outlined herein can be extrapolated to other palladium-catalyzed cross-coupling reactions and other transformations where a high-boiling, polar aprotic solvent is advantageous. Further research and application development will undoubtedly continue to unveil the full potential of this promising solvent.

References

2-Phenoxyethyl acetate as a fragrance component in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Phenoxyethyl Acetate in Fragrance Research

Introduction: Understanding this compound

This compound (CAS: 6192-44-5) is an organic ester that has carved a niche for itself within the complex palette of the fragrance industry.[1] Structurally, it is the acetate ester of 2-phenoxyethanol, a compound also used in perfumery and cosmetics.[2] Known for its subtle, sweet, floral, and slightly fruity aroma with honey and rose undertones, it serves not as a primary scent but as a sophisticated modifier and blender. Its value lies in its ability to round out sharp notes, add a touch of naturalness, and enhance the longevity of a fragrance composition. This guide provides a comprehensive overview of its properties, applications in research, and detailed protocols for its evaluation.

Also known by synonyms such as Acetic Acid 2-Phenoxyethyl Ester and Ethylene Glycol Monophenyl Ether Acetate, this colorless liquid is a key component for researchers and perfumers aiming to create nuanced and stable scent profiles.[1][3]

Physicochemical Properties

A thorough understanding of a material's physical and chemical properties is fundamental to its effective application in formulation and research.[1]

PropertyValueSource
CAS Number 6192-44-5PubChem[3]
Molecular Formula C₁₀H₁₂O₃PubChem[3]
Molecular Weight 180.20 g/mol PubChem[3]
Appearance Colorless LiquidNingbo Inno Pharmchem[1]
Boiling Point ~243-273 °CThe Good Scents Company, LookChem[1][4]
Density ~1.1 g/cm³Ningbo Inno Pharmchem, LookChem[1][5]
Vapor Pressure 0.032 mmHg @ 25 °C (est.)The Good Scents Company[4]
LogP 1.6 - 1.8LookChem, PubChem[3][5]

Application in Fragrance Research & Formulation

The primary role of this compound is not to be a dominant character in a fragrance, but a crucial supporting actor. Its mild and versatile scent profile allows it to:

  • Act as a Blender: It seamlessly bridges the gap between different fragrance notes, particularly between the middle (heart) and base notes, creating a more cohesive and harmonious scent profile.

  • Function as a Modifier: It can soften the harsh edges of synthetic aldehydes, add warmth to floral bouquets (especially rose and jasmine accords), and introduce a subtle, honeyed sweetness.

  • Enhance Fixation: Due to its relatively high boiling point and low vapor pressure, it has good fixative properties, helping to slow the evaporation of more volatile components and extend the overall life of the fragrance on the skin.

The research application of this compound involves its systematic incorporation into experimental fragrance accords to evaluate its impact on olfactory character, performance, and stability.

Safety and Regulatory Landscape

The safety of fragrance ingredients is paramount. Materials like this compound belong to a structural group known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE).[6][7] The Research Institute for Fragrance Materials (RIFM) conducts thorough safety assessments on these ingredients. While a specific assessment for this compound is not detailed in the provided search results, the safety profiles of structurally similar compounds like 2-phenoxyethyl isobutyrate and 2-phenoxyethyl propionate have been extensively reviewed.[6][7][8]

These assessments typically evaluate a range of endpoints, including:

  • Genotoxicity (mutagenicity)

  • Repeated dose toxicity

  • Skin sensitization

  • Photoirritation and photoallergenicity

For related compounds, the data have consistently supported their safe use in fragrances at current levels.[8][9] For instance, 2-phenoxyethyl isobutyrate was found to be non-genotoxic and did not present a concern for skin sensitization.[8] Researchers must always adhere to the guidelines and standards set by regulatory bodies like the International Fragrance Association (IFRA) to ensure safe concentration levels in final consumer products.

Experimental Protocols

The following protocols are designed for researchers to systematically evaluate the utility and performance of this compound in a fragrance context.

Workflow for Fragrance Component Evaluation

The overall process of evaluating a new fragrance component follows a structured path from initial formulation to final analysis.

G cluster_0 Formulation cluster_1 Performance Testing cluster_2 Analysis & Verification Formulate Protocol 1: Formulate Test and Control Accords Stability Protocol 2: Conduct Accelerated Stability Testing Formulate->Stability Sensory Protocol 3: Perform Sensory Panel Analysis Formulate->Sensory Analytical Protocol 4: Quantify Component (e.g., via GC-MS) Stability->Analytical Interpret Interpret Data & Draw Conclusions Sensory->Interpret Analytical->Interpret

Caption: Workflow for evaluating this compound.

Protocol 1: Formulation of a Simple Floral Accord

Objective: To create a basic fragrance accord to serve as a testbed for evaluating the olfactory contribution of this compound.

Materials:

  • This compound

  • Phenethyl alcohol (PEA)

  • Citronellol

  • Geraniol

  • Hedione® (Methyl dihydrojasmonate)

  • Dipropylene glycol (DPG) or Ethanol (perfumer's grade) as a solvent

  • Glass beakers, pipettes, and digital scale (0.001g precision)

  • Amber glass storage bottles

Methodology:

  • Prepare Control Accord (without this compound):

    • Tare a clean glass beaker on the digital scale.

    • Carefully add the following ingredients by weight to create a simple rose accord:

      • Phenethyl alcohol (PEA): 6.0g

      • Citronellol: 2.0g

      • Geraniol: 1.0g

      • Hedione®: 1.0g

    • Mix gently until homogenous.

    • Dilute this concentrate to 10% in the chosen solvent (e.g., add 90g of DPG to 10g of the concentrate).

    • Transfer to a labeled amber glass bottle and allow it to macerate for at least 48 hours.

  • Prepare Test Accord (with this compound):

    • In a separate beaker, prepare the same base accord as in Step 1.

    • Introduce this compound at a specific concentration, for example, 5% of the concentrate weight. The formula would be:

      • Phenethyl alcohol (PEA): 6.0g

      • Citronellol: 2.0g

      • Geraniol: 1.0g

      • Hedione®: 1.0g

      • This compound: 0.5g (5% of the initial 10g concentrate)

    • Mix gently until homogenous.

    • Dilute the test concentrate to 10% in the solvent, transfer to a labeled amber bottle, and macerate for 48 hours.

Causality: This protocol establishes a clear control and variable. By comparing the two accords, a researcher can specifically isolate the olfactory effects of this compound, such as its ability to add smoothness, enhance floralcy, or improve the blend's overall coherence.

Protocol 2: Accelerated Stability Testing

Objective: To assess the stability of the fragrance formulation containing this compound under stressed conditions, predicting its long-term shelf life.

Materials:

  • Control and Test accord samples from Protocol 1.

  • Multiple small, sealed amber glass vials.

  • Temperature-controlled oven (e.g., set to 40°C).

  • UV light exposure chamber or a stable location with consistent natural light exposure.

Methodology:

  • Sample Preparation: Aliquot the Control and Test accords into several sealed amber vials for each test condition. Keep one set of vials as a reference standard, stored in the dark at room temperature.

  • Thermal Stability: Place one set of vials in a temperature-controlled oven at 40°C.

  • Photostability: Place another set of vials under a controlled UV light source or on a windowsill exposed to indirect daylight.

  • Evaluation Schedule: Evaluate the samples at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Assessment: At each time point, remove a sample from each condition. Allow it to return to room temperature. Evaluate for:

    • Physical Changes: Color change, precipitation, clarity.

    • Olfactory Changes: Dip fragrance blotters into each sample (including the room temperature reference) and compare the scent profiles. Note any degradation, souring, or loss of character.

G cluster_conditions Exposure Conditions cluster_eval Evaluation over Time (1, 2, 4, 8 weeks) start Prepare Samples (Control & Test) RT Reference (Room Temp, Dark) start->RT HT High Temp (40°C, Dark) start->HT UV Light Exposure (Room Temp) start->UV Eval Assess Olfactory and Physical Changes vs. Reference RT->Eval HT->Eval UV->Eval end Stability Report Eval->end

Caption: Accelerated stability testing workflow.

Causality: Heat and light are primary catalysts for the degradation of fragrance molecules. This protocol accelerates these processes, allowing researchers to quickly identify potential instabilities in the formulation. Comparing the test accord to the control reveals if this compound contributes to or mitigates any degradation pathways.

Protocol 3: Sensory Analysis (Triangle Test)

Objective: To determine if a statistically significant olfactory difference exists between the Control and Test accords. This is a foundational step before attempting more complex descriptive analysis.[10]

Materials:

  • Control and Test accord samples.

  • Identical, coded sample vials.

  • Fragrance blotters (smelling strips).

  • A panel of at least 15-20 screened assessors.

  • A controlled, odor-free testing environment.[10]

Methodology:

  • Sample Preparation: For each panelist, prepare a set of three samples. Two samples will be identical (e.g., two Control samples) and one will be different (e.g., one Test sample). The order is randomized for each panelist (e.g., AAB, ABA, BAA).

  • Blinding: Code the samples with random three-digit numbers to prevent bias.

  • Instructions to Panelists: Instruct each panelist to smell the three samples in the order presented and identify which sample is different from the other two.

  • Data Collection: Record the number of correct and incorrect identifications.

  • Statistical Analysis: Use a binomial or Chi-squared test based on a triangle test statistical chart to determine if the number of correct judgments is statistically significant (typically at p < 0.05).

Causality: The triangle test is a powerful discriminative method.[10] If panelists cannot reliably distinguish the Test accord from the Control, it implies the addition of this compound at that concentration does not produce a perceivable difference. If they can, it validates the need for further descriptive analysis to characterize how the scent is different.

Protocol 4: Analytical Quantification by GC-MS

Objective: To verify the concentration of this compound in a fragrance matrix and monitor its concentration during stability testing. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for analyzing volatile fragrance compounds.

Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Appropriate GC column (e.g., DB-5ms, HP-5ms).

  • High-purity helium as carrier gas.

  • This compound standard of known purity.

  • Solvent (e.g., ethanol or hexane).

  • Volumetric flasks, syringes, and autosampler vials.

Methodology:

  • Standard Preparation (Calibration Curve):

    • Create a stock solution of this compound (e.g., 1000 µg/mL) in ethanol.

    • Perform serial dilutions to create a set of calibration standards across a relevant concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the fragrance accord (e.g., 0.1g).

    • Dilute it in a large volume of solvent (e.g., in a 10mL volumetric flask) to bring the expected concentration of the analyte within the calibration range. This is a critical step to avoid detector saturation.[11]

  • GC-MS Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample.

    • Typical GC Conditions:

      • Inlet Temp: 250°C

      • Oven Program: Start at 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

      • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • Typical MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Quantify the peak area.

    • Use the calibration curve to calculate the concentration of this compound in the diluted sample and then back-calculate to find its concentration in the original accord.

Causality: This protocol provides objective, quantitative data. It confirms the compound was added at the correct level and allows for the precise measurement of its degradation during stability studies, correlating analytical data with sensory observations.

References

Lipase-catalyzed transesterification for 2-Phenoxyethyl acetate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Efficiency Synthesis of 2-Phenoxyethyl Acetate via Lipase-Catalyzed Transesterification in Organic Media

Abstract

This compound is a valuable specialty chemical, prized for its pear-like aroma and utilized in the fragrance and flavor industries. Traditional chemical synthesis routes often require harsh conditions and can generate undesirable byproducts. This application note details a robust and environmentally benign method for the synthesis of this compound through enzymatic transesterification. By leveraging the high selectivity of immobilized lipase, this protocol offers a sustainable alternative with high yields, operational simplicity, and mild reaction conditions.[1] We provide a comprehensive guide covering the enzymatic mechanism, optimization of critical reaction parameters, a detailed step-by-step protocol, and methods for reaction monitoring.

Principle of Enzymatic Transesterification

The synthesis of this compound is achieved via a transesterification reaction between 2-Phenoxyethanol and an acyl donor, catalyzed by a lipase. Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3), which naturally catalyze the hydrolysis of triglycerides, can effectively catalyze esterification and transesterification reactions in non-aqueous or micro-aqueous environments.[2][3] The use of an organic solvent or a solvent-free system shifts the thermodynamic equilibrium away from hydrolysis and towards synthesis.[4][5]

The overall reaction is as follows:

Reaction Scheme

Figure 1. Lipase-catalyzed transesterification of 2-Phenoxyethanol with Vinyl Acetate.

Choosing an enol ester like vinyl acetate as the acyl donor makes the reaction effectively irreversible. The co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, which drives the reaction equilibrium toward the formation of the desired product, this compound.[6][7]

The Biocatalyst: Mechanism and Advantages of Immobilized Lipase

Lipase-catalyzed transesterification follows a Ping-Pong Bi-Bi kinetic mechanism, which involves the formation of a covalent acyl-enzyme intermediate.[8][9][10] The process is facilitated by a catalytic triad of amino acids (typically Serine-Histidine-Aspartic Acid) in the enzyme's active site.[11][12]

The mechanism proceeds in two main stages:

  • Acylation: The serine hydroxyl group, activated by the other members of the catalytic triad, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (Vinyl Acetate). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester (vinyl alcohol) and forming a stable acyl-enzyme complex.[2][11]

  • Deacylation: The alcohol substrate (2-Phenoxyethanol) then enters the active site. Its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the final ester product (this compound) and regenerating the free enzyme for the next catalytic cycle.[12]

Caption: Ping-Pong Bi-Bi mechanism of lipase catalysis.

For industrial and laboratory applications, using lipases in an immobilized form offers significant advantages over free enzymes.[4] Commercial preparations like Novozym® 435, which consists of Candida antarctica Lipase B (CALB) immobilized on a macroporous acrylic resin, are widely used.[6][13]

  • Enhanced Stability: Immobilization often improves the thermal and operational stability of the enzyme, especially in organic solvents.[14]

  • Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, preventing product contamination.

  • Reusability: The ability to recover and reuse the biocatalyst for multiple batches significantly reduces overall process costs.[6][15]

  • Process Control: It allows for the use in continuous packed-bed reactors, enabling more efficient large-scale production.[16]

Optimization of Reaction Parameters: A Guide for Researchers

The efficiency and yield of the transesterification are highly dependent on several key parameters. Understanding their influence is crucial for process optimization.

ParameterTypical RangeRationale & Expert Insight
Enzyme Selection -While many lipases are commercially available, Novozym® 435 (Candida antarctica Lipase B) is frequently reported as the most effective and selective biocatalyst for the synthesis of aromatic esters due to its broad substrate specificity and high stability.[6][13] Screening other lipases (e.g., from Pseudomonas cepacia) is recommended for novel substrates.[17]
Acyl Donor Molar ExcessVinyl acetate is the preferred acyl donor. Its resulting co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and effectively removes the co-product from the reaction, thus preventing the reverse reaction and driving the synthesis to completion.[18][19]
Molar Ratio 1:1 to 1:5 (Alcohol:Acyl Donor)An excess of the acyl donor is often used to shift the equilibrium towards product formation.[6] However, a very large excess can sometimes lead to substrate inhibition or complicate downstream purification. An initial molar ratio of 1:3 (2-Phenoxyethanol:Vinyl Acetate) is a robust starting point.
Temperature 40°C – 60°CLipase activity increases with temperature up to an optimum, after which thermal denaturation occurs. For Novozym® 435, operating between 40°C and 60°C typically provides a good balance between reaction rate and enzyme stability.[6][8][13] Exceeding 70°C can lead to rapid loss of activity.
Reaction Solvent Hydrophobic SolventsNon-protic, hydrophobic solvents like n-hexane, heptane, or toluene are ideal.[6][13] They can dissolve the non-polar substrates while maintaining the essential micro-layer of water around the enzyme that is necessary for its catalytic activity.[10] Polar solvents like acetone can strip this water layer, inactivating the enzyme. Solvent-free systems are also an attractive green alternative.[16][18]
Enzyme Loading 10-40 mg/mLThe reaction rate is proportional to the enzyme concentration up to a certain point. An optimal loading for batch synthesis is often found between 15 wt% to 40 mg/mL of reaction volume.[6][13] Excessive loading can increase cost and may introduce mass transfer limitations, especially with viscous substrates.
Water Activity (aw) < 0.1While lipases require a small amount of water to maintain their conformational integrity and catalytic function, excess water will promote the competing hydrolysis reaction, reducing the ester yield.[12] Using anhydrous solvents and molecular sieves is crucial for maximizing conversion.
Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound.

  • 2-Phenoxyethanol (≥99% purity)

  • Vinyl acetate (≥99% purity, inhibitor-free)

  • Immobilized Lipase (Novozym® 435, Candida antarctica Lipase B)

  • n-Heptane (Anhydrous, ≥99%)

  • Molecular Sieves (3Å, activated)

  • Internal Standard for GC analysis (e.g., Dodecane)

  • Ethyl Acetate (HPLC or GC grade for extraction/dilution)

  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., 100 mL round-bottom flask) with a stopper

  • Thermostat-controlled oil or water bath

  • Syringes for sampling

  • Filtration apparatus (for enzyme recovery)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or HPLC system.[20][21]

References

Application Note: A Robust and Scalable Continuous Flow Synthesis of 2-Phenoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenoxyethyl acetate is a valuable chemical intermediate and fragrance component with a characteristic floral, rosy scent, widely used in cosmetics and perfumery.[1][2][3] Traditional batch production methods for its synthesis can present challenges related to thermal control, scalability, and safety. This application note details a highly efficient, safe, and scalable protocol for the continuous flow synthesis of this compound. The synthesis proceeds via a phase-transfer catalyzed Williamson ether synthesis, reacting sodium phenoxide with ethyl chloroacetate. By leveraging the superior heat and mass transfer capabilities of a continuous flow reactor, this method offers significant advantages over conventional batch processing, including enhanced safety, improved yield and purity, and seamless scalability from lab to industrial production.[4][5][6] This guide provides researchers and process chemists with a comprehensive framework, including a detailed experimental setup, step-by-step protocols, and strategies for real-time process optimization using Process Analytical Technology (PAT).

Introduction: The Case for Continuous Flow

The synthesis of ethers and esters is fundamental in organic chemistry. The Williamson ether synthesis, first reported in 1850, remains a cornerstone reaction for forming the C-O-C ether linkage.[7][8] It typically involves the SN2 reaction of an alkoxide with a primary alkyl halide.[9][10] In our target synthesis, the reaction of sodium phenoxide (a salt) with ethyl chloroacetate (an organic liquid) presents a classic two-phase reaction challenge.

Causality of Method Selection: To overcome the phase boundary limitation and accelerate the reaction under mild conditions, a Phase-Transfer Catalyst (PTC) is employed. The PTC, typically a quaternary ammonium salt, facilitates the transport of the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with the ethyl chloroacetate.[11][12]

Transitioning this process to a continuous flow system offers compelling advantages:

  • Enhanced Safety: The small internal volume of a flow reactor drastically reduces the quantity of hazardous materials present at any given moment, mitigating risks associated with exotherms or reactive intermediates.[4][13]

  • Superior Process Control: The high surface-area-to-volume ratio in flow reactors allows for precise and uniform temperature control, minimizing side reactions and improving product selectivity.[6][14]

  • Rapid Optimization: Reaction parameters such as temperature, residence time, and stoichiometry can be screened and optimized in a fraction of the time required for batch processes.[15]

  • Seamless Scalability: Increasing production capacity is achieved by either running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of traditional batch scale-up.[6][16]

This document outlines the complete methodology to establish a self-validating and robust continuous flow process for this compound.

Reaction Scheme and Mechanism

The synthesis is achieved through the reaction of sodium phenoxide with ethyl chloroacetate, catalyzed by tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Reaction: Phenol + Sodium Hydroxide → Sodium Phenoxide + Water Sodium Phenoxide + Ethyl Chloroacetate --(TBAB)--> this compound + Sodium Chloride

Mechanism: The reaction follows an SN2 pathway. The phase-transfer catalyst (Q⁺X⁻, where Q⁺ is the quaternary ammonium cation) exchanges its counter-ion with the phenoxide anion (PhO⁻) to form a lipophilic ion pair [Q⁺PhO⁻]org. This ion pair is soluble in the organic phase, allowing the phenoxide nucleophile to attack the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group.

Experimental Setup

A modular continuous flow chemistry system is required. The setup consists of two pump channels feeding the reagents into a T-mixer, a heated reactor coil to control the reaction temperature and residence time, and a back-pressure regulator to maintain the system under pressure and prevent solvent outgassing.

Equipment & Reagents
Equipment Example Model/Specification Purpose
Pumps (x2) HPLC Pumps (e.g., Vapourtec R2+)Precise, pulseless delivery of reagent solutions.[17]
Reagent Reservoirs 250 mL Glass Bottles with GL45 capsTo hold the prepared reagent solutions.
T-Mixer PFA or Glass Microfluidic ChipEfficiently mix the two reagent streams.
Reactor Coil 10 mL PFA Tubing (1 mm ID)Reaction vessel where synthesis occurs.
Heated Reactor Module Vapourtec R4 or similarMaintain precise and uniform reaction temperature.
Back-Pressure Regulator (BPR) 100 psi (approx. 7 bar)Keep system under pressure to ensure solvents remain in the liquid phase.
In-line PAT Probe (Optional) FTIR or UV-Vis Flow Cell (e.g., Mettler Toledo FlowIR)Real-time monitoring of reaction conversion.[18][19]
Collection Vessel 250 mL Erlenmeyer FlaskTo collect the product stream at the outlet.
Analytical Equipment Gas Chromatograph (GC-FID) or HPLCOffline analysis of reaction samples for conversion and yield.
Reagent Grade Supplier Example Safety Note
Phenol Reagent GradeSigma-AldrichToxic, corrosive. Handle in a fume hood with PPE.
Sodium Hydroxide (NaOH) ACS ReagentFisher ScientificCorrosive. Causes severe burns.
Ethyl Chloroacetate 99%Acros OrganicsLachrymator, toxic. Handle in a fume hood.
Tetrabutylammonium Bromide (TBAB) 99%Sigma-AldrichIrritant.
Toluene HPLC GradeFisher ScientificFlammable, harmful.
Deionized Water N/AIn-houseN/A
Process Flow Diagram

The following diagram illustrates the connectivity of the experimental setup.

G cluster_reagents Reagent Delivery cluster_reaction Reaction & Monitoring cluster_collection Product Collection & Analysis R1 Reagent A: 0.5 M Sodium Phenoxide 0.05 M TBAB in H2O P1 Pump A R1->P1 R2 Reagent B: 0.55 M Ethyl Chloroacetate in Toluene P2 Pump B R2->P2 Mixer T-Mixer P1->Mixer P2->Mixer 0.5 mL/min Reactor Heated Reactor Coil (10 mL, 80 °C) Mixer->Reactor PAT In-line PAT (Optional) Reactor->PAT BPR Back-Pressure Regulator (100 psi) PAT->BPR Collect Product Stream Collection BPR->Collect Analysis Offline Analysis (GC/HPLC) Collect->Analysis

Caption: Process flow diagram for the continuous synthesis of this compound.

Protocols

Reagent Preparation
  • Solution A (Aqueous Phase): In a 250 mL beaker, dissolve 2.0 g (50 mmol) of sodium hydroxide in 80 mL of deionized water. Carefully add 4.7 g (50 mmol) of phenol and stir until a clear solution of sodium phenoxide is formed. Add 1.61 g (5 mmol) of tetrabutylammonium bromide (TBAB) and stir until dissolved. Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark. This yields a solution of 0.5 M Sodium Phenoxide and 0.05 M TBAB.

  • Solution B (Organic Phase): In a 100 mL volumetric flask, dissolve 6.74 g (55 mmol, 1.1 equivalents) of ethyl chloroacetate in toluene and fill to the mark. This yields a 0.55 M solution.

Step-by-Step Synthesis Protocol
  • System Setup: Assemble the flow reactor system as shown in the process flow diagram. Ensure all fittings are secure.

  • Priming: Prime Pump A with deionized water and Pump B with toluene at a flow rate of 1.0 mL/min for 5 minutes each to flush the lines and ensure they are free of air bubbles.

  • Parameter Setting: Set the reactor temperature to 80 °C. Set the back-pressure regulator to 100 psi.

  • Initiate Reaction: Switch the pump inlets to the reagent reservoirs (Solution A and Solution B). Set the flow rates for both Pump A and Pump B to 0.5 mL/min. This results in a total flow rate of 1.0 mL/min.

    • Causality Note: The total flow rate and reactor volume determine the residence time. For a 10 mL reactor and 1.0 mL/min total flow rate, the residence time is 10 minutes. This is the starting point for optimization.

  • Achieve Steady State: Allow the system to run for at least three residence times (30 minutes) to ensure it reaches a steady state, where the concentration of reactants and products within the reactor is constant.

  • Sample Collection: Once at steady state, begin collecting the biphasic output from the BPR into a collection flask. Collect samples periodically for offline analysis.

  • Work-up (for analysis): Collect a 2 mL sample of the output stream. Allow the layers to separate. Extract the aqueous layer with 1 mL of toluene. Combine the organic layers, dry over anhydrous sodium sulfate, and prepare for GC or HPLC analysis.[20]

  • System Shutdown: Once the experiment is complete, switch the pump inlets back to the pure solvent reservoirs (water for Pump A, toluene for Pump B) and flush the entire system for at least 20 minutes to remove all reactive materials.

Process Optimization and Monitoring

A key advantage of flow chemistry is the ability to rapidly optimize reaction conditions.[19] The primary variables to investigate are temperature, residence time, and stoichiometry. Real-time monitoring with Process Analytical Technology (PAT) allows for a "self-validating" system where process deviations can be detected and corrected instantly.[18][21][22]

Optimization Parameters
Parameter Range to Investigate Method of Variation Expected Impact
Temperature 60 - 120 °CAdjust the setpoint on the heated reactor module.Higher temperatures generally increase reaction rate, but may also promote side reactions (e.g., hydrolysis).
Residence Time 5 - 20 minutesAdjust the total flow rate. (e.g., for 10 mL reactor, 2.0 mL/min = 5 min, 0.5 mL/min = 20 min).Longer residence times increase conversion until the reaction reaches completion.
Stoichiometry 1.0 to 1.5 eq. (Org:Aq)Adjust the concentration of Solution B or the relative flow rates of the two pumps.A slight excess of the electrophile (ethyl chloroacetate) can drive the reaction to completion.
Example Optimization Data
Run Temp (°C) Residence Time (min) Equivalents (Et-ClAc) Conversion (%)
180101.192
2100101.1>99
310051.195
4100101.0598

Conversion determined by GC analysis of the organic phase.

Overall Workflow and Logic

The entire process, from planning to execution and optimization, follows a logical workflow.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization prep_reagents 1. Prepare Reagent Solutions A & B setup_system 2. Assemble and Prime Flow System prep_reagents->setup_system set_params 3. Set Initial Parameters (Temp, Flow Rate, Pressure) setup_system->set_params run_reaction 4. Run Reaction to Achieve Steady State set_params->run_reaction collect 5. Collect Product and Samples run_reaction->collect analyze 6. Analyze Samples (Offline GC/HPLC) collect->analyze evaluate 7. Evaluate Results (Conversion, Purity) analyze->evaluate optimize 8. Adjust Parameters (Go to Step 3) evaluate->optimize Not Optimal finish 9. Finalize Protocol & Shutdown evaluate->finish Optimal optimize->set_params

Caption: Logical workflow for the continuous synthesis and optimization of this compound.

Safety Considerations

  • Chemical Hazards: Phenol is toxic and corrosive. Ethyl chloroacetate is a lachrymator and toxic. Sodium hydroxide is highly corrosive. All handling of these chemicals must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Operational Hazards: The system will be operating at elevated temperatures and pressures. Ensure the reactor tubing and fittings are rated for the intended operating conditions.[23] Use a blast shield during initial runs. The inherent safety of using small volumes in continuous flow significantly reduces the risk compared to a large-scale batch reaction.[4][24]

  • Waste Disposal: The aqueous waste will contain sodium chloride and residual sodium hydroxide and phenol. The organic waste will contain toluene. Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This application note provides a detailed, robust, and scientifically grounded protocol for the continuous flow synthesis of this compound. By implementing a phase-transfer catalyzed Williamson ether synthesis in a modular flow reactor, this method demonstrates significant improvements in safety, control, and efficiency over traditional batch methods. The outlined procedures for setup, execution, and optimization offer a clear pathway for researchers and drug development professionals to rapidly develop and scale the production of this valuable compound, embodying the modern principles of process intensification and green chemistry.

References

Use of 2-Phenoxyethyl acetate in polymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Phenoxyethyl Esters in Polymer Science A Senior Application Scientist's Guide to the Roles of 2-Phenoxyethyl Acetate and 2-Phenoxyethyl Acrylate in Polymer Synthesis

Introduction: A Tale of Two Esters

In the precise world of polymer chemistry, the distinction between an acetate and an acrylate is fundamental. While structurally similar, the presence of a terminal double bond in an acrylate group bestows upon it the reactivity necessary for polymerization—a capability the saturated acetate group lacks. This guide addresses the use of 2-phenoxyethyl esters in polymer synthesis, a topic often subject to confusion between two closely named compounds: this compound and 2-Phenoxyethyl Acrylate.

This compound (CAS 6192-44-5) is an organic ester recognized for its pleasant floral aroma and its efficacy as a high-boiling point solvent.[1][2] While it can serve as a chemical intermediate in certain syntheses or as a non-reactive solvent in specific polymer formulations, it is not a monomer and does not directly participate in polymerization chain-growth reactions.[3][4]

2-Phenoxyethyl Acrylate (CAS 48145-04-6) , conversely, is a key player in modern polymer synthesis. It is a monofunctional monomer that readily undergoes polymerization, particularly through free-radical mechanisms.[5] Its primary role is as a reactive diluent in energy-curable systems (UV/EB), where it serves to reduce the viscosity of formulations while becoming an integral part of the final cross-linked polymer network.[6][7][8]

This guide will focus predominantly on the applications and protocols for 2-Phenoxyethyl Acrylate in polymer synthesis, as this is the compound of direct relevance to polymerization processes. We will explore its synthesis, its role in formulating advanced materials, and the protocols for its use, providing researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Comparative Physicochemical Properties

Understanding the fundamental properties of these two esters is critical to their correct application. The key differentiator is the C=C double bond in the acrylate moiety, which is the site of polymerization.

Diagram 1: Chemical Structures

G cluster_0 This compound cluster_1 2-Phenoxyethyl Acrylate a a b b

Caption: Structures of this compound and 2-Phenoxyethyl Acrylate.

The following table summarizes and contrasts their essential properties.

PropertyThis compound2-Phenoxyethyl AcrylateReference(s)
CAS Number 6192-44-548145-04-6[9][10]
Molecular Formula C₁₀H₁₂O₃C₁₁H₁₂O₃[9][10]
Molecular Weight 180.20 g/mol 192.21 g/mol [9][10]
Appearance Colorless liquidClear, colorless liquid[1][5]
Boiling Point ~243-273 °C~132 °C (at reduced pressure)[1][2][5]
Density ~1.11 g/cm³~1.105 g/cm³[1][5]
Key Feature Saturated ester; non-polymerizableUnsaturated ester; polymerizable
Primary Role Solvent, fragrance, chemical intermediateMonomer, reactive diluent[1][3][5]

Application Focus: 2-Phenoxyethyl Acrylate in Polymer Synthesis

2-Phenoxyethyl Acrylate (PEA) is highly valued in formulations for coatings, inks, adhesives, and photopolymer resins for 3D printing.[6] Its utility stems from a unique combination of properties conferred upon the system both before and after curing.

Causality of Application: Why Choose PEA?
  • Viscosity Reduction (Reactive Diluent): High-performance polymer systems often rely on viscous oligomers to achieve desired final properties. PEA has a low viscosity, and its addition significantly reduces the overall viscosity of the formulation. This is critical for processability, allowing for smooth application by spraying, jetting, or coating, and enabling higher filler loading in composites.[11][12] Unlike a traditional solvent, PEA is a reactive diluent, meaning it copolymerizes with the oligomers and other monomers, becoming a permanent part of the final material and avoiding the release of volatile organic compounds (VOCs).[8]

  • Enhanced Adhesion: The aromatic phenoxy group in the PEA structure promotes excellent adhesion to a wide variety of substrates, including plastics and metals.[7][13] This is a significant advantage in formulating high-performance adhesives and coatings.

  • Improved Flexibility and Toughness: As a monofunctional monomer, PEA acts as a "chain stopper" in cross-linking reactions, which can inhibit the formation of overly dense, brittle networks.[11] By controlling the concentration of PEA, formulators can tailor the flexibility and impact resistance of the cured polymer, balancing hardness with toughness.

  • Low Volatility and Shrinkage: PEA possesses low volatility, which is beneficial for worker safety and reduces odor.[5][7] During polymerization, it exhibits minimal shrinkage compared to many other reactive diluents, a critical factor for applications requiring high precision and dimensional stability, such as in 3D printing and dental composites.[7][14]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of the monomer and its subsequent use in a representative application.

Protocol 1: Synthesis of 2-Phenoxyethyl Acrylate

This protocol is based on the acylation of 2-phenoxyethanol. The causality behind this choice is the ready availability of the starting materials and the straightforward nature of the esterification reaction.

Diagram 2: Workflow for Synthesis of 2-Phenoxyethyl Acrylate

G start Start: Assemble Reagents reagents Reagents: - 2-Phenoxyethanol - Acryloyl chloride - Sodium carbonate (base) - Benzene (solvent) - Cuprous chloride (inhibitor) start->reagents setup Combine reactants (except acryloyl chloride) in flask under ice cooling (0°C). reagents->setup addition Slowly add Acryloyl Chloride with constant stirring. setup->addition Exothermic reaction control react_rt Allow mixture to stand at room temperature for 15 hours. addition->react_rt Initial reaction react_reflux Reflux the mixture for 4 hours to drive reaction to completion. react_rt->react_reflux workup Reaction Workup: - Filtration - Washing - Drying react_reflux->workup purify Purify by fractional distillation under reduced pressure. workup->purify Isolate product end End: Pure 2-Phenoxyethyl Acrylate purify->end

Caption: Synthesis workflow for 2-Phenoxyethyl Acrylate.

Materials:

  • 2-Phenoxyethanol (β-phenoxyethylalcohol)

  • Acryloyl chloride

  • Sodium carbonate (anhydrous)

  • Cuprous chloride (polymerization inhibitor)

  • Benzene (or a suitable alternative solvent like toluene)

  • Standard glassware for organic synthesis, including a round-bottom flask, dropping funnel, condenser, and magnetic stirrer

  • Ice bath

  • Distillation apparatus

Procedure: [10]

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, combine 2-phenoxyethanol (6.75 g), sodium carbonate (2.9 g), cuprous chloride (0.2 g), and benzene (50 ml).

    • Scientist's Insight: Sodium carbonate acts as a base to neutralize the HCl byproduct of the acylation. Cuprous chloride is added as a radical scavenger to prevent premature polymerization of the acrylate product.

  • Cooling: Place the flask in an ice bath and stir the mixture until the temperature stabilizes at 0-5°C.

  • Acryloyl Chloride Addition: Slowly add acryloyl chloride (5 g) dropwise from the dropping funnel over 30-60 minutes. Maintain vigorous stirring and keep the temperature below 10°C.

    • Self-Validation Check: The reaction is exothermic. A controlled addition rate is crucial to prevent overheating, which could lead to unwanted side reactions or polymerization.

  • Room Temperature Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 hours.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the sodium salts. Wash the filtrate with a saturated sodium bicarbonate solution, then with water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield pure 2-phenoxyethyl acrylate.

Protocol 2: UV-Curable Polymer Formulation and Curing

This protocol details the preparation of a simple UV-curable coating, demonstrating the role of PEA as a reactive diluent.

Diagram 3: UV Curing Process Workflow

G start Start: Formulation formulate Combine Oligomer, PEA Monomer, and Photoinitiator. Mix until homogeneous. start->formulate apply Apply thin film of formulation to substrate (e.g., glass, metal). formulate->apply e.g., via spin-coating or drawdown bar uv_cure Expose to UV Radiation (specify wavelength and intensity) apply->uv_cure polymerize Photoinitiator creates radicals. Radicals initiate polymerization of acrylate groups (PEA + Oligomer). uv_cure->polymerize Mechanism crosslink Rapid formation of a solid, cross-linked polymer network. polymerize->crosslink end End: Cured, Solid Film crosslink->end

Caption: General workflow for UV curing of a PEA-based formulation.

Materials & Representative Formulation: The choice of components is critical. A urethane acrylate oligomer provides toughness, PEA provides adhesion and viscosity control, and a photoinitiator starts the reaction upon UV exposure.

ComponentTypeWeight %PurposeReference(s)
Oligomer Aliphatic Urethane Diacrylate60%Provides core properties (flexibility, toughness)[15]
Reactive Diluent 2-Phenoxyethyl Acrylate (PEA)37%Reduces viscosity, enhances adhesion[5][7]
Photoinitiator 2,2-Dimethoxy-2-phenylacetophenone3%Initiates polymerization upon UV exposure[16]

Procedure:

  • Formulation: In a light-protected container (e.g., an amber vial), combine the urethane diacrylate oligomer and 2-phenoxyethyl acrylate. Stir gently with a magnetic stirrer until the mixture is homogeneous.

    • Scientist's Insight: Avoid introducing air bubbles during mixing, as oxygen can inhibit free-radical polymerization.

  • Initiator Addition: Add the photoinitiator to the mixture. Continue stirring in the dark until it is completely dissolved. The formulation is now light-sensitive.

  • Application: Apply a thin film of the liquid formulation onto a clean substrate (e.g., a glass slide or metal panel) using a drawdown bar or spin coater to ensure a uniform thickness.

  • UV Curing: Place the coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp). Expose the film to UV radiation. The curing time will depend on the lamp intensity, film thickness, and initiator concentration, but is typically on the order of seconds to minutes.

    • Self-Validation Check: The film should transform from a liquid to a hard, tack-free solid. The cure can be checked by a simple thumb-twist test or by solvent resistance (e.g., wiping with an acetone-soaked swab). A fully cured film will not be marred.

  • Characterization: The resulting polymer can be characterized for degree of conversion (FTIR), thermal properties (DSC/TGA), and mechanical properties (tensile testing, hardness).

Safety and Handling

As a laboratory chemical, 2-phenoxyethyl acrylate requires careful handling.

  • General Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat.[5]

  • Hazards: May cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child.[17] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[17] For eye contact, rinse immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[17]

  • Storage: Store in a cool, dark place, locked up and away from heat or sources of ignition. The monomer is often supplied with an inhibitor to prevent spontaneous polymerization during storage.

References

Application Notes: 2-Phenoxyethyl Acetate as a High-Performance Plasticizer in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials. This guide introduces 2-Phenoxyethyl Acetate (PEA), a high-boiling point organic ester, as a promising plasticizer for advanced material science applications. Traditionally used as a solvent and fragrance component, PEA's molecular structure—featuring polar ester and ether functionalities combined with a non-polar aromatic ring—suggests its potential for effective interaction with a range of polymers.[1] This document provides a comprehensive technical overview, including the theoretical mechanism of plasticization, detailed protocols for sample preparation, and robust methodologies for characterizing the thermal and mechanical properties of PEA-plasticized polymer films. The target audience includes researchers, material scientists, and formulation experts in academic and industrial settings, particularly those in the pharmaceutical and advanced materials sectors.

Introduction to this compound as a Plasticizer

The modification of polymer properties is a cornerstone of material science. Plasticizers are low-volatility molecules that, when added to a polymer, increase its flexibility and workability.[2][3] They function by inserting themselves between polymer chains, thereby reducing the strong intermolecular forces and increasing the free volume.[4][5] This disruption of the polymer matrix lowers the glass transition temperature (Tg), the temperature at which a rigid, glassy polymer transforms into a softer, more rubbery state.[4]

This compound (CAS: 6192-44-5) is an organic ester recognized for its use in various industrial applications, including as a solvent for coatings, inks, and resins.[1] Its high boiling point and low volatility are critical attributes for a durable plasticizer, ensuring its permanence within the polymer matrix over the material's lifetime.[3] The unique chemical structure of PEA makes it an intriguing candidate for plasticizing polar polymers such as cellulose derivatives, which are of significant interest in drug delivery and biomedical applications.

Causality of PEA as a Plasticizer: The efficacy of a plasticizer is rooted in its molecular compatibility with the host polymer.[2] For a polar polymer like Cellulose Acetate, which features abundant hydroxyl and acetyl groups, PEA is hypothesized to act via the following mechanisms:

  • Hydrogen Bonding: The oxygen atoms in PEA's ester and ether groups can act as hydrogen bond acceptors, forming secondary bonds with the residual hydroxyl groups on the cellulose acetate backbone.

  • Dipole-Dipole Interactions: The polar ester group of PEA can engage in dipole-dipole interactions with the carbonyl groups of the cellulose acetate.[6]

  • Van der Waals Forces: The aromatic phenyl ring contributes to van der Waals interactions, further anchoring the plasticizer within the polymer matrix.[6]

This multi-faceted interaction is expected to effectively screen the polymer chains from one another, enhancing segmental mobility and imparting flexibility.

Physicochemical and Safety Profile

A thorough understanding of the plasticizer's properties is fundamental to its effective and safe application.

Physicochemical Properties

The properties of this compound make it suitable for applications requiring thermal stability and low volatility.[7][8]

PropertyValueSource
CAS Number 6192-44-5[9]
Molecular Formula C₁₀H₁₂O₃[9]
Molecular Weight 180.20 g/mol [9]
Appearance Colorless Liquid[7]
Boiling Point ~244 °C at 760 mmHg[8]
Density ~1.08 - 1.11 g/cm³[7]
Flash Point ~95 °C[8]
Vapor Pressure ~0.032 mmHg at 25 °C[8]
Safety and Handling

While this compound is used in various consumer applications, appropriate laboratory safety protocols are mandatory. Based on available safety data sheets for PEA and related compounds, the following precautions should be observed.[10][11][12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]

  • Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents. Keep containers tightly closed.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[12]

Logical and Mechanistic Diagrams

Visualizing the theoretical and practical workflows is key to understanding the application of PEA as a plasticizer.

G cluster_polymer2 Polymer Chain (Cellulose Acetate) P1 ---[O-Ac]--- P2 ---[OH]--- P3 ---[O-Ac]--- PEA Phenyl-O-CH₂-CH₂-O-C(=O)-CH₃ P2->PEA H-Bond P4 ---[O-Ac]--- P4->PEA P5 ---[OH]--- P6 ---[O-Ac]--- caption Fig 1. Mechanism of Plasticization

Caption: Fig 1. PEA molecules interpose between polymer chains, disrupting chain-to-chain interactions.

Experimental Protocols: A Self-Validating Workflow

This section provides detailed, step-by-step protocols for preparing and characterizing polymer films plasticized with this compound. Cellulose Acetate (CA) is used as a model polymer due to its polarity and relevance in pharmaceutical and material science applications.

Protocol 1: Preparation of Plasticized CA Films by Solvent Casting

The solvent casting method is a reliable and straightforward technique for preparing high-quality, uniform polymer films in a laboratory setting.[13][14]

Objective: To prepare a series of Cellulose Acetate films with varying concentrations of this compound (0, 10, 20, and 30 wt%).

Materials & Equipment:

  • Cellulose Acetate (CA) powder

  • This compound (PEA)

  • Acetone (analytical grade)

  • Glass Petri dishes or a flat glass plate

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Drying oven or vacuum oven

Step-by-Step Methodology:

  • Polymer Drying: Dry the Cellulose Acetate powder in an oven at 80°C overnight to remove any residual moisture, which can affect film quality.

  • Solution Preparation:

    • For a 10% (w/v) polymer solution, weigh 2.0 g of dried CA powder.

    • Calculate the required mass of PEA for each concentration (e.g., for 20 wt% plasticizer, use 0.4 g of PEA and 1.6 g of CA).

    • In a sealed glass vial, dissolve the pre-weighed CA and PEA in 20 mL of acetone.

    • Stir the mixture on a magnetic stirrer at room temperature until a clear, homogenous, and viscous solution (dope) is formed. This may take several hours.[14] Ensure the vial is sealed to prevent solvent evaporation.

  • Film Casting:

    • Place a clean, dry glass Petri dish on a perfectly level surface.

    • Carefully pour the polymer dope into the Petri dish, ensuring the solution spreads evenly to cover the entire surface.[15]

    • Cover the dish loosely (e.g., with aluminum foil containing small perforations) to allow for slow, controlled evaporation of the solvent. Rapid evaporation can lead to defects like bubbles or a non-uniform surface.

  • Film Drying:

    • Allow the solvent to evaporate at room temperature for 24 hours in a fume hood.

    • Transfer the Petri dish to a vacuum oven and dry at 40-50°C for at least 12 hours, or until a constant weight is achieved, to remove any residual solvent.[16]

  • Film Removal:

    • Carefully peel the resulting film from the glass substrate. The film should be transparent and flexible.

    • Store the prepared films in a desiccator until characterization to prevent moisture absorption.

Protocol 2: Thermal Characterization

A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

DSC is the primary technique for measuring the Tg of a polymer, providing a direct indication of the plasticizer's efficiency.[17][18] A significant reduction in Tg signifies effective plasticization.[19]

Methodology:

  • Sample Preparation: Cut a small disc (5-10 mg) from the center of the cast film and place it in a standard aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected Tg (e.g., 200°C for pure CA) at a rate of 10°C/min. This step removes the thermal history of the sample.[20]

    • Cooling Scan: Cool the sample rapidly (e.g., at 20°C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at 10°C/min to 200°C.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step-like transition in the heat flow curve of the second heating scan.[18][19] Compare the Tg values across the different PEA concentrations.

B. Thermogravimetric Analysis (TGA) for Thermal Stability and Volatility

TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability and the volatility of its components, such as plasticizers.[21][22]

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (10-15 mg) of the film into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 30°C) to 600°C at a constant heating rate of 10°C/min.

    • Conduct the analysis under an inert nitrogen atmosphere (flow rate ~20-50 mL/min) to prevent oxidative degradation.[21]

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Identify the onset temperature of decomposition for the polymer.

    • Observe any significant weight loss at temperatures below the polymer's degradation point, which could indicate the volatilization of the plasticizer.[23][24][25]

Protocol 3: Mechanical Property Analysis (Tensile Testing)

Tensile testing evaluates how the plasticizer affects the film's strength, stiffness, and flexibility. This protocol is based on the principles of ASTM D882, the standard for thin plastic sheeting.[26][27][28][29][30]

Methodology:

  • Sample Preparation: Cut rectangular strips from the cast films with precise dimensions (e.g., 10 mm width, 60 mm length).[26] Measure the thickness at several points along the strip and use the average value.

  • Instrument Setup: Use a universal testing machine equipped with film grips. Set the initial grip separation (gauge length) to a standard distance (e.g., 25-50 mm).[29]

  • Testing:

    • Mount the film strip securely in the grips, ensuring it is aligned vertically and not slipping.[30]

    • Apply a tensile load at a constant rate of crosshead displacement until the film breaks.

  • Data Analysis:

    • From the resulting stress-strain curve, calculate the following properties:

      • Tensile Strength (MPa): The maximum stress the material can withstand.

      • Elongation at Break (%): The percentage increase in length at the point of fracture.

      • Young's Modulus (GPa): A measure of the material's stiffness.

    • Test at least five specimens for each concentration to ensure statistical validity.

Protocol 4: Plasticizer Migration and Compatibility Assessment

This protocol provides an accelerated method to assess the permanence of the plasticizer within the polymer matrix, which is crucial for long-term stability.[31][32]

Methodology:

  • Sample Preparation: Cut precisely sized film samples (e.g., 20 mm x 20 mm) and accurately weigh them (W_initial).

  • Accelerated Aging: Place the samples in a temperature-controlled oven at 70°C for a defined period (e.g., 48 hours). This elevated temperature accelerates potential migration.

  • Final Measurement: After the aging period, remove the samples, allow them to cool to room temperature in a desiccator, and re-weigh them (W_final).

  • Data Analysis: Calculate the percentage weight loss, which corresponds to the amount of plasticizer that has migrated out of the film.[33][34]

    • Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

    • A lower weight loss indicates better compatibility and permanence.

Data Presentation and Workflow Visualization

Expected Results

The quantitative data obtained from the characterization protocols should be summarized for clear comparison.

Table 1: Expected Thermal and Mechanical Properties of PEA-Plasticized CA Films

PEA Conc. (wt%)Glass Transition Temp. (Tg) (°C)Onset of Degradation (°C)Tensile Strength (MPa)Elongation at Break (%)
0 (Control)~190~340HighLow
10Lower~335
20↓↓~330↓↓↑↑
30↓↓↓~325↓↓↓↑↑↑

Note: Arrows indicate the expected trend relative to the control. A successful plasticizer will significantly decrease Tg and tensile strength while increasing elongation at break.

Overall Experimental Workflow

Caption: Fig 2. Comprehensive workflow for evaluating a novel plasticizer.

References

Application Note: A Validated Method for the Determination of 2-Phenoxyethyl Acetate Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated analytical method for the determination of purity for 2-Phenoxyethyl Acetate (CAS No. 6192-44-5), a compound widely utilized in the fragrance, cosmetic, and pharmaceutical industries.[1][2] The primary analytical technique described is high-resolution capillary Gas Chromatography with Flame Ionization Detection (GC-FID), which is the industry-standard for assessing the purity of volatile and semi-volatile compounds.[3][4] We provide a comprehensive, step-by-step protocol for sample preparation, instrument configuration, and data analysis. Furthermore, this document establishes a framework for method validation in accordance with international guidelines, ensuring the trustworthiness and reliability of the results.[5][6] Complementary spectroscopic techniques, including Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also discussed for unequivocal structural confirmation. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a robust and reproducible method for the quality assessment of this compound.

Introduction: The Imperative for High Purity

This compound, the ester of 2-phenoxyethanol and acetic acid, is a key ingredient in many formulations due to its pleasant, mild floral-fruity aroma.[7] Its application extends from fine fragrances and cosmetics to specialty solvents and as a precursor in chemical synthesis. In pharmaceutical and drug development contexts, it may be used as an excipient or appear as a volatile organic compound. For all these applications, the purity of this compound is a critical quality attribute. The presence of impurities, such as unreacted starting materials (e.g., 2-phenoxyethanol), by-products, or residual solvents, can adversely affect the final product's aroma profile, stability, efficacy, and, most importantly, its safety profile.

Therefore, a precise and reliable analytical method to quantify the purity and identify potential impurities is paramount for raw material acceptance, process monitoring, and final product release. Gas Chromatography (GC) is ideally suited for this purpose due to its high resolving power and sensitivity for volatile analytes.[8]

Primary Analytical Method: Gas Chromatography (GC-FID)

The preferred method for determining the purity of this compound is Gas Chromatography with a Flame Ionization Detector (GC-FID). This choice is predicated on the compound's volatility and thermal stability, which allow it to be vaporized and passed through a GC column without degradation. The FID is a universal detector for organic compounds and provides a response that is directly proportional to the mass of carbon, making it excellent for quantitative purity analysis by area percent.

Principle of Separation

In GC, a liquid sample is injected into a heated inlet, where it vaporizes. An inert carrier gas (the mobile phase) transports the vaporized sample onto a long, thin capillary column. The inner wall of the column is coated with a stationary phase. Separation occurs based on the differential partitioning of the sample components between the stationary phase and the mobile phase. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, while compounds with a lower affinity will travel faster. This results in the separation of components, which are then detected as they exit the column. The time it takes for a compound to travel through the column is known as its retention time (t R ), a characteristic property under a given set of conditions.

Experimental Protocol: GC-FID Analysis

2.2.1. Reagents and Materials

  • This compound Reference Standard: Purity ≥99.5%

  • 2-Phenoxyethanol: Purity ≥99.0% (for impurity identification)

  • Internal Standard (IS): n-Dodecane or n-Tridecane, Purity ≥99.5%

  • Solvent: Acetone or Ethyl Acetate, GC grade or equivalent[9]

  • Gases: Helium (Carrier Gas, 99.999% purity), Hydrogen (FID), and Compressed Air (FID)

  • Equipment: Microliter syringes, volumetric flasks, analytical balance, GC vials with caps.

2.2.2. Instrument Conditions & Parameters The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Recommended Setting Justification
GC System Agilent 6850A or equivalent with FIDStandard, reliable instrumentation for routine analysis.[10]
Column ZB-WAXplus, 60 m x 0.25 mm ID, 0.25 µm filmA polar polyethylene glycol (PEG) column provides excellent separation for esters and alcohols.[10]
Injector Temp. 240 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[10][11]
Detector Temp. 250 °C (FID)Prevents condensation of analytes in the detector and ensures stable response.[10]
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Typical flow rate for this column dimension, balancing speed and resolution.[11]
Oven Program Initial: 80°C, hold 2 min; Ramp: 10°C/min to 220°C, hold 5 minA temperature program is essential to elute potential low-boiling and high-boiling impurities effectively.
Injection Volume 1.0 µLStandard injection volume.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
FID Gas Flows H₂: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/minOptimize according to manufacturer's recommendations for maximum sensitivity.

2.2.3. Solution Preparation

  • Solvent Blank: Use the analysis solvent (e.g., Acetone) directly. This is run to ensure no interfering peaks are present in the solvent.

  • System Suitability Solution (SSS): Prepare a solution in Acetone containing approximately 1.0 mg/mL of this compound and 0.1 mg/mL of 2-Phenoxyethanol. This solution is used to verify the resolution between the main component and a key potential impurity.

  • Test Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetone. This results in a concentration of ~10 mg/mL.

2.2.4. Analysis Sequence & Data Processing

  • Inject the Solvent Blank to establish a baseline.

  • Inject the System Suitability Solution. The resolution between the 2-Phenoxyethanol and this compound peaks should be greater than 2.0.

  • Inject the Test Sample Solution in triplicate.

  • Integrate all peaks in the chromatogram, excluding the solvent peak.

  • Calculate the purity of this compound using the area percent normalization method:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Expected Results

Under the conditions described, this compound will have a distinct retention time. Potential impurities like 2-Phenoxyethanol will elute earlier due to its higher polarity and lower boiling point.

Compound Expected Retention Time (min) Notes
Acetone (Solvent)~2.5Not integrated for purity calculation
2-Phenoxyethanol~12.5Key process impurity/starting material
This compound ~14.0 Analyte of Interest
High-boiling impurities>15.0May include dimers or other by-products

Note: Retention times are estimates and must be confirmed experimentally.

Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Reporting reagents Reagents: - Sample - Solvent (Acetone) - Standards weigh Accurately Weigh ~100 mg Sample reagents->weigh dissolve Dissolve & Dilute in 10 mL Volumetric Flask weigh->dissolve vial Transfer to GC Vial dissolve->vial inject Inject 1 µL into GC System vial->inject separate Separation on WAX Column inject->separate detect FID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Final Report calculate->report

Caption: Workflow for GC-FID Purity Analysis of this compound.

Method Validation: Ensuring a Self-Validating System

To ensure the trustworthiness of this method, it must be validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[12] The following parameters should be assessed.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by showing good resolution between this compound and known impurities like 2-Phenoxyethanol.

  • Linearity: A study should be performed by preparing standard solutions at five concentration levels, from 50% to 150% of the target analyte concentration.[5] The resulting calibration curve (Peak Area vs. Concentration) should have a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Accuracy can be determined by performing a spike-recovery study. A known amount of this compound reference standard is added to a sample of known purity, and the recovery is calculated. The acceptance criterion is typically 98.0% to 102.0% recovery.[6]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day. The Relative Standard Deviation (RSD) of the purity results should be ≤ 1.0%.[13]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD over both sets of data should meet the predefined acceptance criteria.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This is particularly important for quantifying impurities.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like oven temperature ramp rate (±1°C/min) or carrier gas flow rate (±0.1 mL/min) and observing the effect on the results.[12] The results should remain unaffected, demonstrating the method's robustness.

Complementary & Confirmatory Techniques

While GC-FID is the gold standard for purity quantification, other techniques are invaluable for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can serve as an alternative or orthogonal technique. It is particularly useful for analyzing thermally labile or non-volatile impurities. A reversed-phase method, similar to those developed for 2-phenoxyethanol, can be adapted.[13][14][15]

  • Column: C8 or C18 (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water.

  • Detection: UV at ~270 nm (due to the phenyl ether chromophore).

Spectroscopic Identification

Spectroscopy provides confirmation of the molecular structure, ensuring the primary peak in the chromatogram is indeed this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful technique for confirming functional groups. The spectrum of this compound will show characteristic absorption bands:

    • ~1740 cm⁻¹: Strong C=O stretch (ester)[16]

    • ~1240 cm⁻¹: Strong C-O stretch (ester)

    • ~1600 & ~1500 cm⁻¹: C=C stretches (aromatic ring)

    • ~1100 cm⁻¹: C-O-C stretch (ether linkage)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides a detailed map of the proton environments in the molecule, serving as a definitive structural fingerprint.[17][18] For this compound in CDCl₃, the expected signals are:

    • ~7.3-6.9 ppm: Multiplet, 5H (Aromatic protons)

    • ~4.4 ppm: Triplet, 2H (-O-CH₂-CH₂-O-)

    • ~4.2 ppm: Triplet, 2H (-O-CH₂-CH₂-O-)

    • ~2.1 ppm: Singlet, 3H (Acetyl -CH₃)

Conclusion

This application note details a robust and reliable GC-FID method for the quantitative determination of this compound purity. The protocol is built upon established chromatographic principles and provides a clear pathway for analysis and data interpretation. By incorporating rigorous method validation and complementary spectroscopic techniques, researchers and quality control professionals can ensure the identity, purity, and quality of this compound, thereby safeguarding the integrity of their final products.

References

Introduction: Unveiling the Bioactive Potential of 2-Phenoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Biological Evaluation of 2-Phenoxyethyl Acetate

This compound (PHEA), also known as acetic acid 2-phenoxyethyl ester (CAS 6192-44-5), is an organic ester recognized for its pleasant floral aroma and its use as a solvent and fragrance component in various industries.[1][2][3] Chemically, it is the acetate ester of 2-phenoxyethanol (ethylene glycol monophenyl ether), a well-documented biocide and preservative used in cosmetic and pharmaceutical products.[4] The structural similarity of PHEA to its parent alcohol, 2-phenoxyethanol, and other related aromatic esters like 2-phenylethyl acetate—which is noted for its antimicrobial properties—suggests that PHEA may possess significant, yet underexplored, biological activities.[5]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond the known industrial applications of PHEA to provide a framework for its systematic evaluation in biological assays. We will explore hypothesized mechanisms of action based on related compounds and provide detailed, field-proven protocols for assessing its antimicrobial and cytotoxic properties. The objective is to equip researchers with the necessary methodologies to investigate PHEA as a potential new bioactive agent.

Hypothesized Mechanism of Action

The biological activity of aromatic alcohols and esters is often attributed to their ability to interact with and disrupt cellular membranes. The lipophilic nature of the phenyl group allows for partitioning into the lipid bilayer of microbial and mammalian cells, while the ester and ether linkages provide polarity that can interfere with membrane protein function and overall membrane integrity.

For instance, the related compound 2-phenylethanol has demonstrated antifungal activity by targeting the mitochondria and nucleus of fungal cells.[6] It is plausible that this compound operates through a similar multi-faceted mechanism:

  • Membrane Disruption: The molecule may insert into the plasma membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and a breakdown of vital ion gradients, ultimately causing cell death.

  • Mitochondrial Dysfunction: By compromising mitochondrial membranes, PHEA could disrupt the electron transport chain, leading to a collapse in ATP production and an increase in reactive oxygen species (ROS), triggering apoptosis.

  • Enzyme Inhibition: The ester moiety could potentially interact with active sites of essential enzymes, such as those involved in cell wall synthesis or metabolic pathways, leading to inhibition of cell growth and proliferation.

The following protocols are designed to test these hypotheses by quantifying the antimicrobial efficacy and cytotoxic profile of this compound.

Application Note 1: Antimicrobial and Antifungal Susceptibility Profiling

Principle and Rationale

The primary hypothesized bioactivity for this compound is its potential to inhibit the growth of pathogenic microbes. The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of the agent that prevents visible growth. This assay provides a quantitative measure of antimicrobial potency and is a critical first step in evaluating any potential new antimicrobial compound. Following MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined to assess whether the compound is static (inhibits growth) or cidal (kills the organism).

This protocol provides a robust system for screening PHEA against a panel of clinically relevant bacteria and fungi. The choice of dimethyl sulfoxide (DMSO) as the solvent is based on its broad miscibility and low toxicity at the concentrations used in the assay.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PHEA_Stock Prepare PHEA Stock (e.g., 5120 µg/mL in DMSO) Serial_Dilute Perform 2-fold Serial Dilution of PHEA in 96-well plate PHEA_Stock->Serial_Dilute Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (Bacteria) or RPMI-1640 (Fungi) Media_Prep->Serial_Dilute Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate Inoculate wells with standardized microbial suspension Inoculum_Prep->Inoculate Serial_Dilute->Inoculate Incubate Incubate Plate (37°C for Bacteria, 35°C for Fungi) Inoculate->Incubate MIC_Read Determine MIC: Lowest concentration with no visible growth Incubate->MIC_Read MBC_Plate Plate aliquots from clear wells onto agar plates MIC_Read->MBC_Plate MBC_Read Determine MBC/MFC: Lowest concentration with ≥99.9% killing MBC_Plate->MBC_Read

Caption: Workflow for MIC and MBC/MFC Determination.

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • This compound (PHEA)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium, buffered with MOPS, for fungi

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Sterile saline (0.85% NaCl)

  • Incubator

Procedure:

  • Preparation of PHEA Stock Solution:

    • Prepare a stock solution of PHEA at 5120 µg/mL in sterile DMSO. Ensure it is fully dissolved. Causality Note: Starting at a high concentration allows for a wide range of dilutions to be tested, ensuring the true MIC is captured.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be verified using a spectrophotometer at 600 nm.

    • Dilute this standardized suspension in the appropriate sterile broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. Causality Note: A standardized inoculum is critical for reproducibility and comparability of MIC results between experiments and labs.

  • Assay Plate Setup:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the PHEA stock solution (diluted in broth to 512 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. This will create a concentration range from 256 µg/mL to 0.5 µg/mL.

    • Well 11 will serve as the growth control (broth and inoculum, no PHEA).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 10 µL of the diluted microbial inoculum (prepared in step 2) to wells 1 through 11. Note: The final volume in each well is now approximately 110 µL, and the final PHEA concentrations are halved (128 µg/mL to 0.25 µg/mL).

    • Seal the plates or use a lid to prevent evaporation.

    • Incubate the plates. For most bacteria, incubate at 37°C for 16-20 hours. For fungi, incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, examine the plates visually for turbidity.

    • The MIC is the lowest concentration of PHEA at which there is no visible growth, as compared to the growth control (well 11). The sterility control (well 12) should remain clear.

Application Note 2: In Vitro Cytotoxicity Profiling in Mammalian Cells

Principle and Rationale

Before a compound can be considered for advanced applications, its effect on mammalian cells must be characterized. Cytotoxicity assays are essential for determining the concentration range at which a compound is toxic.[7] We present two complementary assays that measure different aspects of cell health.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells. This assay provides a robust measure of how PHEA affects cellular metabolism.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage. It is a direct measure of cytolysis and loss of membrane integrity. Using this in parallel with the MTT assay allows for differentiation between cytostatic/metabolic effects and direct cell lysis.

Logical Flow for Cytotoxicity Assessment

cluster_prep Cell Culture & Dosing cluster_assay Parallel Assays cluster_ldh LDH Assay cluster_mtt MTT Assay Cell_Seed Seed Mammalian Cells (e.g., HepG2, HDFa) in 96-well plate Incubate_Adhere Incubate 24h for cell adherence Cell_Seed->Incubate_Adhere PHEA_Dose Prepare PHEA dilutions in culture media and add to cells Incubate_Adhere->PHEA_Dose Incubate_Treat Incubate for 24-48h exposure period PHEA_Dose->Incubate_Treat Collect_SN Collect Supernatant for LDH Assay Incubate_Treat->Collect_SN Add_MTT Add MTT Reagent to remaining cells Incubate_Treat->Add_MTT LDH_Reaction Mix Supernatant with LDH reaction mixture Collect_SN->LDH_Reaction MTT_Incubate Incubate 2-4h (formazan formation) Add_MTT->MTT_Incubate LDH_Incubate Incubate at RT LDH_Reaction->LDH_Incubate LDH_Read Read Absorbance (490 nm) LDH_Incubate->LDH_Read Solubilize Add Solubilizing Agent (e.g., DMSO, HCl-Isopropanol) MTT_Incubate->Solubilize MTT_Read Read Absorbance (570 nm) Solubilize->MTT_Read

Caption: Parallel workflow for MTT and LDH cytotoxicity assays.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Human cell line (e.g., HepG2 human liver carcinoma, or HDFa primary human dermal fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • This compound (PHEA)

  • Sterile, cell culture-treated 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach and resume logarithmic growth. Causality Note: Allowing cells to adhere ensures that the observed effects are due to the compound and not to stress from seeding.

  • Compound Treatment:

    • Prepare a series of 2-fold dilutions of PHEA in complete culture medium. The concentration range should be wide (e.g., 1 mM down to 1 µM) to capture the full dose-response curve.

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the respective PHEA concentrations.

    • Include "untreated" wells (medium only) as a 100% viability control and "lysis" wells (e.g., medium with 1% Triton X-100) as a 0% viability control.

    • Incubate the plate for the desired exposure time (typically 24 or 48 hours).

  • MTT Reaction:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into purple formazan crystals.

  • Solubilization and Reading:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of solubilization solution (DMSO) to each well.

    • Mix gently on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % Viability against the log of the PHEA concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison. The IC₅₀ (half-maximal inhibitory concentration) from cytotoxicity assays and the MIC from antimicrobial assays are key parameters.

Parameter Assay Test Organism / Cell Line Result (Hypothetical)
MICBroth MicrodilutionS. aureus64 µg/mL
MICBroth MicrodilutionE. coli128 µg/mL
MICBroth MicrodilutionC. albicans32 µg/mL
IC₅₀MTT Assay (24h)HepG2 (Human Liver)250 µM
IC₅₀LDH Assay (24h)HepG2 (Human Liver)>500 µM

Interpretation: In this hypothetical example, PHEA shows promising activity against the fungus C. albicans and moderate activity against bacteria. The IC₅₀ from the MTT assay is significantly higher than the MIC values, suggesting a potential therapeutic window where the compound is effective against microbes at concentrations not metabolically toxic to human liver cells. The much higher LDH IC₅₀ suggests that at lower concentrations, the compound's effect is primarily metabolic rather than causing immediate cell lysis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Phenoxyethyl acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Phenoxyethyl acetate (CAS 6192-44-5).[1][2] This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary insights to overcome common challenges and successfully synthesize high-purity this compound, a valuable compound in the fragrance, cosmetic, and pharmaceutical industries.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical routes for synthesizing this compound?

A1: There are three primary, well-established routes for the synthesis of this compound. The optimal choice depends on the availability of starting materials, cost considerations, and desired purity profile.

  • Williamson-type Synthesis: This is an SN2 reaction involving the nucleophilic attack of a phenoxide ion on a 2-haloethyl acetate (e.g., 2-chloroethyl or 2-bromoethyl acetate). This method is direct but requires careful control to avoid side reactions.[5][6]

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of 2-phenoxyethanol with acetic acid. It is a reversible equilibrium-driven process, necessitating strategies to remove water to drive the reaction to completion.[7][8]

  • Transesterification: This involves reacting 2-phenoxyethanol with an acetate ester, such as ethyl acetate, in the presence of a catalyst. This can be achieved through chemical catalysis or, for a "green chemistry" approach, biocatalysis using enzymes like lipase.[9][10][11]

Q2: I am experiencing low yields. What are the most common culprits?

A2: Low yield is a frequent issue that can stem from several factors across any synthesis route. The most common causes include:

  • Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Purity of Reagents: Presence of water or other impurities in starting materials or solvents can quench reagents or catalyze side reactions.[12] For instance, water can hydrolyze the ester product or deactivate strong bases like NaH.[13]

  • Side Reactions: Competing reaction pathways, such as elimination in the Williamson synthesis or C-alkylation of the phenol ring, can consume starting materials.[5][14]

  • Product Loss During Workup: Inefficient extraction, premature product precipitation, or degradation during purification steps can significantly reduce the isolated yield.[15]

Q3: How do I choose the best base for the Williamson-type synthesis?

A3: The choice of base is critical for the efficient deprotonation of phenol to form the reactive phenoxide nucleophile.

  • Strong Bases (e.g., NaH, KH): These are highly effective for achieving complete and irreversible deprotonation. They must be used in anhydrous aprotic solvents like THF or DMF. The evolution of hydrogen gas can be used to monitor the deprotonation progress.[6][13]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder, safer to handle, and often used in polar aprotic solvents like acetone or acetonitrile. While effective, the reaction may require higher temperatures or longer reaction times as the deprotonation is an equilibrium process.[16]

  • Phase-Transfer Catalysis (PTC): When using bases like NaOH or KOH in a two-phase system (e.g., water/toluene), a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is essential. The catalyst transports the hydroxide ion into the organic phase to deprotonate the phenol, or the phenoxide ion into the organic phase to react with the alkyl halide, accelerating the reaction significantly.[17][18][19]

Q4: Can I use biocatalysis for this synthesis?

A4: Absolutely. Biocatalysis, particularly using immobilized lipases like Novozym® 435, is an excellent "green" alternative for producing this compound.[9][20] This method typically involves the transesterification of 2-phenoxyethanol with ethyl acetate. The key advantages are:

  • High Selectivity: Enzymes minimize the formation of byproducts.

  • Mild Conditions: Reactions are run at moderate temperatures (typically 45-65 °C), reducing energy consumption and preventing thermal degradation.[21]

  • Natural Product: The resulting ester is often considered "natural," which is highly desirable in the flavor and fragrance industries.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides a logical framework for resolving them.

Problem 1: Low or No Product Yield
Potential Cause Scientific Explanation & Troubleshooting Steps
Incomplete Deprotonation (Williamson) The phenoxide is the active nucleophile. Incomplete deprotonation means less nucleophile is available to react. Solution: 1) Use a stronger base like sodium hydride (NaH) in an anhydrous solvent (THF, DMF).[12][13] 2) If using K₂CO₃, ensure it is finely powdered and the reaction is heated sufficiently (reflux in acetone or acetonitrile) to drive the equilibrium. 3) Verify the absence of water, which quenches strong bases. Dry all solvents and glassware thoroughly.[12]
Reversible Reaction (Esterification) Fischer esterification is an equilibrium process. The accumulation of water as a byproduct will drive the reaction backward via hydrolysis, limiting the yield.[8] Solution: 1) Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms. 2) Use a large excess of one reactant (typically the less expensive one, acetic acid). 3) Alternatively, use a more reactive acylating agent like acetic anhydride or acetyl chloride, which makes the reaction irreversible.
Suboptimal Reaction Temperature SN2 and esterification reactions have specific activation energy requirements. If the temperature is too low, the reaction rate will be impractically slow. If too high, side reactions or decomposition may occur.[5] Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12] If the reaction is sluggish, incrementally increase the temperature (e.g., in 10 °C steps) and continue monitoring. For enzymatic reactions, exceeding the optimal temperature can cause denaturation and loss of activity.[20]
Poor Leaving Group The rate of an SN2 reaction is highly dependent on the leaving group ability (I > Br > Cl >> F). Solution: If using 2-chloroethyl acetate with slow kinetics, consider switching to 2-bromoethyl acetate for a significantly faster reaction rate.
Problem 2: Formation of Significant Impurities/Side Products
Potential Cause Scientific Explanation & Troubleshooting Steps
E2 Elimination Product (Alkene) In the Williamson synthesis, the phenoxide can act as a base and abstract a proton from the β-carbon of the halo-ester, leading to an elimination reaction (E2) instead of substitution (SN2). This is favored by sterically hindered substrates and high temperatures.[14][22] Solution: 1) Use a primary alkyl halide (2-haloethyl acetate is primary, which is good). 2) Avoid excessively high temperatures. Run the reaction at the lowest temperature that provides a reasonable rate.[5] 3) Choose a less sterically hindered base if possible.
C-Alkylation of Phenol The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired), typically at the ortho and para positions.[5][6] Solution: C-alkylation is often favored by polar protic solvents and certain counter-ions. Favor O-alkylation by using polar aprotic solvents (DMF, DMSO, acetonitrile) and counter-ions like K⁺ or Cs⁺.
Diol Impurity (from Hydrolysis) The final ester product, this compound, can be hydrolyzed back to 2-phenoxyethanol and acetic acid if exposed to water under acidic or basic conditions, especially during workup. Solution: 1) Ensure the aqueous workup is performed at neutral or slightly acidic pH and preferably at low temperatures. 2) Minimize the contact time between the organic product layer and any aqueous base used for quenching. 3) Thoroughly dry the final organic extract with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent removal.

Visualized Workflows and Mechanisms

Decision Logic for Synthesis Route Selection

G start Goal: Synthesize This compound q1 Primary Starting Material? start->q1 phenol Phenol q1->phenol Phenol phenoxyethanol 2-Phenoxyethanol q1->phenoxyethanol 2-Phenoxyethanol williamson Route 1: Williamson-type (Phenol + Halo-ester) phenol->williamson esterification Route 2: Esterification (Phenoxyethanol + Acetic Acid/Anhydride) phenoxyethanol->esterification transesterification Route 3: Transesterification (Phenoxyethanol + Ethyl Acetate) phenoxyethanol->transesterification q2 Green Chemistry/ 'Natural' Product Required? transesterification->q2 q2->esterification No biocatalysis Use Biocatalysis (Enzymatic Transesterification) q2->biocatalysis Yes

Caption: Decision tree for selecting a synthesis route.

Williamson Synthesis: Desired vs. Competing Pathways

G cluster_0 Reaction Pathways reagents Phenoxide Ion + 2-Bromoethyl Acetate sn2 SN2 Attack on α-Carbon reagents->sn2 Desired e2 E2 Attack on β-Hydrogen reagents->e2 Competing c_alk C-Alkylation (Ring Attack) reagents->c_alk Competing product Product: This compound sn2->product alkene Byproduct: Vinyl Acetate e2->alkene c_prod Byproduct: (Hydroxy-phenyl)ethyl acetate c_alk->c_prod

Caption: Competing reactions in the Williamson synthesis.

Optimized Experimental Protocols

Protocol 1: Williamson-type Synthesis via Phase-Transfer Catalysis

This protocol is robust, avoids the need for strictly anhydrous conditions required for NaH, and is generally high-yielding.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), toluene (5 mL per gram of phenol), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH, 2.0 eq) to the stirred mixture.

  • Phenoxide Formation: Stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • Alkylation: Add 2-bromoethyl acetate (1.1 eq) dropwise to the mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to 70-80 °C and stir vigorously for 4-6 hours. Monitor the disappearance of phenol by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: Cool the reaction to room temperature. Add water to dissolve any salts and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with toluene or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl, then with water, and finally with saturated brine solution to remove unreacted phenoxide, base, and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound as a colorless liquid.[4]

Protocol 2: Esterification of 2-Phenoxyethanol

This protocol uses a common acid catalyst and a Dean-Stark trap to drive the reaction to completion.

Step-by-Step Methodology:

  • Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and reflux condenser.

  • Reagents: To the flask, add 2-phenoxyethanol (1.0 eq), glacial acetic acid (1.5 eq), toluene (sufficient to fill the Dean-Stark trap and cover reagents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Monitoring: Monitor the consumption of 2-phenoxyethanol by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel.

  • Washing: Wash the organic mixture sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution!) until the aqueous layer is basic, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure. The resulting crude product should be purified by vacuum distillation to obtain high-purity this compound.

References

Technical Support Center: Synthesis of 2-Phenoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Phenoxyethyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient production of high-purity this compound.

Introduction to the Synthesis of this compound

This compound is a valuable organic ester widely used as a fragrance component, solvent, and intermediate in the pharmaceutical and cosmetic industries. Its synthesis is primarily achieved through two common pathways: the Williamson ether synthesis followed by acetylation, or the direct Fischer esterification of 2-phenoxyethanol. While seemingly straightforward, both routes are susceptible to side reactions that can significantly impact yield and purity. This guide will dissect these challenges and provide actionable solutions.

Part 1: Williamson Ether Synthesis Route

The Williamson ether synthesis approach for this compound typically involves the reaction of a phenoxide salt with a 2-haloethyl acetate or, more commonly, a two-step process involving the synthesis of 2-phenoxyethanol first, followed by its acetylation. The most frequent challenges in the ether formation step are the competing C-alkylation and elimination reactions.

FAQ: Williamson Ether Synthesis

Q1: My yield of 2-phenoxyethanol is consistently low, and I observe the formation of several byproducts. What are the likely side reactions?

A1: Low yields in the Williamson ether synthesis of 2-phenoxyethanol are often due to two primary side reactions: C-alkylation of the phenoxide ion and E2 elimination of the alkyl halide.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired)[1]. C-alkylation leads to the formation of ortho- and para-substituted phenols, which can be difficult to separate from the desired product.

  • E2 Elimination: If the alkyl halide is sterically hindered (e.g., a secondary or bulky primary halide), the basic phenoxide can act as a base rather than a nucleophile, leading to the formation of an alkene through an E2 elimination pathway[2].

Q2: How can I favor the desired O-alkylation over C-alkylation?

A2: The solvent system is the most critical factor in controlling the regioselectivity of phenoxide alkylation.

  • Use Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended[3]. These solvents solvate the cation of the phenoxide salt but do not strongly solvate the oxygen anion, leaving it more available to act as a nucleophile and promoting O-alkylation.

  • Avoid Protic Solvents: Protic solvents such as water, ethanol, and methanol should be avoided as the primary reaction solvent. They form strong hydrogen bonds with the oxygen of the phenoxide, effectively "caging" it and hindering its nucleophilicity. This makes the carbon atoms of the ring more accessible for attack, thus favoring C-alkylation[1].

Q3: I'm observing a significant amount of an alkene byproduct. How can I minimize elimination?

A3: Minimizing the E2 elimination side reaction primarily involves the choice of reagents and reaction conditions.

  • Alkyl Halide Choice: Use a primary, unhindered alkyl halide. For the synthesis of 2-phenoxyethanol, 2-chloroethanol or 2-bromoethanol are suitable choices. Avoid using more sterically hindered starting materials if possible[4].

  • Temperature Control: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction. Williamson ether synthesis is often carried out at moderately elevated temperatures to ensure a reasonable reaction rate, but excessive heat should be avoided. Typical laboratory syntheses can yield good results in the range of 50-95%[5].

Troubleshooting Guide: Williamson Ether Synthesis
Issue Potential Cause Troubleshooting Steps & Rationale
Low Yield of 2-Phenoxyethanol Incomplete reaction.- Ensure the use of a sufficiently strong base (e.g., NaOH, KOH, NaH) to fully deprotonate the phenol. - Monitor the reaction progress using TLC to determine the optimal reaction time.
C-Alkylation is the major pathway.- Change the solvent to a polar aprotic solvent like DMF or DMSO. This will favor O-alkylation by leaving the phenoxide oxygen more nucleophilic.
Presence of Alkene Byproduct E2 elimination is competing with SN2.- Use a less sterically hindered alkyl halide. - Lower the reaction temperature. This will decrease the rate of the elimination reaction more than the substitution reaction.
Product is Contaminated with Unreacted Phenol Incomplete deprotonation or insufficient alkylating agent.- Use at least a stoichiometric equivalent of a strong base. - Ensure the alkylating agent is added in at least a 1:1 molar ratio to the phenol.
Experimental Protocol: Synthesis of 2-Phenoxyethanol via Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures[6].

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1.0 eq) in a minimal amount of a suitable polar aprotic solvent (e.g., DMF).

  • Base Addition: Carefully add a strong base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq). Stir the mixture at room temperature until the phenol is fully deprotonated.

  • Alkylation: Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-phenoxyethanol can be purified by column chromatography or distillation.

This 2-phenoxyethanol can then be esterified to this compound using standard acetylation methods (e.g., reaction with acetic anhydride or acetyl chloride).

Visualization: O- vs. C-Alkylation

G Phenoxide Phenoxide Ion (Ambident Nucleophile) O_Alkylation O-Alkylation (Desired Product) Phenoxide->O_Alkylation Favored by C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation Favored by Polar_Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Polar_Aprotic->O_Alkylation Protic_Solvent Protic Solvent (e.g., H2O, EtOH) Protic_Solvent->C_Alkylation

Caption: Solvent effects on the regioselectivity of phenoxide alkylation.

Part 2: Fischer Esterification Route

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. In the synthesis of this compound, 2-phenoxyethanol is reacted with acetic acid in the presence of a strong acid catalyst. The primary challenge is driving the reaction to completion.

FAQ: Fischer Esterification

Q1: My Fischer esterification of 2-phenoxyethanol is not going to completion, and the yield is low. What is the problem?

A1: The Fischer esterification is a reversible reaction, meaning it reaches an equilibrium that may not favor the products[7][8]. The formation of water as a byproduct can hydrolyze the ester back to the starting materials. To achieve high yields, the equilibrium must be shifted to the product side.

Q2: How can I drive the Fischer esterification towards the product?

A2: There are two primary strategies to shift the equilibrium:

  • Use of Excess Reagent: Employing a large excess of one of the reactants (usually the less expensive one, in this case, acetic acid) will push the equilibrium towards the formation of the ester, according to Le Châtelier's principle. A 10-fold excess of the alcohol has been shown to increase yields to over 95% in some cases[9].

  • Removal of Water: Actively removing water as it is formed is a very effective method. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or hexane) is a common industrial and laboratory practice[7].

    • Drying Agents: The inclusion of a drying agent like molecular sieves in the reaction mixture can also sequester the water byproduct[10].

Q3: Are there any other significant side reactions I should be aware of in the Fischer esterification of 2-phenoxyethanol?

A3: While the primary issue is the reaction equilibrium, under harsh acidic conditions and high temperatures, other side reactions can occur, although they are generally less common for primary alcohols like 2-phenoxyethanol.

  • Dehydration of the Alcohol: While primary alcohols are less prone to this than secondary or tertiary alcohols, at very high temperatures, acid-catalyzed dehydration to form an alkene is a possibility. However, for 2-phenoxyethanol, this is not a major concern under typical esterification conditions.

  • Formation of Symmetrical Ethers: In some cases, acid-catalyzed dehydration between two molecules of the alcohol can lead to the formation of a symmetrical ether (in this case, bis(2-phenoxyethyl) ether). This is more likely at higher temperatures and with a high concentration of the alcohol.

Troubleshooting Guide: Fischer Esterification
Issue Potential Cause Troubleshooting Steps & Rationale
Low Conversion/Yield Reaction has reached equilibrium without high product formation.- Use a large excess of acetic acid. This is often the simplest and most cost-effective solution. - Remove water as it is formed. Use a Dean-Stark apparatus or add molecular sieves to the reaction.
Reaction is very slow. Insufficient catalysis or low temperature.- Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. - Increase the reaction temperature to reflux. Typical reaction times are 1-10 hours at 60-110°C[7].
Product is wet after work-up. Incomplete removal of water.- During the work-up, ensure thorough washing with brine and use a sufficient amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate.
Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol is a generalized procedure based on established Fischer esterification methods[8][11].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (or a Dean-Stark apparatus), combine 2-phenoxyethanol (1.0 eq) and glacial acetic acid (5-10 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid (0.05 eq).

  • Reflux: Heat the mixture to a gentle reflux for 2-4 hours. If using a Dean-Stark trap, continue refluxing until no more water is collected.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation. Typical yields for Fischer esterification can be high, often in the 90-95% range, especially when measures are taken to drive the equilibrium[11].

Visualization: Fischer Esterification Equilibrium

G Reactants 2-Phenoxyethanol + Acetic Acid Equilibrium Equilibrium Reactants->Equilibrium Products This compound + Water Equilibrium->Products Shift_Right Shift Equilibrium to Products Shift_Right->Equilibrium By Excess_Acid Use Excess Acetic Acid Excess_Acid->Shift_Right Remove_Water Remove Water (e.g., Dean-Stark) Remove_Water->Shift_Right

Caption: Strategies to drive the Fischer esterification equilibrium.

Part 3: Analytical Characterization and Purity Assessment

Accurate identification of the desired product and any side products is crucial for optimizing the synthesis and ensuring the quality of the final product.

FAQ: Analytical Methods

Q1: How can I confirm the identity and purity of my synthesized this compound?

A1: A combination of chromatographic and spectroscopic techniques is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds and identifying them based on their mass spectra. The fragmentation pattern of this compound will show characteristic peaks that can be compared to a reference spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts and coupling patterns of the protons and carbons in this compound are unique and can be used to distinguish it from starting materials and byproducts.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: the ester carbonyl (C=O) stretch (typically around 1735 cm⁻¹) and the C-O stretches of the ether and ester.

Q2: How can I use GC-MS to identify C-alkylation byproducts?

A2: The C-alkylation byproducts will be isomers of the desired O-alkylated product and will therefore have the same molecular weight. However, their fragmentation patterns in the mass spectrometer may differ. More definitively, they will have different retention times on the GC column. By comparing the retention times and mass spectra of the peaks in your sample to those of authenticated standards or by detailed analysis of the fragmentation, you can identify these impurities.

References

Technical Support Center: Purification of 2-Phenoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Phenoxyethyl Acetate (CAS: 6192-44-5). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile organic ester. We will address common challenges encountered during its isolation from typical reaction mixtures, providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when approaching the purification of this compound.

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The impurity profile is dictated by the synthetic route. The most common laboratory-scale synthesis is the acetylation of 2-phenoxyethanol (also known as Phenylcellosolve) using an acetylating agent like acetic anhydride or acetyl chloride, often with a catalyst.[1][2]

Therefore, your crude product will likely contain:

  • Unreacted 2-Phenoxyethanol: This is often the most challenging impurity to remove due to its physical properties being very similar to the product.

  • Acetic Acid: A byproduct of the reaction, especially when using acetic anhydride.

  • Catalyst: If a basic catalyst (like pyridine or DMAP) or an acidic catalyst was used.

  • Residual Solvents: Any solvents used during the reaction or initial workup.

Q2: What are the key physical properties I need to know for effective purification?

A2: Understanding the physical properties of your target compound and the primary impurities is critical for designing a purification strategy. The most significant challenge is the similarity in boiling points between this compound and its precursor, 2-phenoxyethanol.

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/cm³)Solubility in Water
This compound (Product) 180.20~244 - 273[3][4]~1.1Practically Insoluble[1]
2-Phenoxyethanol (Starting Material)138.16~245~1.1Sparingly Soluble
Acetic Acid (Byproduct)60.05~118~1.05Miscible

Data compiled from various sources.[1][3][4][5]

The proximity of the boiling points makes simple distillation ineffective for separating the product from the starting material. This necessitates either high-efficiency fractional vacuum distillation or, more commonly, preparative chromatography.

Q3: Which purification method is best for my scale and purity requirements?

A3: The optimal method depends on your specific needs. The following decision workflow can guide your choice.

Purification_Workflow start Crude Reaction Mixture wash Aqueous Workup (Wash with NaHCO3, Water, Brine) start->wash dry Dry Organic Layer (e.g., MgSO4 or Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate decision High Purity (>98%) Required? concentrate->decision chromatography Flash Column Chromatography decision->chromatography Yes distillation Fractional Vacuum Distillation decision->distillation No / Large Scale final_high Pure Product (>98%) chromatography->final_high final_mod Product (~90-95% Purity) distillation->final_mod Aqueous_Workup cluster_0 Separatory Funnel cluster_1 Erlenmeyer Flask A 1. Add Crude Mixture + Organic Solvent B 2. Wash with NaHCO3 (aq) (Vent CO2!) A->B C 3. Separate Layers (Discard Aqueous) B->C D 4. Wash with Water C->D E 5. Wash with Brine D->E F 6. Collect Organic Layer E->F G 7. Dry with MgSO4 F->G H 8. Filter G->H I 9. Concentrate (Rotary Evaporator) H->I J Crude Product for Final Purification I->J

References

Technical Support Center: 2-Phenoxyethyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive troubleshooting and frequently asked questions for identifying and quantifying impurities in 2-Phenoxyethyl acetate using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers and drug development professionals, this document offers in-depth technical guidance grounded in established analytical principles.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H and ¹³C NMR signals for pure this compound in CDCl₃?

A1: The ¹H NMR spectrum of this compound is distinguished by four main signals. The aromatic protons on the phenyl ring appear as a multiplet between δ 7.28-6.90 ppm. The two methylene groups (-OCH₂CH₂O-) appear as distinct triplets, typically around δ 4.45 ppm and δ 4.20 ppm. The most upfield signal is a sharp singlet around δ 2.10 ppm, corresponding to the three protons of the acetate methyl group.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester is observed around δ 170.8 ppm. The aromatic carbons resonate between δ 158.5-114.5 ppm. The two methylene carbons are found at approximately δ 65.9 and δ 63.4 ppm, while the acetate methyl carbon gives a signal around δ 20.9 ppm.[1][2]

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

A2: The most probable impurities are unreacted starting materials or byproducts from the synthesis, which typically involves the esterification of 2-phenoxyethanol. Therefore, you should primarily look for:

  • 2-Phenoxyethanol: The starting alcohol.

  • Acetic Acid: A common acetylating agent or a hydrolysis byproduct.

  • Phenol: A potential precursor to 2-phenoxyethanol or a degradation product.

  • Residual Solvents: Such as ethyl acetate, which may have been used during synthesis or workup.

Q3: Which NMR solvent is recommended for this analysis?

A3: Deuterated chloroform (CDCl₃) is the most common and highly recommended solvent for analyzing this compound and its likely impurities. It provides excellent dissolution for these relatively nonpolar compounds and its residual solvent peak (δ ~7.26 ppm) typically does not interfere with the key signals.[3][4] For more polar impurities or for studies involving hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that chemical shifts will vary significantly compared to CDCl₃.

Q4: How can I quickly differentiate the this compound product from the 2-phenoxyethanol starting material in the ¹H NMR spectrum?

A4: There are two key indicators:

  • Presence of the Acetate Singlet: The most definitive sign of the product is the sharp singlet for the acetyl methyl group (-COCH₃) at approximately δ 2.1 ppm. This signal is completely absent in the spectrum of 2-phenoxyethanol.

  • Chemical Shift of Methylene Protons: In the starting material, 2-phenoxyethanol, the methylene protons (-OCH₂CH₂OH) appear around δ 4.05 ppm and δ 3.94 ppm.[5] Upon acetylation, these protons are deshielded and shift downfield in the product, this compound, to approximately δ 4.45 ppm and δ 4.20 ppm.

Troubleshooting Guide: Interpreting Your NMR Spectrum

Problem: I see unexpected multiplets in the aromatic region (δ 6.8–7.4 ppm). What could they be?

Cause & Identification: While the aromatic signals of your product and the 2-phenoxyethanol starting material overlap, the presence of Phenol as an impurity will introduce its own set of characteristic multiplets in this region.[6][7] Phenol's signals can often be distinguished by their specific splitting patterns and by comparing the integration of the total aromatic region to the aliphatic regions. An integration value greater than 5H (relative to the 3H acetate singlet) in the aromatic region strongly suggests an aromatic impurity.

Solution:

  • Acquire a reference spectrum of pure phenol in CDCl₃ to confirm the peak positions and splitting patterns.

  • Consider using 2D NMR techniques like COSY or HSQC to confirm correlations and definitively assign the signals to the specific aromatic rings of the different species present.

Problem: There is a broad singlet in my spectrum that shifts between samples.

Cause & Identification: This is almost certainly an exchangeable proton from a hydroxyl (-OH) or carboxylic acid (-COOH) group. The chemical shift of these protons is highly dependent on concentration, temperature, and residual water in the solvent.[6][8]

  • A broad singlet from δ 4.5-7.0 ppm could indicate the -OH of Phenol .[6]

  • A signal around δ 2.3-3.2 ppm could be the -OH from 2-Phenoxyethanol .[5]

  • A very broad signal far downfield (δ 10-12 ppm) is characteristic of the carboxylic acid proton of Acetic Acid .[9]

Solution: Perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. Exchangeable protons (like -OH and -COOH) will be replaced by deuterium, causing their corresponding signals to disappear or significantly diminish. This is a definitive test for identifying these types of protons.

Problem: I have a sharp singlet around δ 2.0-2.1 ppm, but its integration is higher than expected.

Cause & Identification: The product's acetate singlet appears around δ 2.1 ppm. If the integration of this peak is disproportionately high relative to the methylene signals (δ ~4.45 and ~4.20 ppm), it suggests the presence of an additional impurity with a methyl singlet in the same region.

  • Acetic Acid: Has a singlet around δ 2.1 ppm in CDCl₃.[9][10]

  • Ethyl Acetate: This common solvent also has an acetyl singlet around δ 2.04 ppm.

Solution:

  • Look for other characteristic peaks of the suspected impurity. For ethyl acetate, you would also expect to see a quartet around δ 4.1 ppm and a triplet around δ 1.25 ppm.[11] For acetic acid, look for the very broad -COOH proton signal downfield.

  • If quantification is needed, choose a signal unique to the impurity for integration.

Data Summary: Characteristic NMR Shifts

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in CDCl₃. Note that exact values can vary slightly based on concentration and instrument.

CompoundGroup¹H Chemical Shift (ppm) & Multiplicity¹³C Chemical Shift (ppm)
This compound Ar-H 7.30-6.90 (m, 5H)158.5, 129.5, 121.2, 114.6
-O-CH₂ -CH₂-O-~4.45 (t, 2H)~65.9
-O-CH₂-CH₂ -O-~4.20 (t, 2H)~63.4
-CO-CH₃ ~2.10 (s, 3H)~20.9
-C =O-~170.8
2-Phenoxyethanol [5]Ar-H 7.30-6.87 (m, 5H)158.7, 129.5, 121.0, 114.6
-O-CH₂ -CH₂-OH~4.12 (t, 2H)~69.3
-O-CH₂-CH₂ -OH~3.99 (t, 2H)~61.5
-OH ~2.50 (br s, 1H)-
Phenol [6][7]Ar-H 7.30-6.80 (m, 5H)155.4, 129.5, 120.6, 115.2
-OH 4.5-7.0 (br s, 1H)-
Acetic Acid [9]-COOH ~11.4 (br s, 1H)~178.1
-CH₃ ~2.10 (s, 3H)~20.8
Ethyl Acetate -O-CH₂ -CH₃~4.12 (q, 2H)~60.4
-CO-CH₃ ~2.04 (s, 3H)~21.0
-O-CH₂-CH₃ ~1.25 (t, 3H)~14.2

Workflow & Experimental Protocols

Impurity Identification Workflow

The following diagram outlines the logical steps for identifying impurities in a sample of this compound via NMR.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis cluster_id Phase 4: Identification & Quantification prep Sample Preparation ~10-20 mg sample in ~0.6 mL CDCl3 d2o D2O Shake (Optional) Add 1 drop D2O to identify -OH/-COOH protons prep->d2o acq 1H NMR Acquisition Ensure sufficient scans for good S/N ratio prep->acq process Data Processing (Phase & Baseline Correction) acq->process integrate Integration process->integrate assign Signal Assignment (Product vs. Impurities) integrate->assign id Impurity Identified? assign->id quant Quantification (qNMR) If required id->quant Yes no_id Further Analysis (2D NMR, LC-MS) id->no_id No report Report Findings quant->report no_id->report

Caption: Workflow for NMR-based impurity identification.

Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a powerful method to determine the purity of a substance or the concentration of impurities without needing a reference standard for each impurity.[12][13][14] The principle relies on the direct proportionality between the integrated signal area and the number of protons contributing to that signal.[15]

Objective: To determine the weight percent (w/w %) purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity internal standard (IS), e.g., Maleic Acid or 1,2,4,5-Tetrachlorobenzene. The IS must have signals that do not overlap with the analyte.

  • Deuterated solvent (e.g., CDCl₃)

  • Analytical balance

  • NMR spectrometer (400 MHz or higher recommended for better sensitivity and dispersion[16])

Procedure:

  • Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial. Record the mass (m_analyte).

    • Accurately weigh approximately 5-10 mg of the internal standard (IS) into the same vial. Record the mass (m_IS). The key is precision in weighing.[14]

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of CDCl₃. Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Set the spectrometer to acquire a standard ¹H NMR spectrum.

    • Crucially, set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of any proton being integrated. A conservative D1 of 30 seconds is often sufficient to ensure full relaxation for accurate quantification.

    • Acquire the data with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1 is recommended[17]).

  • Data Processing:

    • Apply Fourier transform and carefully phase the spectrum.

    • Perform a meticulous baseline correction across the entire spectrum. Automated routines can be used, but manual inspection is critical for accuracy.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the acetate singlet at ~2.1 ppm) and a unique signal for the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm). Record the integral values (I_analyte and I_IS).

  • Calculation: The purity of the analyte is calculated using the following formula[13]:

    Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte, I_IS: Integrals of the analyte and internal standard signals.

    • N_analyte, N_IS: Number of protons for the integrated signals (e.g., N_analyte = 3 for the acetate singlet; N_IS = 2 for maleic acid).

    • MW_analyte, MW_IS: Molecular weights of the analyte (180.20 g/mol ) and internal standard.

    • m_analyte, m_IS: Masses of the analyte and internal standard.

    • Purity_IS: Purity of the internal standard (usually >99.9%).

This protocol provides a self-validating system for purity assessment, as the result is derived from fundamental properties and precise measurements, reducing the reliance on chromatographic response factors.[13]

References

Troubleshooting low yield in 2-Phenoxyethyl acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenoxyethyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments. This resource provides in-depth, field-proven insights to help you navigate the complexities of this synthesis.

Overview of Synthesis Routes

This compound is typically synthesized via two primary routes: the Williamson Ether Synthesis and Fischer Esterification. The choice of method often depends on the available starting materials and desired reaction conditions.

  • Williamson Ether Synthesis: This method involves the reaction of a phenoxide with a halo-alcohol or a halo-acetate. A common example is the reaction of sodium phenoxide with 2-bromoethanol to form 2-phenoxyethanol, which is then esterified.

  • Fischer Esterification: This route involves the direct esterification of 2-phenoxyethanol with acetic acid or its anhydride in the presence of an acid catalyst.

Low yields can arise from various factors in either of these pathways. This guide will address specific problems in a question-and-answer format to help you identify and resolve the root cause of suboptimal results.

Troubleshooting Guide & FAQs

Section 1: Issues Related to Williamson Ether Synthesis Route

Question 1: I am attempting to synthesize 2-phenoxyethanol as a precursor, but my yield is very low. What are the likely causes?

Answer: Low yields in the synthesis of 2-phenoxyethanol from a phenoxide and a halo-alcohol, a variation of the Williamson ether synthesis, often stem from several critical factors.

Causality: The Williamson ether synthesis is an SN2 reaction where the phenoxide ion acts as a nucleophile.[1][2] For this reaction to proceed efficiently, the conditions must favor nucleophilic substitution over competing side reactions, primarily elimination (E2).

Troubleshooting Steps:

  • Incomplete Deprotonation of Phenol: The reaction requires the formation of a strong nucleophile, the phenoxide ion. If the base used is not strong enough or is used in insufficient quantity, the equilibrium will not favor the formation of the phenoxide, leading to a poor reaction rate.[3]

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to fully deprotonate the phenol.[2][4] Use at least a stoichiometric equivalent of the base.

  • Purity of Reagents and Solvents: The presence of water in the reaction mixture can significantly reduce the yield. Water can protonate the highly basic phenoxide, reducing its nucleophilicity, and can also react with the base.

    • Solution: Use anhydrous solvents and ensure your phenol and halo-alcohol are dry.[3] Glassware should be thoroughly dried, preferably in an oven, and cooled under an inert atmosphere.

  • Side Reactions (E2 Elimination): The primary competing reaction is the E2 elimination of the halo-alcohol, which is favored by sterically hindered substrates or strong, bulky bases.[5]

    • Solution: Use a primary halo-alcohol like 2-bromoethanol or 2-chloroethanol, as they are less prone to elimination.[1][6] Control the reaction temperature; higher temperatures can favor elimination. It is advisable to start at a moderate temperature (e.g., 70°C) and monitor the reaction progress.[6]

  • Choice of Solvent: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.

    • Solution: Consider using polar aprotic solvents like DMF, DMSO, or acetonitrile.[2][5]

Question 2: I am observing significant byproduct formation in my Williamson ether synthesis. How can I identify and minimize these byproducts?

Answer: The most common byproduct in this reaction is an alkene resulting from E2 elimination. Another potential byproduct is the dialkylated product, 2-(2-phenoxyethoxy)ethanol, if the reaction conditions are not carefully controlled.[7]

Troubleshooting Workflow:

Byproduct_Troubleshooting Start Low Yield & Byproducts Observed Check_Reagents Analyze Starting Materials (NMR, GC-MS) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Base) Start->Check_Conditions Identify_Byproduct Characterize Byproduct (NMR, GC-MS) Check_Reagents->Identify_Byproduct Check_Conditions->Identify_Byproduct Alkene Alkene Byproduct (E2 Elimination) Identify_Byproduct->Alkene Double bond signals in NMR Dialkylation Dialkylated Product Identify_Byproduct->Dialkylation Higher molecular weight peak in MS Optimize_Temp Lower Reaction Temperature Alkene->Optimize_Temp Change_Base Use a Less Hindered Base Alkene->Change_Base Control_Stoichiometry Use Stoichiometric Amounts of Phenoxide Dialkylation->Control_Stoichiometry End Improved Yield Optimize_Temp->End Change_Base->End Control_Stoichiometry->End

Caption: Troubleshooting workflow for byproduct formation.

Minimization Strategies:

ByproductCauseMitigation Strategy
Alkene E2 Elimination favored by high temperatures or sterically hindered bases.[5]Lower the reaction temperature. Use a less sterically hindered base. Use a primary alkyl halide.[1]
2-(2-phenoxyethoxy)ethanol Reaction of the 2-phenoxyethanol product with another molecule of 2-bromoethanol.[7]Use a controlled stoichiometry of sodium phenoxide to 2-bromoethanol (ideally 1:1). Add the 2-bromoethanol dropwise to the sodium phenoxide solution.[6]
Section 2: Issues Related to Fischer Esterification Route

Question 3: My Fischer esterification of 2-phenoxyethanol with acetic acid is giving a low yield. What are the key factors to consider?

Answer: The Fischer esterification is a reversible, acid-catalyzed equilibrium reaction.[8][9] Low yields are often due to the reaction not being driven to completion.

Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water. To achieve a high yield, the equilibrium must be shifted towards the products according to Le Châtelier's principle.[9]

Key Optimization Parameters:

ParameterRationaleRecommended Action
Reactant Stoichiometry Using an excess of one reactant shifts the equilibrium towards the product side.[9][10]Use a large excess of the less expensive reactant, typically acetic acid.[10]
Water Removal Removing water as it is formed prevents the reverse reaction (ester hydrolysis) and drives the equilibrium forward.[9][10]Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.[11] Alternatively, use a dehydrating agent, although this can complicate workup.
Catalyst A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.[8][12]Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[10][11]
Reaction Temperature The reaction is typically performed at reflux to increase the reaction rate.[10]Heat the reaction mixture to reflux. The temperature will depend on the boiling point of the solvent or the excess reactant used.[11]

Experimental Protocol for Fischer Esterification:

  • Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser (and a Dean-Stark trap if used), and a heating source. Ensure all glassware is dry.[10]

  • Reagents: To the flask, add 2-phenoxyethanol, an excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to a gentle reflux for several hours.[10]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove excess acetic acid and sulfuric acid.

    • Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.[8]

    • Wash with brine to remove residual water.[8]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate.[10]

  • Purification: Purify the crude product by distillation under reduced pressure.[10]

Question 4: I am using acetic anhydride for the acetylation of 2-phenoxyethanol, but the reaction is sluggish and the yield is poor. What could be wrong?

Answer: Acetylation with acetic anhydride is generally faster and more favorable than with acetic acid because the acetate ion is a better leaving group than the hydroxide ion. However, low yields can still occur due to catalyst issues, reaction conditions, or impurities.

Reaction Mechanism Overview:

Acetylation_Mechanism cluster_0 Catalyzed Acetylation Phenoxyethanol 2-Phenoxyethanol (R-OH) Intermediate Protonated or Activated Intermediate Phenoxyethanol->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride ((Ac)₂O) AceticAnhydride->Intermediate Catalyst Catalyst (e.g., NaHCO₃, DMAP) Catalyst->Intermediate Activation Product This compound (R-OAc) Intermediate->Product Leaving Group Departs Byproduct Acetic Acid (AcOH) Intermediate->Byproduct

Caption: General mechanism for catalyzed acetylation.

Troubleshooting Acetylation with Acetic Anhydride:

  • Catalyst Choice: While the reaction can proceed without a catalyst, it is often slow.[13] A base catalyst is typically used to deprotonate the alcohol, increasing its nucleophilicity, or to activate the anhydride.

    • Solution: Use a suitable catalyst. For phenols and alcohols, mild bases like sodium bicarbonate can be effective.[14][15] For more efficient catalysis, 4-(dimethylamino)pyridine (DMAP) can be used, often in conjunction with a tertiary amine like triethylamine.[14]

  • Reaction Temperature: While some acetylations proceed at room temperature, gentle heating may be required to increase the rate, especially with less reactive alcohols.[13]

    • Solution: Monitor the reaction by TLC. If it is sluggish, consider gentle heating (e.g., 50-60°C).

  • Purity of Acetic Anhydride: Acetic anhydride can hydrolyze to acetic acid if exposed to moisture. Acetic acid is less reactive and can lead to lower yields via the less favorable Fischer esterification equilibrium.

    • Solution: Use a fresh bottle of acetic anhydride or distill it before use to ensure high purity.

  • Workup Procedure: The workup is crucial for removing the acetic acid byproduct and any remaining catalyst.

    • Solution: After the reaction is complete, quench with water and extract the product into an organic solvent. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove all acidic components, followed by a brine wash.

References

Removing unreacted starting materials from 2-Phenoxyethyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Phenoxyethyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in isolating this compound from unreacted starting materials. Here, we move beyond simple protocols to explain the underlying principles of purification, empowering you to troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs) - Troubleshooting Purification

Q1: After my synthesis of this compound, my NMR spectrum shows the presence of unreacted phenol. What is the most straightforward way to remove it?

A1: The most efficient method to remove unreacted phenol is through a liquid-liquid extraction using a mild aqueous base. Phenol is acidic (pKa ≈ 10) and will react with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form sodium phenoxide, which is highly soluble in water and will be drawn into the aqueous layer.[1][2] Your this compound, being an ester, will remain in the organic layer. A dilute solution of sodium hydroxide (NaOH) can also be used, but care must be taken as a strong base can potentially hydrolyze your ester product.[3]

Q2: I've performed a basic wash, but I still see some starting material in my product. What could be the issue?

A2: There are several possibilities. The basic wash may not have been thorough enough; multiple extractions with fresh aqueous base are more effective than a single large-volume wash. Another possibility is the presence of unreacted ethyl chloroacetate (or a similar acetylating agent), which will not be removed by a basic wash. Finally, if you used a strong base, you might have some hydrolysis of your product, regenerating starting materials.

Q3: How can I remove unreacted ethyl chloroacetate?

A3: Ethyl chloroacetate has a significantly lower boiling point than this compound, making fractional distillation an excellent choice for separation.[4][5][6][7] Additionally, ethyl chloroacetate can undergo slow hydrolysis in the presence of water to form water-soluble byproducts, which can then be removed with an aqueous wash.[8][9]

Q4: I'm observing an emulsion during my liquid-liquid extraction. How can I resolve this?

A4: Emulsions are stable mixtures of immiscible liquids that can complicate separation. To break an emulsion, you can try adding a saturated brine solution (NaCl in water), which increases the ionic strength of the aqueous layer and can help force the separation of the layers. Gently swirling or rocking the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.

In-Depth Purification Protocols

Key Compound Properties for Purification Strategy

A successful purification strategy relies on exploiting the differences in the physical and chemical properties of the components in your mixture.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound 180.20~244Sparingly soluble
Phenol 94.11181.78.3 g/100 mL
Ethyl chloroacetate 122.55143Insoluble

Data sourced from LookChem[10], Wikipedia[4][11], and PubChem[8].

Protocol 1: Liquid-Liquid Extraction for Phenol Removal

This method is ideal for the selective removal of acidic impurities like phenol.

Workflow Diagram:

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Separation cluster_3 Step 4: Washing & Drying A Crude this compound (dissolved in an organic solvent like ethyl acetate) B Add saturated NaHCO₃ solution to separatory funnel A->B C Gently invert funnel multiple times, venting frequently B->C D Allow layers to separate C->D E Drain lower aqueous layer (contains sodium phenoxide) D->E F Collect upper organic layer (contains this compound) D->F G Wash organic layer with brine F->G H Dry organic layer over anhydrous MgSO₄ or Na₂SO₄ G->H I Filter and concentrate under reduced pressure H->I

Caption: Liquid-liquid extraction workflow for phenol removal.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Mixing and Venting: Stopper the funnel and gently invert it several times to mix the layers. Periodically open the stopcock to vent the pressure buildup from the carbon dioxide gas that is evolved.

  • Separation: Allow the layers to fully separate. The upper layer will be the organic phase containing your product, and the lower layer will be the aqueous phase containing the sodium phenoxide.

  • Collection: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-5) with fresh sodium bicarbonate solution to ensure complete removal of phenol.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Fractional Distillation

This technique is most effective when the boiling points of the components are significantly different, as is the case with this compound and unreacted ethyl chloroacetate.[12]

Principle of Separation Diagram:

G cluster_0 Distillation Flask cluster_1 Fractionating Column cluster_2 Condenser cluster_3 Receiving Flask A Mixture of: This compound (BP ~244°C) Ethyl chloroacetate (BP ~143°C) B Vapor phase becomes progressively enriched in the more volatile component (Ethyl chloroacetate) A->B Heat C Vapor condenses back to liquid B->C D Collected Distillate: Initially pure Ethyl chloroacetate C->D

Caption: Principle of fractional distillation separation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure the fractionating column is appropriately packed and insulated.

  • Charging the Flask: Add the crude this compound mixture to the distilling flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distilling flask.

  • Collecting the First Fraction: As the mixture begins to boil, the vapor will rise through the fractionating column. The temperature at the top of the column will stabilize at the boiling point of the more volatile component (ethyl chloroacetate, ~143°C). Collect this fraction in a receiving flask.

  • Monitoring the Temperature: The temperature will remain constant as the first component distills. A sharp increase in temperature indicates that the first component has been completely removed and the next component is beginning to distill.

  • Collecting the Product Fraction: Change the receiving flask to collect the fraction that distills at the boiling point of this compound (~244°C).

  • Completion: Stop the distillation when only a small amount of residue remains in the distilling flask to avoid distilling to dryness.

Protocol 3: Column Chromatography

For high-purity applications or when dealing with multiple impurities, column chromatography is a powerful purification technique.[13][14]

Workflow Diagram:

G cluster_0 Step 1: Column Packing cluster_1 Step 2: Sample Loading cluster_2 Step 3: Elution cluster_3 Step 4: Fraction Collection A Pack a glass column with silica gel slurry B Concentrate crude product and adsorb onto a small amount of silica gel A->B C Carefully add the adsorbed sample to the top of the column B->C D Add eluent (e.g., a mixture of hexane and ethyl acetate) to the top of the column C->D E Apply gentle pressure to begin elution D->E F Collect fractions in separate test tubes E->F G Monitor fractions by Thin Layer Chromatography (TLC) F->G H Combine pure fractions and concentrate G->H

Caption: Workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection: For separating moderately polar compounds like esters, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The different components of the mixture will travel down the column at different rates based on their polarity. Less polar compounds will elute first.

  • Fraction Collection and Analysis: Collect the eluting solvent in a series of fractions. Analyze the fractions using TLC to identify which ones contain the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

References

Technical Support Center: Enhancing Efficiency in Lipase-Catalyzed 2-Phenoxyethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of lipase-catalyzed synthesis of 2-Phenoxyethyl acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our approach is grounded in scientific principles and practical field experience to ensure you can navigate the complexities of this biocatalytic process with confidence.

Introduction to the Biocatalytic Synthesis of this compound

The enzymatic synthesis of this compound, a valuable compound in the fragrance and pharmaceutical industries, offers a green and highly selective alternative to traditional chemical methods.[1][2] Lipases (E.C. 3.1.1.3) are the biocatalysts of choice for this transesterification or esterification reaction, prized for their stability in organic solvents and broad substrate specificity.[1][2] However, achieving high yields and efficiency can be challenging. This guide will address common issues and provide actionable solutions.

The core reaction involves the acylation of 2-Phenoxyethanol with an acyl donor, typically vinyl acetate or acetic acid, catalyzed by a lipase. The general scheme is as follows:

2-Phenoxyethanol + Acyl Donor --(Lipase)--> this compound + By-product

Troubleshooting Guide: From Low Yields to Inactive Enzymes

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and systematic solutions.

Issue 1: Low or No Conversion to this compound

Potential Causes:

  • Inactive Enzyme: The lipase may have lost its activity due to improper storage, handling, or exposure to denaturing conditions.

  • Inappropriate Reaction Conditions: Suboptimal temperature, pH (in the microenvironment of the enzyme), or water activity can drastically reduce enzyme performance.

  • Presence of Inhibitors: Impurities in substrates or solvents can inhibit lipase activity.

  • Mass Transfer Limitations: Poor mixing or high viscosity can prevent substrates from reaching the enzyme's active site, especially with immobilized enzymes.

Troubleshooting Steps:

  • Verify Enzyme Activity:

    • Protocol: Test your lipase with a standard substrate like p-nitrophenyl acetate (pNPA) to confirm its basal activity. A lack of activity here points to a fundamental issue with the enzyme itself.[3]

    • Causality: This baseline test isolates the enzyme's viability from the specifics of the this compound reaction, allowing for a more targeted troubleshooting approach.

  • Optimize Reaction Temperature:

    • Protocol: Conduct small-scale reactions across a temperature range of 40°C to 60°C.[3][4] Monitor the initial reaction rates.

    • Causality: Lipase activity generally increases with temperature up to an optimum, after which thermal denaturation leads to a rapid decline in activity.[4][5][6] For many common lipases like Novozym 435, this optimum often lies within the 40-60°C range.[5][7]

  • Control Water Activity (aw):

    • Protocol: For reactions in organic solvents, ensure the system is not completely anhydrous. Add a small, controlled amount of water or use salt hydrate pairs to maintain an optimal water activity (typically between 0.2 and 0.5).[8]

    • Causality: A thin layer of water is essential for maintaining the conformational flexibility and catalytic activity of lipases.[8][9][10] However, excess water will promote the reverse reaction (hydrolysis), reducing the net yield of the ester.[8][9][10][11]

  • Purify Substrates and Solvents:

    • Protocol: Use high-purity grade 2-Phenoxyethanol, acyl donor, and solvent. Consider passing them through a column of activated alumina or silica gel to remove potential inhibitors.

    • Causality: Aldehydes, peroxides, or other reactive species present as impurities can irreversibly inactivate the enzyme.

  • Enhance Mass Transfer:

    • Protocol: Increase the agitation speed (e.g., 200 rpm or higher on an orbital shaker).[1] If using an immobilized lipase, ensure the particle size is appropriate and that the reaction mixture is well-suspended.

    • Causality: Effective mixing reduces the diffusion boundary layer around the enzyme particles, facilitating better substrate access to the active sites.

Issue 2: Reaction Stops Prematurely or Reaches a Low Equilibrium Yield

Potential Causes:

  • Product Inhibition: The accumulation of this compound or the by-product (e.g., acetaldehyde from vinyl acetate) may inhibit the lipase.

  • pH Shift: If using an acid as the acyl donor, the local pH around the enzyme can drop, leading to inactivation.

  • Unfavorable Equilibrium: The thermodynamic equilibrium of the reaction may favor the reactants under the chosen conditions.

Troubleshooting Steps:

  • By-product Removal:

    • Protocol: If using vinyl acetate, the acetaldehyde by-product is volatile. Performing the reaction under a gentle stream of inert gas or a partial vacuum can help remove it from the reaction mixture.

    • Causality: The removal of a product shifts the reaction equilibrium towards the formation of more this compound, in accordance with Le Châtelier's principle.

  • Control pH (for esterification with acetic acid):

    • Protocol: Add a neutral or slightly basic solid support (e.g., molecular sieves, which also remove water) to buffer the microenvironment of the enzyme.

    • Causality: Maintaining an optimal pH is crucial for the enzyme's catalytic activity and stability.

  • Adjust Substrate Molar Ratio:

    • Protocol: Use an excess of one of the substrates (typically the acyl donor, as it is often less expensive). A molar ratio of 1:3 to 1:5 of 2-Phenoxyethanol to acyl donor is a good starting point.[7]

    • Causality: Increasing the concentration of one reactant can drive the equilibrium towards the product side.

Experimental Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow cluster_optimization Optimization Steps cluster_equilibrium Equilibrium Control Start Low Yield of this compound Check_Activity Verify Lipase Activity (p-NPA assay) Start->Check_Activity Optimize_Conditions Optimize Reaction Conditions Check_Activity->Optimize_Conditions Enzyme is Active Replace_Enzyme Replace Lipase Batch Check_Activity->Replace_Enzyme Enzyme is Inactive Purify_Reagents Purify Substrates & Solvents Optimize_Conditions->Purify_Reagents Temp Temperature Scan (40-60°C) Optimize_Conditions->Temp Check_Equilibrium Address Equilibrium Limitations Purify_Reagents->Check_Equilibrium Success Improved Yield Check_Equilibrium->Success Byproduct_Removal Remove By-products Check_Equilibrium->Byproduct_Removal Water Adjust Water Activity Temp->Water Mixing Increase Agitation Water->Mixing Molar_Ratio Adjust Molar Ratio Byproduct_Removal->Molar_Ratio

Caption: A systematic workflow for troubleshooting low yields in lipase-catalyzed synthesis.

Frequently Asked Questions (FAQs)

Q1: Which lipase is best for synthesizing this compound? A1: Novozym 435, an immobilized lipase from Candida antarctica B (CALB), is widely reported as a highly effective and robust biocatalyst for various esterification and transesterification reactions, including those involving aromatic alcohols.[7] Its immobilization on a macroporous acrylic resin provides excellent stability and reusability.[1][12] However, screening other commercially available lipases, such as those from Pseudomonas cepacia or Rhizomucor miehei, is recommended, as the optimal enzyme can be substrate-specific.[3]

Q2: What is the optimal enzyme loading? A2: The optimal enzyme loading typically ranges from 1% to 10% (w/w) relative to the substrates. For example, studies on similar substrates have found optimal lipase concentrations around 40 mg/mL.[3][7] It is crucial to perform an optimization study, as excessive enzyme loading can increase viscosity, hinder mass transfer, and add unnecessary cost, while too little will result in slow reaction rates.[4]

Q3: Which solvent should I use? A3: Non-protic and hydrophobic solvents like n-hexane, heptane, or toluene are generally preferred.[7] These solvents are less likely to strip the essential water layer from the enzyme's surface, thus preserving its activity.[13] Polar solvents like DMSO or short-chain alcohols can be detrimental to lipase stability and activity.[14][13][15] A solvent-free system, where one of the liquid substrates acts as the solvent, can also be a highly efficient option, increasing substrate concentration and simplifying downstream processing.[16][17]

Q4: Should I use vinyl acetate or acetic acid as the acyl donor? A4: Vinyl acetate is often preferred for several reasons. The transesterification reaction with vinyl acetate is practically irreversible because the by-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and can be easily removed.[18] This drives the reaction to completion. When using acetic acid, the reaction is an equilibrium-limited esterification that produces water, which can lead to the competing hydrolysis reaction.[19]

Q5: How can I reuse my immobilized lipase? A5: After the reaction, the immobilized lipase can be recovered by simple filtration. To reuse it, wash the enzyme with fresh solvent (the same one used in the reaction) to remove any adsorbed substrates and products. Dry the enzyme under vacuum at a mild temperature (e.g., 30-40°C) before adding it to a new reaction batch. The stability and number of possible reuses will depend on the reaction conditions.

Q6: My reaction rate is very slow. How can I speed it up? A6: To increase the reaction rate, you can:

  • Increase the temperature to the optimal level (without denaturing the enzyme).[5][20]

  • Increase the enzyme concentration.

  • Increase the substrate concentration, but be mindful of potential substrate inhibition at very high concentrations.[21][22][23]

  • Ensure optimal water activity. [9][10]

  • Improve mixing and agitation to overcome mass transfer limitations.

Key Parameter Optimization Summary
ParameterRecommended RangeRationale
Temperature 40 - 60 °CBalances reaction rate and enzyme stability.[4][5][7]
Enzyme Loading 1 - 10% (w/w)Optimizes reaction rate versus cost and mass transfer.[4]
Solvent n-Hexane, TolueneHydrophobic solvents preserve enzyme activity.
Water Activity (aw) 0.2 - 0.5Essential for enzyme flexibility; excess promotes hydrolysis.[8][9]
Substrate Ratio 1:3 to 1:5 (Alcohol:Acyl Donor)Drives equilibrium towards product formation.[7]
Agitation >200 rpmMinimizes mass transfer limitations.[1]

Protocols and Methodologies

Standard Protocol for Lipase-Catalyzed Synthesis of this compound
  • Reaction Setup:

    • To a 50 mL screw-capped flask, add 2-Phenoxyethanol (e.g., 10 mmol).

    • Add 20 mL of n-hexane.

    • Add vinyl acetate in a 5-fold molar excess (50 mmol).[7]

    • Add the immobilized lipase (e.g., Novozym 435, 40 mg/mL).[7]

    • If strict water control is desired, add activated 3Å molecular sieves (0.5 g).

  • Reaction Execution:

    • Seal the flask and place it in a temperature-controlled orbital shaker set to 60°C and 200 rpm.[1][7]

  • Reaction Monitoring:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Filter the aliquot through a 0.22 µm syringe filter to remove the enzyme.

    • Analyze the sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of 2-Phenoxyethanol and the yield of this compound.

  • Product Isolation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase.

    • The solvent and excess acyl donor can be removed from the filtrate by rotary evaporation.

    • The resulting crude product can be purified by column chromatography on silica gel if necessary.

Lipase Activity Assay using p-Nitrophenyl Acetate (p-NPA)
  • Prepare Solutions:

    • Substrate Solution: Dissolve p-NPA in isopropanol to make a 10 mM stock solution.

    • Buffer: Prepare a 50 mM sodium phosphate buffer (pH 7.0).

  • Assay Procedure:

    • In a cuvette, mix 950 µL of the phosphate buffer and 40 µL of the p-NPA stock solution.

    • Add 10 µL of a lipase solution (or a suspension of a known weight of immobilized lipase).

    • Immediately place the cuvette in a spectrophotometer and measure the increase in absorbance at 405 nm (due to the release of p-nitrophenol) at a constant temperature (e.g., 37°C) for 5 minutes.

  • Calculate Activity:

    • The rate of change in absorbance per minute is proportional to the enzyme activity. One unit (U) of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Logical Relationship of Key Reaction Parameters

Caption: Interplay of kinetic and thermodynamic factors affecting reaction yield.

References

Minimizing byproduct formation in 2-Phenoxyethyl acetate production

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Byproduct Formation

Welcome to the Technical Support Center for 2-Phenoxyethyl Acetate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. Here, we move beyond simple protocols to explain the underlying chemical principles governing byproduct formation and provide actionable, field-proven strategies to achieve high purity and yield.

Section 1: Troubleshooting Guide - Diagnosis and Mitigation of Common Byproducts

This section is structured in a question-and-answer format to directly address the most frequent issues observed during the synthesis of this compound.

Williamson Ether Synthesis Route

This synthetic approach involves the reaction of a phenoxide with a 2-haloethyl acetate or the reaction of 2-phenoxyethanol with an acetylating agent. A common variation is the reaction of sodium phenoxide with 2-chloroethyl acetate.

Question 1: My yield of this compound is low, and I'm observing the formation of an alkene byproduct. What is happening and how can I prevent it?

Answer: The formation of an alkene byproduct, in this case, likely vinyl acetate, is a classic issue in Williamson ether synthesis and points to a competing E2 elimination reaction.[1][2] This side reaction is favored under certain conditions, particularly with secondary or sterically hindered primary alkyl halides.

Causality of Byproduct Formation: The alkoxide or phenoxide is not only a good nucleophile for the desired SN2 reaction but also a strong base. If the electrophilic carbon on the 2-haloethyl acetate is sterically hindered, the phenoxide will preferentially act as a base, abstracting a proton from the adjacent carbon and leading to the elimination of the halide and the formation of a double bond.[1][3]

Mitigation Strategies:

  • Choice of Reagents: The structure of your reactants is the most critical factor. Ensure you are using a primary alkyl halide (e.g., 2-bromoethyl acetate or 2-chloroethyl acetate) to minimize steric hindrance.[1][3]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway. High temperatures provide the activation energy needed for elimination. A typical temperature range for this synthesis is 50-100 °C.

  • Base Strength and Steric Hindrance: While a strong base is needed to form the phenoxide, an excessively strong or bulky base can favor elimination. Using sodium hydroxide or potassium carbonate to generate the phenoxide in situ is a common and effective practice.[3]

Question 2: I've detected a C-alkylated byproduct in my reaction mixture. How can I improve the selectivity for O-alkylation?

Answer: The formation of a C-alkylated byproduct, such as 2-(2-hydroxyacetyl)phenol, arises from the ambident nature of the phenoxide nucleophile. The negative charge on the phenoxide ion is delocalized across the oxygen atom and the aromatic ring, allowing for electrophilic attack at either the oxygen (O-alkylation) or the carbon atoms of the ring (C-alkylation), primarily at the ortho and para positions.[3]

Causality of Byproduct Formation: The solvent plays a crucial role in directing the regioselectivity of the alkylation. Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, leaving the carbon atoms of the ring more accessible for electrophilic attack.

Mitigation Strategies:

  • Solvent Choice: To favor O-alkylation, use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3] These solvents do not hydrogen bond with the phenoxide, making the oxygen atom more nucleophilic and accessible.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly enhance O-alkylation. The PTC forms an ion pair with the phenoxide, and the bulky organic groups of the catalyst sterically shield the aromatic ring, directing the electrophile to the more accessible oxygen atom.[4][5]

Experimental Protocol: Williamson Ether Synthesis with Phase-Transfer Catalysis

This protocol is designed to maximize O-alkylation and minimize side reactions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-phenoxyethanol (1 equivalent), a suitable organic solvent (e.g., toluene), and a phase-transfer catalyst such as tetrabutylammonium bromide (2-5 mol%).

  • Addition of Base and Alkylating Agent: Add a 50% (w/w) aqueous solution of sodium hydroxide (2-3 equivalents). Heat the mixture to 60-70°C with vigorous stirring. Slowly add 2-chloroethyl acetate (1.1 equivalents) dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Wash the organic layer with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Esterification and Transesterification Routes

These methods involve the direct reaction of 2-phenoxyethanol with an acetylating agent (e.g., acetic acid, acetic anhydride) or the exchange of an alkoxy group from an existing ester.

Question 3: My esterification reaction with acetic acid is not reaching completion, and the yield is low. What can I do to improve the conversion?

Answer: The direct esterification of an alcohol with a carboxylic acid, known as Fischer esterification, is a reversible reaction. The formation of water as a byproduct can lead to an equilibrium that limits the conversion to the desired ester.[6]

Causality of Low Conversion: According to Le Chatelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials (alcohol and carboxylic acid), thus lowering the yield of the ester.

Mitigation Strategies:

  • Water Removal: The most effective way to drive the reaction to completion is to remove water as it is formed. This can be achieved by:

    • Azeotropic Distillation: Using a solvent like toluene or heptane that forms an azeotrope with water, in conjunction with a Dean-Stark apparatus.

    • Use of a Dehydrating Agent: While less common for industrial scale, molecular sieves can be used in laboratory-scale reactions.

  • Excess Reactant: Using a large excess of one of the reactants (typically the less expensive one, in this case, acetic acid) can also shift the equilibrium towards the product side.[6]

  • Catalyst: Ensure an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used in the correct concentration (typically 1-5 mol%). Insufficient catalyst will result in a slow reaction, while excessive amounts can lead to side reactions like dehydration or polymerization, especially at high temperatures.

Question 4: I'm using acetic anhydride for the esterification and notice the formation of acetic acid. Is this a problem, and are there other potential byproducts?

Answer: The use of acetic anhydride is an effective way to acylate alcohols as the reaction is essentially irreversible. The formation of acetic acid is an inherent part of the reaction mechanism and is not typically considered a problematic byproduct in terms of reaction progression, though it needs to be removed during work-up.

Causality of Acetic Acid Formation: Acetic anhydride reacts with the alcohol to form the ester and one equivalent of acetic acid. This is a more reactive acylating agent than acetic acid itself.

Potential Byproducts at High Temperatures:

  • Diphenyl Ether: At elevated temperatures, particularly with strong acid catalysts, there is a risk of ether cleavage of the starting 2-phenoxyethanol, followed by side reactions that could potentially lead to the formation of diphenyl ether.

  • Polymerization/Decomposition: High temperatures and strong acid catalysts can cause decomposition of the starting material and product, leading to the formation of dark-colored, tarry substances.[7]

Mitigation Strategies:

  • Temperature Control: Maintain the reaction temperature at a moderate level (e.g., 80-120°C) to avoid degradation.

  • Catalyst Choice: A milder catalyst, such as a basic catalyst (e.g., sodium acetate) or an enzyme, can be used to avoid acid-catalyzed side reactions.[8]

Data Summary: Optimizing Esterification Conditions
ParameterConditionRationaleExpected Outcome
Water Removal Dean-Stark TrapShifts equilibrium to favor product formation.Increased yield and conversion.
Catalyst p-TsOH (1-2 mol%)Effective catalysis with reduced side reactions compared to H₂SO₄.High yield with minimal charring.
Reactant Ratio Acetic Acid:Alcohol (1.5:1)Excess acid drives the reaction forward.Higher conversion of the alcohol.
Temperature 120-140°C (Toluene)Allows for efficient reflux and water removal without significant degradation.Optimal reaction rate and yield.
Enzymatic Synthesis Route

Question 5: I'm interested in a "greener" synthesis. What are the common issues with enzymatic synthesis of this compound?

Answer: Enzymatic synthesis, typically using an immobilized lipase such as Novozym 435, is an excellent green alternative that offers high selectivity and mild reaction conditions.[9][10][11] However, challenges can arise related to enzyme activity and reaction equilibrium.

Common Issues and Solutions:

  • Enzyme Inhibition: High concentrations of the alcohol (2-phenoxyethanol) or the acyl donor can sometimes lead to substrate inhibition, reducing the enzyme's catalytic efficiency.

  • Equilibrium Limitations: Similar to acid-catalyzed esterification, the reaction is reversible. The removal of the alcohol byproduct (if using transesterification with another ester like ethyl acetate) is crucial.

  • Mass Transfer Limitations: In a heterogeneous system with an immobilized enzyme, poor mixing can lead to slow reaction rates.

Mitigation Strategies:

  • Optimization of Substrate Concentration: Conduct experiments to determine the optimal concentration of 2-phenoxyethanol and the acyl donor.[10][11]

  • Byproduct Removal: In a transesterification reaction, the volatile alcohol byproduct (e.g., ethanol when using ethyl acetate as the acyl donor) can be removed under vacuum to drive the reaction to completion.

  • Solvent-Free System: Running the reaction in a solvent-free system can increase the concentration of reactants and improve reaction rates.[10][11]

Experimental Protocol: Enzymatic Synthesis with Novozym 435

This protocol is based on the transesterification of 2-phenoxyethanol with ethyl acetate.

  • Reaction Setup: In a suitable reaction vessel, combine 2-phenoxyethanol (1 equivalent) and ethyl acetate (which acts as both reactant and solvent).

  • Enzyme Addition: Add immobilized lipase Novozym 435 (typically 5-10% by weight of the limiting reactant).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 50-60°C). If possible, apply a mild vacuum to remove the ethanol byproduct as it forms.

  • Reaction Monitoring: Monitor the progress of the reaction by GC analysis.

  • Work-up: After the reaction is complete, the immobilized enzyme can be filtered off and potentially reused. The excess ethyl acetate can be removed by rotary evaporation, and the product can be purified by vacuum distillation.

Section 2: Analytical Workflow for Purity Assessment

A self-validating protocol requires robust analytical methods to identify and quantify the desired product and any byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for analyzing the purity of this compound and identifying volatile impurities.[12][13]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard.

Expected Fragmentation Pattern for this compound: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 180. Key fragment ions include:

  • m/z 107: Loss of the acetyl group and a hydrogen rearrangement.

  • m/z 94: Phenoxy radical cation.

  • m/z 77: Phenyl cation.

  • m/z 43: Acetyl cation (often the base peak).

High-Performance Liquid Chromatography (HPLC)

HPLC is useful for quantifying non-volatile byproducts and for routine purity checks.[14][15]

  • Method (Typical):

    • Column: C18 or C8 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is often effective.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 270 nm).[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying unknown byproducts after isolation.

Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃):

  • ~7.3 ppm (m, 2H): Aromatic protons (meta).

  • ~7.0 ppm (t, 1H): Aromatic proton (para).

  • ~6.9 ppm (d, 2H): Aromatic protons (ortho).

  • ~4.4 ppm (t, 2H): -O-CH₂-CH₂-O-.

  • ~4.2 ppm (t, 2H): -O-CH₂-CH₂-O-.

  • ~2.1 ppm (s, 3H): -C(=O)-CH₃.

Section 3: Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Williamson Ether Synthesis - SN2 vs. E2 Pathways

williamson_synthesis cluster_pathways Reaction Pathways phenoxide Phenoxide (Nucleophile/Base) SN2 SN2 Pathway (Favored by low temp, primary halide) phenoxide->SN2 Nucleophilic Attack E2 E2 Pathway (Favored by high temp, steric hindrance) phenoxide->E2 Proton Abstraction haloacetate 2-Haloethyl Acetate (Electrophile) haloacetate->SN2 Nucleophilic Attack haloacetate->E2 Proton Abstraction product This compound (Desired Product) SN2->product byproduct Vinyl Acetate (Byproduct) E2->byproduct

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of this compound gcms Analyze by GC-MS start->gcms byproduct_check Alkene or C-Alkylated Byproduct Detected? gcms->byproduct_check low_conversion Incomplete Reaction? byproduct_check->low_conversion No e2_solution Lower Temp Use Primary Halide byproduct_check->e2_solution Yes (Alkene) c_alk_solution Use Polar Aprotic Solvent Add Phase-Transfer Catalyst byproduct_check->c_alk_solution Yes (C-Alkylation) conversion_solution Increase Reaction Time Check Catalyst Activity Remove Water (Esterification) low_conversion->conversion_solution Yes end Improved Yield e2_solution->end c_alk_solution->end conversion_solution->end

References

Technical Support Center: Scaling Up the Synthesis of 2-Phenoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-Phenoxyethyl acetate. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the intricacies of this chemical transformation. Here, we delve into common challenges, offering field-proven insights and evidence-based solutions to ensure the successful and efficient production of high-purity this compound.

Overview of this compound Synthesis

This compound is a valuable organic ester with applications ranging from fragrances to industrial solvents.[1][2] Its synthesis is most commonly achieved through the esterification of 2-phenoxyethanol with acetic acid or its derivatives, such as acetic anhydride. While the reaction appears straightforward on a laboratory scale, scaling up production presents a unique set of challenges that can impact yield, purity, and overall process efficiency.[3] This guide will address these challenges in a practical, question-and-answer format.

Visualizing the Synthesis Pathway

To provide a clear understanding of the core chemical transformation, the following diagram illustrates the primary synthetic route to this compound.

G cluster_reactants Reactants cluster_synthesis Esterification cluster_products Products 2-Phenoxyethanol 2-Phenoxyethanol Reaction Acid or Base Catalyst Heat 2-Phenoxyethanol->Reaction Acetic_Anhydride Acetic Anhydride / Acetic Acid Acetic_Anhydride->Reaction 2-Phenoxyethyl_Acetate This compound Reaction->2-Phenoxyethyl_Acetate Byproduct Acetic Acid / Water Reaction->Byproduct

Caption: Synthesis of this compound.

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Question 1: My esterification reaction is stalling and not reaching full conversion, even with extended reaction times. What are the likely causes and how can I resolve this?

Answer:

Incomplete esterification is a common hurdle, particularly during scale-up, and can be attributed to several factors:

  • Equilibrium Limitations: Fischer esterification, the reaction between an alcohol and a carboxylic acid, is a reversible process.[3] The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants.

    • Solution: To drive the reaction forward, the removal of water is critical. On a larger scale, this can be achieved by:

      • Azeotropic Distillation: Employing a solvent like toluene or heptane to form an azeotrope with water, which can be continuously removed using a Dean-Stark apparatus.

      • Use of a Dehydrating Agent: While more common in lab-scale synthesis, the addition of molecular sieves can absorb the water formed.[4]

  • Insufficient Catalyst Activity: The catalyst-to-substrate ratio may not be optimal for the larger volume, or the catalyst may have degraded.

    • Solution:

      • Ensure the catalyst is fresh and anhydrous.

      • For heterogeneous catalysts, ensure efficient stirring to overcome mass transfer limitations.[3]

      • Consider a slight increase in catalyst loading, carefully monitoring for potential side reactions.

  • Poor Heat and Mass Transfer: In larger reactors, inefficient mixing can lead to temperature and concentration gradients, creating "dead zones" where the reaction is significantly slower.[3]

    • Solution:

      • Optimize the stirring speed and impeller design to ensure homogeneity.

      • Implement a robust temperature control system to maintain a uniform reaction temperature.

Question 2: I'm observing a significant decrease in yield as I scale up the synthesis. What are the potential reasons for this loss of product?

Answer:

A drop in yield during scale-up is a multifaceted issue. Beyond incomplete reactions, consider the following:

  • Increased Side Reactions: Higher temperatures or prolonged reaction times, often encountered in larger batches, can promote undesirable side reactions.

    • Potential Side Reaction: Ether formation (Williamson ether synthesis) can occur if a strong base is used in the presence of unreacted phenoxide.

    • Solution:

      • Carefully control the reaction temperature to minimize the formation of byproducts.[5]

      • Optimize the addition rate of reagents to avoid localized high concentrations.

  • Product Isolation and Purification Inefficiencies: Laboratory purification techniques like simple extraction and distillation may not be as effective at a larger scale.

    • Solution:

      • During aqueous workups, multiple extractions with a suitable organic solvent will be necessary to ensure complete recovery of the product.

      • For distillation, a fractionating column with sufficient theoretical plates is crucial to separate the product from unreacted starting materials and byproducts, especially given the relatively close boiling points of the components.[3]

Question 3: The final product has a persistent color, and I'm struggling to remove impurities. What are the likely contaminants and how can I improve the purification process?

Answer:

Color and impurities in the final product often stem from degradation or residual starting materials and catalysts.

  • Source of Color: Dark coloration can be due to the degradation of phenolic compounds at elevated temperatures or oxidation.[5]

    • Solution:

      • Maintain a controlled reaction temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

  • Common Impurities:

    • Unreacted 2-Phenoxyethanol and Acetic Acid: These can be difficult to remove due to their physical properties.

    • Catalyst Residues: Acidic or basic catalysts need to be thoroughly neutralized and removed.

  • Enhanced Purification Strategy:

    • Neutralization and Washing: After the reaction, quench the mixture and neutralize any acid or base catalyst. Wash the organic layer sequentially with a dilute base (like sodium bicarbonate solution) to remove acidic impurities, followed by brine to remove residual water and water-soluble components.

    • Activated Carbon Treatment: If color persists, a treatment with activated carbon can be effective in adsorbing colored impurities.

    • Fractional Distillation under Reduced Pressure: This is the most effective method for obtaining high-purity this compound. Distilling under vacuum lowers the boiling point, preventing thermal degradation of the product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common methods are the acetylation of 2-phenoxyethanol (also known as Phenylcellosolve) with acetic anhydride or the Fischer esterification of 2-phenoxyethanol with acetic acid.[1] Enzymatic synthesis using lipases is also a viable, "greener" alternative that operates under milder conditions.[7][8]

Q2: What types of catalysts are effective for this esterification?

A2: For Fischer esterification, strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.[9] For acetylation with acetic anhydride, a base catalyst such as pyridine or a solid acid catalyst can be employed.[5] Enzymatic catalysis, often using immobilized lipases like Novozym® 435, offers high selectivity and avoids harsh reaction conditions.[7]

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Safety is paramount. Key considerations include:

  • Thermal Runaway: Esterification reactions are often exothermic. The reduced surface-area-to-volume ratio in large reactors makes heat dissipation more challenging, increasing the risk of a thermal runaway. A reliable cooling system and temperature monitoring are essential.[3]

  • Handling of Reagents: Acetic anhydride is corrosive and a lachrymator. Strong acids are highly corrosive. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Pressure Build-up: If the reaction is conducted in a closed system, the formation of byproducts or an increase in temperature can lead to a dangerous build-up of pressure. Ensure the reactor is properly vented.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.[10]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of reactants and products over time, allowing for a more precise determination of reaction completion.[5]

Quantitative Data Summary for Scale-Up

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)
Reactant Molar Ratio 1:1.1 to 1:1.5 (Alcohol:Acid/Anhydride)Optimization is crucial to minimize excess reactant requiring removal. May use a slight excess of one reactant to drive the reaction to completion.
Catalyst Loading 0.1 - 5 mol%Lower catalyst loading is often desirable to reduce cost and waste. For heterogeneous catalysts, the catalyst bed volume and flow rate are key parameters.
Reaction Temperature 80 - 120 °CPrecise temperature control is critical to avoid side reactions and ensure consistent product quality. The larger thermal mass requires more robust heating and cooling systems.[11]
Reaction Time 2 - 24 hoursCan be significantly longer due to mass and heat transfer limitations. Continuous processes like reactive distillation can significantly reduce residence time.[12]
Purification Method Flash Chromatography, Simple DistillationFractional Distillation under Vacuum, Crystallization (if applicable).[5][13]

References

Preventing decomposition of 2-Phenoxyethyl acetate during distillation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

2-Phenoxyethyl acetate (CAS 6192-44-5) is a high-boiling point ester widely utilized as a solvent and fragrance component. Its purification by distillation presents a significant challenge: its atmospheric boiling point of approximately 244°C is sufficiently high to induce thermal decomposition, compromising yield and purity[1][2]. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during distillation. Drawing from established chemical principles and field-proven methodologies, this document explains the causality behind experimental choices to ensure a successful and reproducible purification process.

Part 1: Core Troubleshooting FAQs

This section addresses the most common issues encountered during the distillation of this compound.

Q1: My distillation of this compound is turning dark brown, and the yield is very low. What is happening?

A1: This is a classic sign of thermal decomposition. This compound, like many high-boiling organic esters, is sensitive to prolonged exposure to high temperatures[3]. At or near its atmospheric boiling point, the molecule begins to break down, forming a complex mixture of byproducts that often results in discoloration (tarring) and a significant loss of the desired product[4]. The primary causes are:

  • Excessive Heat: The distillation "pot" temperature required to vaporize the ester at atmospheric pressure is high enough to break its chemical bonds.

  • Presence of Catalysts: Residual acid (e.g., sulfuric acid from a Fisher esterification synthesis) or base can catalyze decomposition reactions at lower temperatures than would otherwise be required[4].

  • Extended Heating Time: The longer the compound is held at an elevated temperature, the more extensive the decomposition will be[3].

Q2: What are the likely decomposition products I should be aware of?

A2: The decomposition of esters at high temperatures can proceed through several pathways. For this compound, two primary degradation routes are of concern:

  • Thermal Elimination (Pyrolysis): This is a common pathway for esters, which can decompose into a carboxylic acid and an alkene[5][6]. In this case, you would expect to form acetic acid and 2-phenoxy-ethene . Further degradation can lead to the formation of phenol .

  • Hydrolysis: If water is present in your crude material, especially with an acid catalyst, the ester can hydrolyze back to its parent alcohol and carboxylic acid: 2-phenoxyethanol and acetic acid [7].

The formation of acetic acid can sometimes be observed as a white solid crystallizing in cooler parts of the apparatus if it sublimes[5]. The presence of phenol will contribute to the dark discoloration.

Q3: How can I definitively avoid reaching the decomposition temperature?

A3: The most effective strategy is to perform the distillation under reduced pressure, a technique known as vacuum distillation [8][9]. The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By lowering the system pressure with a vacuum pump, you significantly reduce the temperature required to achieve boiling[8]. This allows for the purification of heat-sensitive compounds well below their atmospheric decomposition temperatures[9].

Part 2: Proactive Prevention & Experimental Protocols

Successfully distilling this compound requires a systematic approach that begins before the distillation itself. The following guide details the critical pre-distillation and distillation steps.

Issue: Contamination from Synthesis Byproducts

Crude this compound, especially from a Fisher esterification, will contain unreacted starting materials (2-phenoxyethanol, acetic acid) and the acid catalyst (e.g., H₂SO₄)[10]. These acidic components are primary culprits in promoting decomposition and must be removed.

This protocol is designed to remove acidic impurities and water from the crude product mixture.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel. If a non-polar solvent like ethyl acetate or diethyl ether was used during the reaction workup, ensure the product is dissolved in it.

  • Neutralization Wash:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

    • Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced from the neutralization.

    • Shake more vigorously and allow the layers to separate. Drain the lower aqueous layer.

    • Repeat this wash until no more gas evolution (effervescence) is observed upon addition of the bicarbonate solution. This indicates all strong acid catalysts have been neutralized.

  • Water Wash: Wash the organic layer with deionized water (1-2 times) to remove any remaining water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to draw water out of the organic layer and facilitates better separation.

  • Drying:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing, indicating all water has been absorbed.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude, dry this compound, which is now ready for vacuum distillation.

A Crude Reaction Mixture B Neutralize with NaHCO₃ (aq) (Remove Acid Catalyst) A->B C Wash with H₂O & Brine (Remove Soluble Impurities) B->C D Dry with MgSO₄ or Na₂SO₄ (Remove Water) C->D E Solvent Removal (Rotary Evaporator) D->E F Crude Product Ready for Vacuum Distillation E->F

Caption: Pre-distillation purification workflow.

Issue: Thermal Stress During Distillation

Even after a thorough workup, heating this compound to its atmospheric boiling point is detrimental. Vacuum distillation is the mandatory next step.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use high-vacuum grease on all ground-glass joints to ensure a good seal. It is highly recommended to use a short-path distillation head for high-boiling compounds to minimize travel distance for the vapor.

  • Heating: Place the distillation flask containing the crude product in a heating mantle with a stir bar. Uniform heating and stirring are critical to prevent bumping and localized overheating.

  • Apply Vacuum: Slowly and carefully apply the vacuum before you begin heating. This prevents violent bumping of the material.

  • Heating and Fractionation:

    • Begin heating the distillation pot gently.

    • Monitor the temperature at the distillation head and the pressure of the system.

    • Collect any low-boiling impurities (forerun) in a separate receiving flask.

    • When the head temperature stabilizes at the expected boiling point for your vacuum level (see Table 1), switch to a clean receiving flask to collect the pure this compound fraction.

  • Completion: Stop the distillation when the temperature at the head begins to drop or when only a small amount of residue remains in the pot. Do not distill to dryness, as this can concentrate impurities and lead to decomposition.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum. Releasing the vacuum on a hot apparatus can cause an inrush of air, potentially leading to an explosion or unwanted oxidation.

Pressure (mmHg / Torr)Pressure (mbar)Estimated Boiling Point (°C)
7601013~244 °C (Decomposition Risk)
3242.7~135 °C
2026.7~125 °C
1013.3~110 °C
56.7~95 °C
11.3~70 °C
(Note: These are estimated values. Actual observed boiling points may vary based on vacuum pump efficiency and system integrity.)

Part 3: Advanced Analysis and Quality Control

Q4: How can I verify the purity of my distilled this compound and confirm that decomposition did not occur?

A4: Analytical techniques are essential for quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method.[11] A pure sample will show a single major peak corresponding to the molecular weight of this compound (180.20 g/mol )[1]. The presence of peaks corresponding to phenol (94.11 g/mol ), 2-phenoxyethanol (138.16 g/mol ), or other fragments would indicate decomposition or incomplete purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a detailed structural confirmation of the final product and identify impurities if their concentration is high enough.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the key functional groups (ester C=O stretch ~1740 cm⁻¹, C-O stretches, aromatic ring). The appearance of a broad O-H stretch (~3200-3500 cm⁻¹) could indicate the presence of phenol or 2-phenoxyethanol impurities.

Visualizing the Problem: Decomposition Pathways

The following diagram illustrates the potential chemical transformations that must be prevented during the distillation process.

cluster_main This compound cluster_decomp Decomposition Products PEA This compound AA Acetic Acid PEA->AA Pyrolysis (High Temp) or Hydrolysis Phenol Phenol PEA->Phenol Further Pyrolysis PE 2-Phenoxyethanol PEA->PE Hydrolysis (H₂O, Acid/Base)

Caption: Potential decomposition pathways for this compound.

References

Effect of temperature on 2-Phenoxyethyl acetate synthesis yield.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenoxyethyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important compound. Our focus is to bridge theoretical knowledge with practical, field-proven insights to help you optimize your reaction outcomes.

Introduction to this compound Synthesis

This compound is a valuable organic ester with applications in various fields. Its synthesis can be approached through several methods, each with its own set of optimal conditions and potential challenges. The choice of synthesis route often depends on factors such as desired yield, purity requirements, available starting materials, and scalability. This guide will primarily focus on the two most common chemical synthesis pathways: Fischer-Speier Esterification and Williamson Ether Synthesis , with additional considerations for enzymatic synthesis. A critical parameter governing the success of these reactions is temperature , which directly influences reaction rate, equilibrium, and the prevalence of side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main laboratory and industrial methods are the Fischer-Speier esterification of 2-phenoxyethanol with acetic acid and the Williamson ether synthesis from a phenoxide and a 2-haloethyl acetate. Enzymatic synthesis using lipases is also a viable, greener alternative.

Q2: How does temperature generally affect the yield of esterification reactions?

A2: Temperature has a dual effect. Increasing the temperature generally increases the reaction rate, allowing equilibrium to be reached faster.[1] However, for reversible reactions like Fischer esterification, excessive temperatures can also favor the reverse reaction (hydrolysis) if water is not efficiently removed. Furthermore, higher temperatures can promote side reactions, such as dehydration of the alcohol or decomposition of the product, which can decrease the overall yield and purity.[2]

Q3: What is the typical temperature range for a Williamson ether synthesis?

A3: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[3] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the competing E2 elimination side reaction, which becomes more significant at higher temperatures, especially with secondary alkyl halides.[3]

Q4: Can this compound decompose at high temperatures?

A4: this compound is a relatively stable molecule with a high boiling point, reported to be between 243-273°C.[4][5] At the typical temperatures used for its synthesis (well below 200°C), thermal decomposition of the product is generally not a significant concern. However, prolonged heating at very high temperatures could potentially lead to decomposition, likely emitting acrid smoke and irritating vapors.[6]

Q5: Why is my yield of this compound consistently low?

A5: Low yields can stem from several factors. For Fischer esterification, incomplete conversion due to the reaction equilibrium is a common issue. This can be addressed by using an excess of one reactant or by efficiently removing water as it forms.[5][7] For Williamson ether synthesis, side reactions like elimination can be a major cause of low yield, particularly if the temperature is too high.[3] In all cases, the purity of reagents and the choice of solvent and catalyst are critical.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification of 2-Phenoxyethanol
Potential Cause Explanation & Troubleshooting Steps
Reaction Equilibrium The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, either use a large excess of one reactant (typically the less expensive one, like acetic acid) or remove the water byproduct as it forms.[7][8] A Dean-Stark apparatus is highly effective for the azeotropic removal of water.[8]
Insufficient Catalyst Activity An inadequate amount or inactive acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction that may not reach equilibrium within the allotted time. Ensure the catalyst is fresh and used in appropriate catalytic amounts (typically 1-5 mol%).
Suboptimal Temperature If the reaction temperature is too low, the rate of reaction will be very slow. If the temperature is excessively high, it can promote side reactions or evaporation of lower-boiling reactants. The reaction is typically conducted at the reflux temperature of the solvent or the excess alcohol, often in the range of 60-120°C.[7][9]
Impure Reagents The presence of water in the starting materials (2-phenoxyethanol or acetic acid) will inhibit the reaction by shifting the equilibrium to the left. Ensure all reagents and glassware are thoroughly dry before starting the reaction.
Issue 2: Low Yield and/or Impurities in Williamson Ether Synthesis
Potential Cause Explanation & Troubleshooting Steps
Competing E2 Elimination This is a major side reaction in Williamson ether synthesis, especially at higher temperatures.[3] It is favored by sterically hindered substrates and strong, bulky bases. To minimize elimination, maintain the reaction temperature in the lower end of the optimal range (e.g., 50-70°C) and consider using a milder base if possible.
C-Alkylation vs. O-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, side product).[3][10] O-alkylation is generally favored, but C-alkylation can become more prevalent under certain conditions. Using polar aprotic solvents like DMF or acetonitrile can help favor O-alkylation.
Incomplete Deprotonation The reaction requires the formation of the phenoxide ion. If the base is not strong enough or is used in insufficient quantity, the deprotonation of 2-phenoxyethanol will be incomplete, leading to a low concentration of the active nucleophile. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used bases.[10]
Suboptimal Temperature While higher temperatures increase the reaction rate, they also significantly increase the rate of the competing elimination reaction. It is often best to start the reaction at a lower temperature (e.g., room temperature or 50°C) and monitor the progress by TLC. The temperature can be gradually increased if the reaction is proceeding too slowly.[3]

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Phenoxyethanol

Materials:

  • 2-Phenoxyethanol

  • Glacial Acetic Acid (in excess, e.g., 3-5 equivalents)

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 2-phenoxyethanol (1.0 eq.), excess glacial acetic acid (3-5 eq.), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the limiting reagent).

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected or until the reaction completion is confirmed by TLC or GC analysis. The reaction temperature will be around the boiling point of toluene (approx. 110°C).[7]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Williamson Ether Synthesis

Materials:

  • Phenol

  • 2-Chloroethyl acetate or 2-Bromoethyl acetate

  • A suitable base (e.g., potassium carbonate or sodium hydride)

  • A polar aprotic solvent (e.g., DMF or acetonitrile)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Water

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq.) in the chosen polar aprotic solvent.

  • Add the base (e.g., K2CO3, 1.5 eq.) to the solution and stir. If using NaH, add it portion-wise carefully.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium phenoxide.

  • Add 2-chloroethyl acetate or 2-bromoethyl acetate (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80°C.[3] Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with an organic solvent like diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Visualizations

Reaction Pathways

G cluster_0 Fischer Esterification cluster_1 Williamson Ether Synthesis 2-Phenoxyethanol 2-Phenoxyethanol 2-Phenoxyethyl Acetate_F This compound 2-Phenoxyethanol->2-Phenoxyethyl Acetate_F + Acetic Acid (H+ catalyst, Heat) Acetic Acid Acetic Acid Acetic Acid->2-Phenoxyethyl Acetate_F Water Water Phenol Phenol 2-Phenoxyethyl Acetate_W This compound Phenol->2-Phenoxyethyl Acetate_W + Base, then + 2-Haloethyl acetate 2-Haloethyl acetate 2-Haloethyl acetate 2-Haloethyl acetate->2-Phenoxyethyl Acetate_W Salt Salt (e.g., KX)

Caption: Primary chemical synthesis routes to this compound.

Troubleshooting Workflow for Low Yield

G cluster_actions Corrective Actions start Low Yield Observed check_reagents Verify Purity and Dryness of Reagents and Solvents start->check_reagents check_stoichiometry Confirm Correct Stoichiometry and Catalyst Loading check_reagents->check_stoichiometry Reagents OK purify_reagents Purify/Dry Reagents and Repeat check_reagents->purify_reagents Impure/Wet check_temp Evaluate Reaction Temperature check_stoichiometry->check_temp Stoichiometry Correct adjust_stoichiometry Adjust Reactant Ratios or Catalyst Amount check_stoichiometry->adjust_stoichiometry Incorrect check_time Assess Reaction Time check_temp->check_time Temperature in Range adjust_temp Adjust Temperature: Lower to reduce side reactions, Higher to increase rate check_temp->adjust_temp Suboptimal analyze_side_products Analyze for Side Products (e.g., by GC-MS) check_time->analyze_side_products Time Sufficient adjust_time Increase Reaction Time check_time->adjust_time Too Short optimize Systematically Optimize Conditions analyze_side_products->optimize

Caption: A logical workflow for troubleshooting low product yield.

References

Optimizing Catalyst Loading for 2-Phenoxyethyl Acetate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Phenoxyethyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to optimizing catalyst loading in the synthesis of this valuable compound. Our focus is on providing practical, evidence-based guidance to help you navigate the common challenges encountered during this chemical transformation.

Introduction to this compound Synthesis

This compound is an important ester with applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis is typically achieved through two primary chemical routes: the Fischer-Speier esterification of 2-phenoxyethanol with acetic acid, and a Williamson ether synthesis-type reaction between a phenoxide and an ethyl haloacetate, often facilitated by a phase-transfer catalyst. The efficiency, selectivity, and overall yield of these reactions are critically dependent on the type and loading of the catalyst employed. This guide will delve into the nuances of catalyst optimization for both of these synthetic pathways.

Section 1: Fischer-Speier Esterification of 2-Phenoxyethanol

The acid-catalyzed esterification of 2-phenoxyethanol with acetic acid is a common and direct method for synthesizing this compound. This equilibrium-driven reaction requires a catalyst to achieve a reasonable reaction rate.

Frequently Asked Questions (FAQs): Fischer Esterification

Q1: What are the most common acid catalysts for the synthesis of this compound, and what are their typical loading ranges?

A1: The most commonly employed catalysts for this Fischer esterification are strong protic acids.

  • p-Toluenesulfonic acid (p-TsOH): This is often the catalyst of choice due to its solid nature, making it easier to handle than liquid acids, and its high catalytic activity. Typical catalyst loading ranges from 1-5 mol% relative to the limiting reagent, 2-phenoxyethanol.[1] Lower concentrations are generally preferred to minimize the potential for side reactions.[1]

  • Sulfuric acid (H₂SO₄): A strong and inexpensive acid catalyst that is also highly effective. It is typically used in concentrations ranging from 1-3 mol%. However, its strong dehydrating and oxidizing properties can sometimes lead to charring and other side reactions if not used judiciously.

  • Solid Acid Catalysts: Resins like Amberlyst-15 or other solid-supported acid catalysts can also be used. A key advantage is the ease of separation from the reaction mixture by simple filtration.

Q2: I am experiencing low conversion of 2-phenoxyethanol. How can I improve the yield?

A2: Low conversion in a Fischer esterification is a common issue and is often related to the reaction equilibrium. Here are several strategies to drive the reaction towards the product:

  • Increase the Excess of One Reagent: Since this is an equilibrium reaction, using a large excess of one of the reactants will shift the equilibrium towards the formation of the ester, according to Le Châtelier's principle. Acetic acid is often used in excess as it is typically less expensive than 2-phenoxyethanol.

  • Removal of Water: The formation of water as a byproduct will inhibit the forward reaction. Removing water as it is formed is a highly effective way to drive the reaction to completion. This can be achieved by:

    • Azeotropic Distillation: Using a solvent such as toluene or heptane with a Dean-Stark trap to physically remove the water-solvent azeotrope from the reaction mixture.[1]

    • Using a Dehydrating Agent: While less common for large-scale reactions, molecular sieves can be added to the reaction mixture to sequester water.

  • Optimize Catalyst Loading: While insufficient catalyst will result in a slow reaction, an excessive amount can promote side reactions. A systematic optimization of the catalyst loading is recommended.

Q3: What are the common byproducts in the acid-catalyzed esterification of 2-phenoxyethanol?

A3: The primary byproducts in this reaction are typically related to the reactivity of the starting materials and the catalyst under the reaction conditions.

  • Etherification Products: At higher temperatures and catalyst loadings, self-condensation of 2-phenoxyethanol to form an ether is a possibility, though generally a minor pathway.

  • Decomposition Products: Strong acids like sulfuric acid at high temperatures can cause decomposition of the starting material or product, leading to colored impurities.

  • Unreacted Starting Materials: Due to the equilibrium nature of the reaction, unreacted 2-phenoxyethanol and acetic acid will be present in the crude product mixture.

Troubleshooting Guide: Fischer Esterification
Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Insufficient catalyst loading.2. Reaction has not reached equilibrium.3. Water is not being effectively removed.1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).2. Increase the reaction time and monitor by TLC or GC.3. Ensure the Dean-Stark trap is functioning correctly or use a fresh, activated dehydrating agent.
Reaction Mixture Darkens Significantly 1. Reaction temperature is too high.2. Catalyst concentration is excessive, causing charring.1. Reduce the reaction temperature and prolong the reaction time.2. Decrease the catalyst loading. Consider a milder catalyst like p-TsOH over H₂SO₄.
Difficult Product Isolation 1. Emulsion formation during aqueous workup.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Experimental Protocol: Fischer Esterification of 2-Phenoxyethanol

This protocol provides a general procedure for the synthesis of this compound using p-toluenesulfonic acid as a catalyst with azeotropic water removal.

Materials:

  • 2-Phenoxyethanol (1 equivalent)

  • Glacial Acetic Acid (1.5 - 2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.02 equivalents)

  • Toluene (sufficient to fill the Dean-Stark trap)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 2-phenoxyethanol, glacial acetic acid, and p-toluenesulfonic acid monohydrate.[1] Add toluene to fill the Dean-Stark trap.[1]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[1] Continue the reaction until no more water is collected, or until TLC/GC analysis indicates the consumption of the starting alcohol.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This will neutralize the acid catalyst and remove excess acetic acid. Then, wash with water followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude this compound can be further purified by vacuum distillation.

Reaction Mechanism and Workflow Diagram

// Nodes Reactants [label="2-Phenoxyethanol + Acetic Acid"]; Catalyst [label="p-TsOH (1-5 mol%)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonation [label="Protonation of\nAcetic Acid Carbonyl"]; Nucleophilic_Attack [label="Nucleophilic Attack by\n2-Phenoxyethanol"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Proton_Transfer [label="Proton Transfer"]; Water_Elimination [label="Elimination of Water"]; Deprotonation [label="Deprotonation"]; Product [label="this compound"]; Byproduct [label="Water (removed)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Protonation [label=" Toluene, Heat"]; Catalyst -> Protonation [style=dashed]; Protonation -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Proton_Transfer; Proton_Transfer -> Water_Elimination; Water_Elimination -> Deprotonation; Deprotonation -> Product; Water_Elimination -> Byproduct [style=dashed]; } idot Caption: Fischer-Speier esterification of 2-phenoxyethanol.

Section 2: Phase-Transfer Catalyzed Synthesis

An alternative route to this compound is the reaction of a phenoxide salt with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). This reaction is often carried out in a two-phase system (solid-liquid or liquid-liquid) with the aid of a phase-transfer catalyst (PTC).

Frequently Asked Questions (FAQs): Phase-Transfer Catalysis

Q1: What is the role of a phase-transfer catalyst in this synthesis?

A1: In this reaction, the sodium or potassium phenoxide is typically in a solid or aqueous phase, while the ethyl haloacetate is in an organic phase. These reactants are immiscible and therefore react very slowly. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the reaction by transporting the phenoxide anion from the solid/aqueous phase into the organic phase where it can react with the ethyl haloacetate. This dramatically increases the reaction rate.

Q2: What are the common phase-transfer catalysts and their optimal loading for this reaction?

A2: Quaternary ammonium salts are the most common PTCs for this type of reaction.

  • Tetrabutylammonium bromide (TBAB): A widely used and effective PTC. Typical loadings range from 1-10 mol%.[2]

  • Benzyltriethylammonium chloride (TEBAC): Another common and effective PTC. The optimal catalyst loading is a balance between reaction rate and cost. It is advisable to perform an optimization study starting from a low catalyst concentration.

Q3: What are the potential side reactions when using a phase-transfer catalyst for this synthesis?

A3: While generally a clean reaction, some side reactions can occur:

  • Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl haloacetate or the product, this compound, can undergo hydrolysis, especially under basic conditions.

  • C-alkylation vs. O-alkylation: While O-alkylation to form the ether linkage is the desired reaction, there is a small possibility of C-alkylation on the aromatic ring of the phenoxide, leading to the formation of isomers. This is generally a minor pathway under these conditions.

  • Elimination Reactions: If the alkylating agent is susceptible to elimination, this can be a competing side reaction.

Troubleshooting Guide: Phase-Transfer Catalysis
Issue Potential Cause Troubleshooting Steps
Low or No Reaction Conversion 1. Ineffective phase transfer.2. Insufficient catalyst loading.3. Catalyst poisoning.1. Increase the stirring rate to maximize the interfacial area.2. Systematically increase the catalyst loading.3. Ensure reagents and solvents are pure and dry.
Formation of Multiple Products 1. Side reactions are occurring.2. Impure starting materials.1. Optimize the reaction temperature; lower temperatures may improve selectivity.2. Purify the starting materials before the reaction.
Difficult Catalyst Removal 1. The PTC is soluble in the product phase.1. Consider using a polymer-supported PTC for easier removal by filtration.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis

This protocol provides a general procedure for the synthesis of this compound using tetrabutylammonium bromide as a phase-transfer catalyst.

Materials:

  • Phenol (1 equivalent)

  • Sodium hydroxide or Potassium carbonate (1.1 equivalents)

  • Ethyl chloroacetate (1.1 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.05 equivalents)

  • Anhydrous Toluene or Acetonitrile

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve phenol in the chosen organic solvent. Add sodium hydroxide (as a concentrated aqueous solution) or solid potassium carbonate.

  • Catalyst and Reagent Addition: Add TBAB to the mixture. Then, add ethyl chloroacetate dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Wash the organic phase with water to remove any remaining salts and the catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Reaction Mechanism and Workflow Diagram

PTC_Synthesis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Phenoxide Phenoxide Anion (from Phenol + Base) Ion_Exchange Ion Exchange Phenoxide->Ion_Exchange TBAB_aq TBAB (Q⁺X⁻) TBAB_aq->Ion_Exchange TBAB_org Q⁺OPh⁻ Ion_Exchange->TBAB_org Phase Transfer Ethyl_Chloroacetate Ethyl Chloroacetate SN2_Reaction SN2 Reaction Ethyl_Chloroacetate->SN2_Reaction TBAB_org->SN2_Reaction SN2_Reaction->TBAB_aq Catalyst Regeneration Product This compound SN2_Reaction->Product

Section 3: Data Presentation and Catalyst Loading Optimization

Optimizing catalyst loading is crucial for maximizing yield, minimizing cost, and reducing byproducts. The ideal catalyst concentration is reaction-specific and should be determined experimentally.

Table 1: Illustrative Effect of Acid Catalyst Loading on Fischer Esterification Yield

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion of 2-Phenoxyethanol (%)Notes
p-TsOH0.5875Lower conversion with reduced catalyst.
p-TsOH2.0 6 95 Optimal balance of rate and efficiency.
p-TsOH5.0596Diminishing returns on rate increase; potential for more byproducts.
H₂SO₄1.0592Effective, but may require more careful temperature control.

This data is illustrative and compiled from general trends observed in Fischer esterification reactions. Actual results may vary.

Table 2: Illustrative Effect of PTC Loading on Williamson Ether Synthesis-type Reaction

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield of this compound (%)Notes
TBAB11280Slower reaction rate at low catalyst loading.
TBAB5 6 92 Good balance of reaction time and catalyst cost.
TBAB10494Faster reaction, but higher catalyst cost.

This data is illustrative and based on typical outcomes for PTC-mediated etherification. Actual results may vary.

Conclusion

The synthesis of this compound can be effectively achieved through both Fischer esterification and phase-transfer catalysis. The choice of method and the optimization of catalyst loading are critical factors that influence the success of the synthesis. For the Fischer esterification, controlling the reaction equilibrium through water removal and using an optimal amount of an acid catalyst like p-toluenesulfonic acid are key. For the phase-transfer catalyzed route, selecting an appropriate catalyst such as TBAB and optimizing its concentration will drive the reaction efficiently. This guide provides a foundational framework for troubleshooting and optimizing these synthetic routes. We encourage researchers to perform systematic optimization studies to determine the ideal conditions for their specific experimental setup.

References

Technical Support Center: Troubleshooting Emulsion Formation in 2-Phenoxyethyl Acetate Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for common synthesis and purification challenges. This guide provides in-depth troubleshooting for one of the most frequent and frustrating issues encountered during the workup of 2-Phenoxyethyl acetate: emulsion formation. Our goal is to provide you not just with steps, but with the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Understanding the "Why": The Science of Emulsion Formation
Q: What is an emulsion and why does it form during my extraction?

A: An emulsion is a mixture of two or more liquids that are normally immiscible, like oil and water.[1] In an emulsion, one liquid (the dispersed phase) is distributed as microscopic droplets throughout the other liquid (the continuous phase).[2]

During the workup of this compound, you perform a liquid-liquid extraction (LLE) to separate your desired ester product from water-soluble impurities like salts and acids. The vigorous shaking or mixing required for this extraction provides the physical energy to break up one liquid phase into droplets.[3] However, for these droplets to remain suspended and form a stable emulsion, a third component—an emulsifying agent —is typically required.[4][5] This agent positions itself at the oil-water interface, creating a barrier that prevents the droplets from coalescing and separating back into distinct layers.[6]

Q: What specific components in my this compound reaction could be causing the emulsion?

A: Several components from your reaction mixture can act as emulsifying agents:

  • Unreacted Starting Materials or Byproducts: Depending on your synthesis route (e.g., Fischer esterification vs. using acetyl chloride), you may have residual acids, bases, or alcohols. Basic aqueous solutions, especially when used with chlorinated solvents like dichloromethane (DCM), are notorious for causing emulsions.[7]

  • Ionic Species: Salts formed during the neutralization or quenching step can stabilize emulsions.

  • Phase-Transfer Catalysts (PTCs): If your synthesis uses a PTC, such as a quaternary ammonium salt, it is crucial to recognize that these are essentially detergents designed to be soluble in both organic and aqueous phases.[8][9] They are highly effective emulsifiers and a common culprit.[10]

  • Finely Divided Solids: Insoluble particulates, sometimes from side reactions or catalyst residues, can accumulate at the interface and physically stabilize droplets, a phenomenon known as a Pickering emulsion.[7][11][12]

Diagram 1: Structure of a Laboratory Emulsion cluster_0 Separatory Funnel cluster_1 Microscopic View of Emulsion Layer Organic Phase Organic Phase (e.g., Ethyl Acetate with This compound) Emulsion Layer Emulsion Layer (The Problem) Aqueous Phase Aqueous Phase (Water, Salts) Droplet Aqueous Droplet Interface Emulsifying Agent (e.g., Salts, Byproducts) stabilizes the interface Droplet->Interface Continuous Continuous Organic Phase

Caption: Diagram 1: Structure of a Laboratory Emulsion.

Section 2: The Best Cure: Preventative Measures

Preventing an emulsion is always more efficient than breaking one.[13]

Q: How can I modify my workup procedure to avoid forming an emulsion?

A: A proactive approach focusing on minimizing shear forces and optimizing phase properties is key.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times or use a swirling motion.[14] This reduces the energy input, making it harder for fine droplets to form.

  • Pre-Workup Solvent Removal: If feasible, evaporate the reaction solvent (e.g., THF, DMF) before starting the aqueous workup. Then, dissolve the residue in your desired extraction solvent (e.g., ethyl acetate, ether).[7][15] This removes potentially problematic co-solvents.

  • "Salting Out" from the Start: Use a saturated sodium chloride (brine) solution for your initial washes instead of deionized water.[14][16] The high ionic strength of brine reduces the solubility of organic compounds in the aqueous layer, promoting cleaner phase separation.[2][16]

  • Control Your pH: If your reaction mixture is basic, consider neutralizing or slightly acidifying it before transferring it to the separatory funnel, especially if you are using chlorinated solvents for extraction.[7][17]

Protocol: Low-Shear Liquid-Liquid Extraction
  • Transfer the cooled reaction mixture and the initial aqueous wash solution (preferably brine) to a separatory funnel.

  • Stopper the funnel and, while securely holding the stopper and stopcock, gently invert the funnel 5-7 times. Do not shake vigorously.

  • Vent the funnel frequently to release any pressure buildup.

  • Place the funnel back on a ring stand and allow the layers to settle.

  • Drain the lower layer and repeat the extraction process as required.

Section 3: Troubleshooting Guide: How to Break a Stubborn Emulsion

If an emulsion has already formed, a systematic approach is needed. Start with the simplest, least invasive methods first.

Diagram 2: Emulsion Troubleshooting Workflow decision decision action action start start decision1 Wait 15-30 min. Is it separating? start->decision1 Emulsion Formed end end action1 Patience. Allow to stand longer. decision1->action1 Yes decision2 Add Saturated Brine (NaCl). Did it break? decision1->decision2 No action1->end Problem Solved decision2->end Yes decision3 Are fine solids visible at the interface? decision2->decision3 No action2 Filter through Celite® or glass wool decision3->action2 Yes decision4 Adjust pH (Dilute Acid/Base). Did it break? decision3->decision4 No action2->end Problem Solved decision4->end Yes action3 Advanced Methods: - Centrifugation - Add different solvent - Gentle Heating decision4->action3 No action3->end Problem Solved

Caption: Diagram 2: Emulsion Troubleshooting Workflow.

Q: My emulsion won't separate on its own. What is the first thing I should try?

A: Add salt. This technique, known as "salting out," is the most common and often most effective first step.[11][13]

  • How it works: Adding a saturated solution of an inorganic salt like sodium chloride (brine) dramatically increases the ionic strength and polarity of the aqueous layer.[16][18] This forces organic, surfactant-like molecules out of the aqueous phase and disrupts the electrostatic forces stabilizing the emulsion, allowing the dispersed droplets to coalesce.[2][19]

  • Protocol: Breaking an Emulsion with Brine

    • To your separatory funnel containing the emulsion, add a volume of saturated NaCl solution equal to about 10-20% of the total liquid volume.

    • Gently swirl or rock the funnel; do not shake. You may see the emulsion begin to break apart.

    • Allow the funnel to stand for 10-20 minutes.

    • If separation is successful, drain the layers. If the emulsion persists, you can try adding solid NaCl to further increase the ionic strength.[15]

Q: I see fine solid particles in the emulsion layer. What should I do?

A: Filter the entire mixture. This indicates you likely have a Pickering emulsion, where solid particles are the stabilizing agent.[7] Salting out may be less effective in this case.

  • How it works: Filtration through a fine, inert filter aid like Celite® (diatomaceous earth) or a plug of glass wool physically removes the suspended solids that are holding the emulsion together.[7][13] Celite provides a porous filter bed that traps fine particulates without adsorbing your product.[7]

  • Protocol: Celite Filtration for Emulsion Breaking

    • Prepare a filtration setup (e.g., a Büchner or Hirsch funnel with filter paper).

    • Add a 1-2 cm thick layer of Celite® to the funnel and gently press it down to form a compact pad.

    • Wet the pad with your clean organic extraction solvent.

    • Carefully pour the entire emulsified mixture through the Celite® pad, using a vacuum if necessary.

    • Rinse the original separatory funnel with a small amount of fresh organic solvent and pass this rinse through the Celite® pad to recover any remaining product.

    • Transfer the filtrate back to a clean separatory funnel. The layers should now be distinct and easily separable.

Q: What if salting out and filtration don't work?

A: Your next steps involve chemically or physically altering the system more significantly.

  • Adjust the pH: If the emulsifying agent is a soap or a compound with an acidic or basic functional group, changing the pH can neutralize its charge and break the emulsion.[2][17] Add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH), swirl gently, and observe. Be cautious if your product is sensitive to pH changes.[2]

  • Add a Different Solvent: Adding a small amount of a different miscible solvent can alter the polarity of the organic phase and disrupt the emulsion.[13] A splash of methanol is a common choice.[11]

  • Centrifugation: If you have the equipment and the scale is appropriate, centrifugation is a highly effective physical method.[2][13] The applied force accelerates the coalescence of the dispersed droplets.

  • Apply Gentle Heat: Gently warming the separatory funnel in a warm water bath can sometimes work by reducing the viscosity of the mixture.[2] This should be done with extreme caution, especially with volatile solvents, and should be avoided if your product is thermally unstable.

Section 4: Comparative Analysis of Troubleshooting Techniques
TechniqueMechanism of ActionProsConsBest For...
Patience Gravitational separation over time.[3]Non-invasive, no reagents added.Very slow, often ineffective for stable emulsions.Weak, unstable emulsions that show signs of slow separation.
Salting Out (Brine) Increases aqueous phase ionic strength, forcing coalescence.[13][16]Highly effective, simple, inexpensive.May not work for all emulsion types (e.g., Pickering).The first-line approach for most common emulsions.
Filtration (Celite®) Physically removes solid particulate emulsifiers.[7]Extremely effective for Pickering emulsions.Requires extra steps and equipment, potential for minor product loss on the filter pad.Emulsions with visible suspended solids at the interface.
pH Adjustment Neutralizes charged surfactant-like molecules.[17]Effective for emulsions stabilized by soaps or acidic/basic impurities.Risk of product degradation if the compound is pH-sensitive.Emulsions formed during acidic or basic washes.
Centrifugation Applies g-force to accelerate droplet coalescence.[2][13]Very effective, fast.Requires a centrifuge, impractical for large volumes (>500 mL).[13]Small-scale, stubborn emulsions where other methods fail.
Solvent Addition Alters the polarity and properties of the organic phase.[13]Can be effective when phase properties are the issue.Adds another substance to be removed later.When other methods have failed and the chemistry allows.
Gentle Heating Reduces viscosity, facilitating phase separation.[2]Simple, requires no reagents.Risk of product decomposition or solvent boiling. Use with extreme caution.High-viscosity emulsions with thermally stable products.
Section 5: Frequently Asked Questions (FAQs)

Q: I added brine, but the emulsion is still there. What's next? A: Don't give up on salting out immediately. Try adding solid salt (NaCl or Na₂SO₄) in small portions and swirling to dissolve it. If that fails, proceed to the next step in the troubleshooting workflow (Diagram 2), which is typically filtration through Celite®, as you may have a solids-stabilized emulsion.[7][15]

Q: Can I lose my product while trying to break the emulsion? A: Yes, there is a risk of minor product loss. The emulsion layer itself contains your product. When filtering through Celite®, it's crucial to wash the filter cake with fresh organic solvent to recover as much product as possible. When separating layers, it's better to leave a small amount of the organic layer behind with the aqueous phase than to take some of the aqueous phase with your product. You can always re-extract the aqueous layer to recover any lost product.

Q: I'm using a phase-transfer catalyst (PTC). Is it the cause of my emulsion? A: Very likely, yes. PTCs like tetrabutylammonium bromide are designed to be surface-active and are excellent emulsifiers.[8][9] Preventing emulsions is difficult when using PTCs. For workup, breaking the emulsion will likely require aggressive salting out and potentially the addition of a different organic solvent to shift the equilibrium and force the PTC into one of the phases.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Phenoxyethyl Acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The phenoxyethyl scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This guide provides a comparative analysis of the biological activities of 2-Phenoxyethyl acetate and its key structural analogs. While this compound itself is primarily utilized as a fragrance component and solvent, modifications to its core structure—the phenyl ring, the ethyl linker, or the terminal acetate group—give rise to analogs with significant pharmacological potential. We will explore activities ranging from antimicrobial and antifungal effects to potent and selective enzyme inhibition and neuroprotection. This document synthesizes experimental data from peer-reviewed literature to illuminate the structure-activity relationships (SAR) that govern the efficacy and specificity of these compounds, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Phenoxyethyl Scaffold

This compound (CAS 6192-44-5) is an organic ester characterized by a phenyl group linked via an ether bond to an ethyl acetate moiety.[1][2][3] Its structural simplicity provides an ideal starting point for chemical modification. The exploration of its analogs is driven by the principle of structure-activity relationship (SAR), a cornerstone of medicinal chemistry that investigates how a molecule's chemical structure correlates with its biological effects.[4] By systematically altering functional groups on the parent molecule, researchers can fine-tune its properties to enhance potency, selectivity, and pharmacokinetic profiles for therapeutic applications.

This guide will delve into several classes of analogs, primarily focusing on phenoxyacetic acids and phenoxyacetamides, which have demonstrated a broad spectrum of activities including anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6][7][8]

Comparative Analysis of Biological Activities

The biological profile of phenoxyethyl derivatives is remarkably diverse. The following sections compare the activities of various analogs, supported by quantitative experimental data.

Antimicrobial and Antifungal Activity

Phenoxyacetic acid derivatives have shown notable potential as antimicrobial and antifungal agents.[6] The mechanism often involves the disruption of microbial cell membranes or key metabolic pathways. The efficacy is highly dependent on the substitutions on the phenoxy ring.

For instance, studies on phenoxyacetic acid analogs have identified compounds with significant activity against various bacterial and fungal strains. One review highlights that 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid demonstrated good antibacterial activity.[6] Another derivative, N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide, showed potent inhibition against pathogenic microbes.[6] In the realm of antifungal research, Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate was found to be effective against C. utilis with a Minimum Inhibitory Concentration (MIC) of 8 µg/ml.[6]

It is crucial to note that the parent alcohol, 2-phenylethanol (PEA), also exhibits significant antifungal properties, particularly against postharvest pathogenic fungi like Penicillium digitatum and P. italicum.[9] This suggests that the core phenoxyethanol structure is a key contributor to this activity.

Table 1: Comparative Antimicrobial/Antifungal Activity of Phenoxy Analogs

Compound/AnalogTarget OrganismActivity Metric (MIC)Reference
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetateCandida utilis8 µg/mL[6]
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidMycobacterium smegmatis9.66 µL[6]
Itraconazole (Reference Drug)Fungi0.25 µg/mL[6]
Ciprofloxacin (Reference Drug)Mycobacterium smegmatis6.67 µL[6]
2-octanoylbenzohydroquinoneCandida krusei2 µg/mL[10][11]
Amphotericin B (Reference Drug)Candida krusei1 µg/mL[10]
Enzyme Inhibition: A Target for Therapeutic Intervention

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them important targets for antidepressant and neuroprotective drugs. A 2014 study published in Molecules detailed the synthesis and evaluation of 2-phenoxyacetamide analogues as MAO inhibitors.[5] This study identified highly potent and selective inhibitors, demonstrating how replacing the ester group of this compound with an amide and modifying the phenyl ring can drastically alter the biological target.

The causality for this experimental direction lies in the structural resemblance of these analogs to known MAO inhibitors. The researchers systematically synthesized a series of compounds and evaluated their inhibitory potency against both MAO-A and MAO-B to determine not only their efficacy but also their selectivity, which is crucial for minimizing side effects.

Table 2: MAO Inhibitory Activity of 2-Phenoxyacetamide Analogs [5]

CompoundIC₅₀ MAO-A (µM)IC₅₀ MAO-B (µM)Selectivity Index (SI = IC₅₀ B/A)
Compound 12 (2-(4-Methoxyphenoxy)acetamide)0.0225.39245
Compound 21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide)0.0180.073.89

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. SI: A high value for SI indicates high selectivity for MAO-A.

Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Recently, novel phenoxy acetic acid derivatives were designed and synthesized as selective COX-2 inhibitors.[7] These compounds showed powerful pharmacological potential, with some exhibiting IC50 values in the nanomolar range. Two compounds, 5f and 7b , demonstrated significant in vivo anti-inflammatory effects, reducing paw thickness by 63.35% and 46.51%, respectively, without causing stomach ulcers.[7] This highlights the therapeutic potential of this scaffold in inflammation treatment.

Insecticidal and Repellent Activity

While data on this compound is scarce, related natural phenylpropanoids have shown significant insecticidal activity. A study on compounds isolated from Piper sarmentosum found that asaricin and isoasarone were highly toxic to stored-product pests like Sitophilus oryzae and Rhyzopertha dominica.[12] These compounds share structural similarities with the phenoxy scaffold. Furthermore, other plant extracts containing related molecules have been investigated for repellent and antifeedant activities against various insects.[13] This suggests that the phenoxyethyl scaffold could be a valuable starting point for developing novel, potentially safer insecticides.

Neuroprotective Activity

Beyond MAO inhibition, certain analogs exhibit direct neuroprotective effects. A series of aryloxyacetamide derivatives were synthesized and found to protect differentiated rat pheochromocytoma (PC12) cells from glutamate-induced cell death.[8] Several compounds significantly decreased the extent of cell apoptosis in a dose-dependent manner, with the mechanism suggested to be via the caspase-3 pathway.[8] This line of research is particularly relevant for developing treatments for cerebral ischemic stroke and other neurodegenerative disorders.

Structure-Activity Relationship (SAR) Insights

The diverse activities observed underscore key SAR trends:

  • The Terminal Group is Critical: Replacing the acetate ester with an acetamide or acetic acid moiety fundamentally shifts the biological activity from a simple solvent/fragrance to a potent enzyme inhibitor or antimicrobial agent.

  • Phenyl Ring Substitution Dictates Potency and Selectivity: The type, position, and number of substituents on the phenyl ring are crucial. For MAO inhibitors, a methoxy group at the para-position conferred high selectivity for MAO-A.[5] For estrogenic activity in related alkylphenols, a para-substituted alkyl group was found to be optimal.[14]

  • The Ether Linkage Provides Flexibility: The oxyethyl linker provides optimal spacing and conformational flexibility, allowing the molecule to fit into various enzyme active sites or receptor binding pockets.

References

A Comparative Guide to the Solvent Properties of 2-Phenoxyethyl Acetate and Benzyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation scientists, the selection of an appropriate solvent is a critical decision that dictates the stability, efficacy, and manufacturability of a final product. This guide provides an in-depth comparison of two high-boiling point aromatic esters: 2-Phenoxyethyl acetate and Benzyl acetate. Moving beyond a simple catalog of properties, we will explore the causal relationships between their chemical structures and solvent performance, supported by theoretical models and actionable experimental protocols.

Part 1: Foundational Physicochemical Properties: A Foundation for Solvency

A solvent's fundamental physical and chemical characteristics provide the first layer of insight into its behavior. Properties such as boiling point and vapor pressure are critical indicators of evaporation rate, which is a key parameter in applications like coatings and inks. Density influences mass-based formulation calculations, while the octanol-water partition coefficient (LogP) offers a preliminary measure of the solvent's hydrophobicity.

From a structural standpoint, both molecules are acetate esters containing an aromatic ring. Benzyl acetate is the ester of benzyl alcohol, featuring a simple methylene bridge between the phenyl group and the ester oxygen. In contrast, this compound incorporates an ether linkage within its side chain, a feature that significantly influences its polarity and hydrogen bonding capability.

Property This compound Benzyl Acetate Implication for Solvent Performance
CAS Number 6192-44-5140-11-4[1]Unique identifier for substance registration.
Molecular Formula C₁₀H₁₂O₃[2]C₉H₁₀O₂[1]The additional oxygen atom in this compound introduces an ether functionality.
Molecular Weight 180.20 g/mol [2]150.17 g/mol [1]Affects molar concentration and stoichiometric calculations.
Appearance Colorless Liquid[3]Colorless LiquidHigh purity; suitable for applications where color is critical.
Boiling Point ~244 °C[4]~212 °C[5]This compound is less volatile, leading to slower evaporation rates.
Density ~1.11 g/cm³[3]~1.05 g/cm³[5]Important for volume-to-mass conversions in formulations.
Vapor Pressure ~0.032 mmHg @ 25°C (est.)[4]~0.17 mmHg @ 25°C[5]Lower vapor pressure of this compound reduces VOC emissions and workplace exposure.
Water Solubility Low<0.1 g/100 mL to 3.1 g/L[5][6]Both are poorly soluble in water, characteristic of organic esters.
logP (Octanol/Water) ~1.8 (est.)[4]1.96[5]Similar hydrophobicity, suggesting they will dissolve solutes of comparable polarity.
Flash Point ~95 °C[7]~90-102 °C[8][9]Both are classified as combustible liquids, requiring appropriate handling.

Part 2: Theoretical Solvency Analysis: Hansen Solubility Parameters (HSP)

To move beyond simple heuristics like "like dissolves like," we can employ the Hansen Solubility Parameter (HSP) model. This model deconstructs the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSP coordinates of a solvent and a solute in Hansen space can be calculated to predict solubility. A smaller distance implies a higher likelihood of dissolution.[10]

HSP Values (in MPa⁰·⁵):

  • Benzyl Acetate: {δD: 18.3, δP: 5.7, δH: 6.0}

For illustrative purposes, we can compare Benzyl Acetate to a structural analog of this compound, 2-Phenylethyl acetate {δD: 17.7, δP: 4.1, δH: 5.6}[11]. The key difference is the ether oxygen in this compound versus a CH₂ group in 2-Phenylethyl acetate. The ether oxygen's electronegativity and lone electron pairs would likely push the δP and δH values for this compound slightly higher than those of 2-Phenylethyl acetate, making it a potentially more versatile solvent for moderately polar solutes.

HSP_Comparison cluster_plot Hansen Space (2D Projection) cluster_legend Legend origin p_axis δP (Polar) → origin->p_axis h_axis δH (H-Bonding) → origin->h_axis Phenoxyethyl_Acetate This compound (Estimated Position) Proxy Proxy: 2-Phenylethyl Acetate {δP=4.1, δH=5.6} l1 Known Solvent l2 Estimated Position l3 Structural Analog (Proxy)

Fig. 1: Estimated positions in 2D Hansen Space.

Part 3: Empirical Protocol for Solvent Performance Evaluation

While theoretical models like HSP provide excellent guidance, empirical testing is non-negotiable for validating solvent performance with a specific solute. The following protocol is designed to quantitatively compare the dissolution efficacy of this compound and Benzyl acetate for a common polymer, Cellulose Acetate, drawing upon principles outlined in ASTM D5226, the standard practice for dissolving polymer materials.[12]

Objective:

To determine and compare the time required to achieve complete visual dissolution of a standard grade of Cellulose Acetate in this compound versus Benzyl acetate under controlled conditions.

Materials & Equipment:
  • Solvents: this compound (>99% purity), Benzyl Acetate (>99% purity)

  • Solute: Cellulose Acetate (Degree of Substitution = 2.45)[13], dried in a vacuum oven at 60°C for 4 hours prior to use.

  • Equipment:

    • Analytical balance (±0.1 mg)

    • 24 x 50 mL glass vials with PTFE-lined caps

    • Magnetic stir plate with temperature control

    • Identical magnetic stir bars (PTFE-coated, 15 mm)

    • Calibrated digital timer

    • Volumetric pipettes (10 mL)

    • Bright, diffuse light source for visual inspection

Experimental Protocol:
  • Preparation of Test Solutions (n=3 for each solvent):

    • Place a 50 mL vial on the analytical balance and tare.

    • Accurately weigh 0.500 g (± 0.001 g) of dried Cellulose Acetate into the vial. Record the exact mass.

    • Using a volumetric pipette, add 10.0 mL of the test solvent (either this compound or Benzyl acetate) to the vial. This creates a 5% (w/v) mixture.

    • Add a magnetic stir bar to the vial.

    • Securely cap the vial.

    • Repeat steps 1.1-1.5 for all replicate vials for both solvents.

  • Dissolution Process:

    • Place the vials on the magnetic stir plate.

    • Set the temperature controller to 25°C (± 1°C).

    • Simultaneously start the magnetic stirring for all vials at a consistent speed (e.g., 250 RPM) to create a vortex without splashing.

    • Simultaneously start the digital timer.

  • Data Collection - Time to Dissolution:

    • At 5-minute intervals, briefly stop the stirrer and remove each vial for visual inspection against a bright, diffuse light source.

    • The "dissolution endpoint" is defined as the point at which no solid polymer particles, fibers, or gel-like agglomerates are visible to the naked eye, resulting in a completely clear and homogenous solution.

    • Record the time to the nearest minute for each vial when the dissolution endpoint is reached.

  • Data Analysis:

    • Calculate the average dissolution time and standard deviation for each solvent.

    • Present the data in a summary table for direct comparison.

This self-validating protocol ensures comparability by using identical solute lots, fixed concentrations, and controlled temperature and agitation. Replicates (n=3) allow for statistical assessment of the results' reliability.

Experimental_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_analysis Analysis Phase P1 Dry Cellulose Acetate (60°C, 4h, vacuum) P2 Weigh 0.500g Solute into 50mL Vial P1->P2 P3 Add 10.0mL Solvent (5% w/v mixture) P2->P3 P4 Add Stir Bar & Cap P3->P4 P5 Prepare n=3 for each solvent P4->P5 D1 Place vials on stir plate at 25°C P5->D1 D2 Start Stirring (250 RPM) & Timer Simultaneously D1->D2 A1 Inspect Visually every 5 minutes D2->A1 A2 Endpoint: No visible particles or gels A1->A2 A3 Record Time to Dissolution A2->A3 A4 Calculate Mean & SD A3->A4

Fig. 2: Workflow for Comparative Dissolution Rate Study.

Part 4: Application & Safety Insights

The choice between these two solvents often depends on the specific requirements of the application.

  • Coatings and Inks: this compound's lower volatility and higher boiling point make it a superior "tail solvent" or retarder solvent. It evaporates slowly, allowing for better leveling and flow-out of the coating, preventing defects like orange peel. Benzyl acetate, with its faster evaporation rate, is more suitable as a primary or co-solvent where quicker drying times are needed.[8][14]

  • Pharmaceuticals & Drug Delivery: Both solvents could be considered for dissolving polymers in drug-eluting coatings or injectable depots. Benzyl acetate is a known solvent for PLGA, a common biodegradable polymer.[15] The key consideration here would be the biocompatibility of the residual solvent. This compound's ether linkage might offer different interactions with active pharmaceutical ingredients (APIs) compared to benzyl acetate.

  • Cleaning Formulations: Benzyl acetate's good solvency for resins and oils makes it effective in paint removers and industrial cleaners.[9] this compound could serve a similar function, particularly where a slower-acting, lower-odor formulation is desired.

Safety & Handling Comparison

A responsible scientist must consider the safety profile of any solvent. Based on available Safety Data Sheets (SDS), both are combustible liquids that should be handled with care away from ignition sources.

  • Benzyl Acetate:

    • Hazards: Causes skin and serious eye irritation.[3][16] May cause respiratory irritation.[8][16] It is also noted as being toxic to aquatic life, with some data suggesting potential for long-lasting effects.[5][17]

    • Handling: Use in a well-ventilated area or chemical fume hood is essential.[8] Wear protective gloves (e.g., nitrile), and safety glasses or goggles.[16]

  • This compound (and related analogs):

    • Hazards: Data on the related compound 2-Phenylethyl acetate indicates it can cause serious eye damage. It may be harmful if swallowed.

    • Handling: Standard chemical handling precautions, including protective gloves and eye protection, are required. Avoid breathing vapors.

Always consult the most current Safety Data Sheet from your specific supplier before use.

Conclusion

This compound and Benzyl acetate are both highly effective aromatic ester solvents, but they are not interchangeable.

Choose Benzyl Acetate when:

  • A moderate evaporation rate is required.

  • You are dissolving well-established solutes like cellulose nitrate or certain grades of cellulose acetate.[1]

  • Cost-effectiveness is a primary driver, as it is one of the most widely produced fragrance and solvent chemicals.

Choose this compound when:

  • A slow evaporation rate is critical, such as for leveling in high-performance coatings.

  • Lower odor and lower vapor pressure are desired for workplace safety or consumer-facing products.

  • You need to dissolve solutes that may benefit from the additional polarity and hydrogen-bond accepting capability of the ether linkage.

The final selection should always be validated through a systematic experimental approach, as outlined in this guide, to ensure optimal performance and compatibility within your specific formulation.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Phenoxyethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth, objective comparison of spectroscopic methods for the validation of 2-Phenoxyethyl acetate synthesis. It moves beyond procedural lists to explain the causality behind experimental choices, offering a framework for robust, self-validating analytical workflows.

Introduction: Beyond Synthesis to Confirmation

This compound (CAS 6192-44-5) is a valuable organic ester utilized in various industries, from fragrances and cosmetics to serving as a solvent or a synthetic building block.[1] Its synthesis, commonly achieved through the Fischer esterification of 2-phenoxyethanol with acetic acid, is a foundational reaction in organic chemistry.[2] However, for researchers in fields like drug development, confirming the successful synthesis and purity of the target molecule is as critical as the synthesis itself. A failure to rigorously validate the product can lead to confounding downstream results, wasted resources, and compromised data integrity.

This guide presents a comparative analysis of the primary spectroscopic tools used to validate the synthesis of this compound: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We will explore not just how to use these techniques, but why their combined application creates a self-validating system that ensures the identity, structure, and purity of the final product with a high degree of confidence.

The Synthetic Foundation: Fischer Esterification of this compound

To contextualize the validation process, we first consider the synthesis reaction. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] While other methods exist, such as using more reactive acyl chlorides or anhydrides, the Fischer esterification is a classic and cost-effective approach.[3][4]

The reaction proceeds as follows:

Reaction Scheme: 2-Phenoxyethanol + Acetic Acid ⇌ this compound + Water

The primary challenge in this synthesis is that it is a reversible process.[2] Therefore, experimental conditions are typically optimized to drive the equilibrium toward the product side, often by using an excess of one reactant or by removing water as it is formed. The validation process is thus crucial to confirm not only the presence of the desired ester but also the absence of starting materials.

Core Validation Workflow: From Reaction to Certified Product

The logical flow from synthesis to validation is a multi-step process. Each step provides a checkpoint to ensure the quality of the final compound before proceeding to the next.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Validation Synthesis Fischer Esterification (2-Phenoxyethanol + Acetic Acid) Workup Aqueous Workup (Neutralize Acid, Remove Water) Synthesis->Workup Purification Distillation or Chromatography (Isolate Product) Workup->Purification IR FTIR Spectroscopy (Functional Group ID) Purification->IR NMR 1H & 13C NMR (Structural Elucidation) IR->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Final Validated Product: This compound MS->Final

Caption: Overall workflow from synthesis to final spectroscopic validation.

Spectroscopic Methods: A Comparative Analysis

No single technique provides a complete picture. True analytical trustworthiness comes from the convergence of data from orthogonal methods. Each technique interrogates the molecule in a different way, and when their results align, they create a self-validating dataset.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
  • Principle & Causality: FTIR spectroscopy is the ideal first-pass analysis. It measures the vibrations of bonds within a molecule, which absorb infrared radiation at specific frequencies. The presence or absence of key functional groups provides a rapid confirmation of the chemical transformation. For this synthesis, the most critical transformation is the conversion of a carboxylic acid (-COOH) and an alcohol (-OH) into an ester (-COO-).

  • Expected Results:

    • Confirmation of Success: The appearance of a strong, sharp absorption band around 1740 cm⁻¹ is the primary indicator of success, as this is characteristic of the C=O (carbonyl) stretch of an aliphatic ester.[5] Another key indicator is the presence of C-O stretching bands in the 1250-1000 cm⁻¹ region.

    • Confirmation of Purity: The disappearance of the broad O-H stretching band from the starting 2-phenoxyethanol (typically ~3300-3400 cm⁻¹) and the very broad O-H band from acetic acid (superimposed on C-H stretches from ~3300-2500 cm⁻¹) indicates the consumption of starting materials and the absence of water.

  • Strengths & Limitations:

    • Strengths: Fast, requires minimal sample preparation, and provides definitive evidence of the key functional group transformation.

    • Limitations: It confirms the presence of the ester functional group but does not provide detailed information about the complete carbon skeleton or differentiate between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

  • ¹H NMR Analysis:

    • Principle & Causality: ¹H NMR maps the chemical environment of protons. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. This allows for a complete "connect-the-dots" assembly of the molecular structure.

    • Expected Results: For this compound, the ¹H NMR spectrum should show distinct signals corresponding to each unique proton environment. The downfield shift of the methylene protons adjacent to the newly formed ester linkage is a key confirmation point.

    • Interpretation:

      • Aromatic Protons (C₆H₅-): A complex multiplet between δ 7.0-7.3 ppm integrating to 5H.

      • Ether Methylene Protons (-OCH₂-): A triplet around δ 4.1-4.2 ppm integrating to 2H.

      • Ester Methylene Protons (-CH₂O(C=O)-): A triplet around δ 4.4-4.5 ppm integrating to 2H. This signal is shifted further downfield compared to the starting alcohol due to the deshielding effect of the adjacent carbonyl group.

      • Acetate Methyl Protons (CH₃-): A sharp singlet around δ 2.1 ppm integrating to 3H.[6]

  • ¹³C NMR Analysis:

    • Principle & Causality: ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).

    • Expected Results: The spectrum will confirm the presence of all 10 carbon atoms in the molecule, with the carbonyl carbon of the ester being a key diagnostic peak at the far downfield end of the spectrum.[6][7]

Mass Spectrometry (MS): The Molecular Weight Confirmation
  • Principle & Causality: MS is a destructive technique that ionizes the sample and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[8]

  • Expected Results:

    • Molecular Ion Peak (M⁺): The primary confirmation is the presence of the molecular ion peak at m/z = 180 , corresponding to the molecular weight of this compound (C₁₀H₁₂O₃).[6]

    • Fragmentation Pattern: The way the molecule breaks apart (fragments) in the mass spectrometer provides additional structural evidence. Key expected fragments include:

      • m/z = 94: Corresponding to the phenoxy radical [C₆H₅O]⁺.

      • m/z = 87: From cleavage of the ether bond, resulting in the [CH₂=CHO(C=O)CH₃]⁺ fragment.

      • m/z = 43: A very common and often base peak, corresponding to the acetyl cation [CH₃CO]⁺.[6]

  • Strengths & Limitations:

    • Strengths: Provides definitive molecular weight confirmation and structural clues from fragmentation. It is exceptionally sensitive, capable of detecting minute quantities of product or impurities.[8]

    • Limitations: Isomer differentiation can be challenging without tandem MS (MS/MS) or coupling with a separation technique like Gas Chromatography (GC-MS).

Data Summary and Comparison

The convergence of data from these techniques provides a robust validation package.

Spectroscopic TechniqueKey Information Provided for this compoundPurpose in Validation Workflow
FTIR Spectroscopy Strong C=O stretch at ~1740 cm⁻¹. Disappearance of broad O-H stretch from starting materials.Rapid Confirmation: Confirms formation of the ester functional group and consumption of reactants.
¹H NMR Spectroscopy Distinct signals for aromatic (δ 7.0-7.3), ether CH₂ (δ ~4.1), ester CH₂ (δ ~4.4), and acetate CH₃ (δ ~2.1) protons with correct integrations and multiplicities.Structural Elucidation: Provides an unambiguous map of the proton framework, confirming connectivity.
¹³C NMR Spectroscopy Signals for all 10 unique carbons, including the ester carbonyl at ~171 ppm and the aromatic carbons.Carbon Skeleton Confirmation: Confirms the complete carbon backbone of the molecule.
Mass Spectrometry Molecular ion peak at m/z = 180. Key fragments at m/z = 94, 87, 43.Identity Confirmation: Verifies the correct molecular weight and provides corroborating structural data.

The Logic of Self-Validation

This multi-technique approach is inherently self-validating. An IR spectrum might suggest an ester is present, but it could be an isomer. However, if the ¹H and ¹³C NMR spectra perfectly match the specific structure of this compound, and the mass spectrum confirms the exact molecular weight of C₁₀H₁₂O₃, the possibility of an alternative structure becomes vanishingly small.

Caption: Interlocking data from orthogonal techniques for self-validation.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Materials: 2-Phenoxyethanol, Glacial Acetic Acid, Concentrated Sulfuric Acid, Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Diethyl Ether.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-phenoxyethanol (e.g., 0.1 mol).

    • Add an excess of glacial acetic acid (e.g., 0.3 mol).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).

    • Heat the mixture to reflux for 2-3 hours.[2]

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude ester by vacuum distillation to obtain pure this compound.

Protocol 2: Spectroscopic Sample Preparation and Analysis
  • FTIR Spectroscopy (ATR):

    • Place one drop of the purified liquid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum, typically over a range of 4000-650 cm⁻¹.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

  • NMR Spectroscopy (¹H and ¹³C):

    • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if not already present in the solvent.

    • Acquire the ¹H spectrum.

    • Acquire the ¹³C spectrum. Longer acquisition times may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

    • Inject a small volume (e.g., 1 µL) into the GC-MS instrument.

    • The sample is vaporized and separated on the GC column based on its boiling point and interactions with the stationary phase.

    • The separated compound enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI) and the mass spectrum is recorded.

References

Comparative toxicity of E-series and P-series glycol ethers.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Toxicity of E-Series and P-Series Glycol Ethers for Researchers and Drug Development Professionals

Introduction: A Tale of Two Solvent Families

Glycol ethers are a class of organic solvents prized for their high solvency, low evaporation rates, and miscibility with both aqueous and organic media.[1][2] These properties have made them indispensable in a vast array of applications, including paints, cleaners, cosmetics, pharmaceuticals, and semiconductor manufacturing.[1][2] Glycol ethers are broadly categorized into two families based on their chemical precursor: the E-series , derived from ethylene oxide, and the P-series , derived from propylene oxide.[1][3][4]

While structurally similar, this subtle difference in their backbone—an ethylene versus a propylene group—leads to profoundly different toxicological profiles.[3] Historically, E-series glycol ethers were ubiquitous. However, mounting evidence of their adverse health effects has led to a significant shift toward the P-series, which are now considered safer alternatives for many applications.[1][3][5] This guide provides an in-depth, objective comparison of the toxicity of these two series, grounded in experimental data and mechanistic insights to inform solvent selection in research and development.

The Decisive Factor: Divergent Metabolic Pathways

The primary reason for the stark difference in toxicity between the E-series and P-series lies in how they are metabolized in the body.[3]

E-Series Metabolism: The Path to Toxicity E-series glycol ethers, particularly those with shorter alkyl chains like ethylene glycol methyl ether (EGME) and ethylene glycol ethyl ether (EGEE), are metabolized by the enzyme alcohol dehydrogenase into toxic alkoxyacetic acids.[1][3] For example, EGME is converted to methoxyacetic acid (MAA), and EGEE is converted to ethoxyacetic acid (EAA). These acidic metabolites are the primary agents responsible for the characteristic reproductive, developmental, and hematological toxicity associated with the E-series.[6][7]

P-Series Metabolism: A Safer Route In contrast, the commercial P-series glycol ethers (known as α-isomers) are metabolized differently.[8] They are not readily converted to toxic alkoxypropionic acids.[8] Instead, they are primarily metabolized to less toxic compounds such as propylene glycol.[3] This fundamental metabolic difference is the cornerstone of the P-series' more favorable safety profile.[3]

G cluster_E E-Series Metabolism cluster_P P-Series Metabolism E_GlycolEther E-Series Glycol Ether (e.g., EGME) E_Metabolite Toxic Alkoxyacetic Acid (e.g., Methoxyacetic Acid) E_GlycolEther->E_Metabolite Alcohol Dehydrogenase E_Effect Reproductive, Developmental & Hematological Toxicity E_Metabolite->E_Effect P_GlycolEther P-Series Glycol Ether (α-isomer, e.g., PGME) P_Metabolite Less Toxic Metabolites (e.g., Propylene Glycol) P_GlycolEther->P_Metabolite Metabolism P_Effect Low Systemic Toxicity P_Metabolite->P_Effect

Caption: Comparative metabolic pathways of E-Series and P-Series glycol ethers.

Comparative Toxicological Profiles

The differing metabolic fates of E- and P-series glycol ethers result in distinct target organ toxicities.

Reproductive and Developmental Toxicity

This is the most significant area of differentiation.

  • E-Series: Numerous studies have demonstrated that certain E-series glycol ethers are potent reproductive and developmental toxicants.[9][10] Exposure to compounds like EGME and EGEE, and their acetate esters, is linked to testicular atrophy, reduced sperm counts in males, and teratogenic (birth defect-causing) and embryotoxic effects.[9][10][11][12][13] The toxic metabolite, such as methoxyacetic acid, is known to interfere with embryonic development, potentially leading to neural tube defects, and limb and digit malformation in animal models.[14]

  • P-Series: The P-series glycol ethers with the alkoxy group in the primary position (the common commercial products) do not share this reproductive toxicity profile.[6][8][15] Extensive testing has shown a lack of testicular toxicity or teratogenic effects.[15]

Hematotoxicity (Effects on Blood)
  • E-Series: Some E-series members, notably ethylene glycol butyl ether (EGBE), are known to cause hemolytic anemia (destruction of red blood cells) and bone marrow damage.[8][16][17] The metabolite butoxyacetic acid is a known hemolytic agent in several animal species.[6][8] Exposure to EGME and EGEE has also been associated with anemia and a reduction in white blood cells (leucopenia, granulocytopenia).[6][15]

  • P-Series: Propylene glycol ethers are not associated with the hematological effects seen with the E-series.[16] Studies on propylene glycol monobutyl ether (PGBE) and propylene glycol monomethyl ether (PGME) in humans did not show evidence of hemolysis.[18]

Other Systemic Effects (Kidney, Liver, Nervous System)
  • Acute Exposure: Acute, high-level exposure to many glycol ethers from either series can cause central nervous system depression (narcosis), pulmonary edema, and damage to the liver and kidneys.[19]

  • Chronic Exposure: For the P-series, the primary evidence of toxicity is directed towards the liver and kidney, often manifesting as increased organ weight which may be an adaptive change.[6][15] E-series chronic exposure can lead to neurological symptoms like fatigue, nausea, and tremor, in addition to the blood disorders already mentioned.[19]

Quantitative Toxicity Data Summary

The following table summarizes acute toxicity data for representative glycol ethers from both series. Lower LD50 values indicate higher acute toxicity.

Glycol Ether Series Oral LD50 (Rat, mg/kg) Dermal LD50 (Rabbit, mg/kg) Key Toxicological Concerns
Ethylene Glycol Methyl Ether (EGME)E-Series>2,000-Reproductive, Developmental, Hematological[6]
Ethylene Glycol Ethyl Ether (EGEE)E-Series>2,000-Reproductive, Developmental, Hematological[6]
Ethylene Glycol Butyl Ether (EGBE)E-Series>2,000-Hematological (Hemolysis)[6]
Propylene Glycol Methyl Ether (PGME)P-Series>4,000-Low order of toxicity[20]
Propylene Glycol n-Butyl Ether (PnB)P-Series>3,000>2,000Low order of toxicity[20]
Dipropylene Glycol Methyl Ether Acetate (DPMA)P-Series>5,000>2,000Low order of toxicity[20]

Note: LD50 values can vary between studies. The data presented are for general comparison and sourced from comprehensive reviews.[6][20]

Experimental Protocols for Toxicity Assessment

Evaluating the potential toxicity of solvents is a critical step in drug development and research. Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are essential for generating reliable and comparable data.[21]

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol provides a method for assessing a chemical's direct toxicity to cells by measuring mitochondrial activity.

Objective: To determine the concentration of a glycol ether that reduces the viability of a cultured cell line by 50% (IC50).

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, or iPSC-derived cells) in a 96-well plate at a predetermined density and allow cells to attach overnight.[22]

  • Compound Preparation: Prepare a series of dilutions of the test glycol ether in the appropriate cell culture medium. Include a vehicle control (medium only).

  • Exposure: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the glycol ether. Incubate for a specified period (e.g., 24 or 48 hours).[22]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and determine the IC50 value using a suitable curve-fitting model.[3]

Caption: Experimental workflow for in vitro cytotoxicity assessment using the MTT assay.

Protocol 2: Developmental Toxicity Screening (Based on OECD Guideline 421)

This protocol outlines an in vivo screening test in rodents to identify potential adverse effects on reproduction and development.

Objective: To assess the effects of repeated glycol ether exposure on fertility, pregnancy, maternal behavior, and early-stage offspring development.

Methodology:

  • Animal Selection: Use young, healthy adult rats (e.g., Sprague-Dawley), with at least 8 animals of each sex per dose group.[23]

  • Dose Administration: Administer the test substance daily by an appropriate route (e.g., oral gavage, drinking water) to several groups at a minimum of three dose levels, plus a control group.[23] Dosing should begin for males 2 weeks prior to mating and continue throughout mating. For females, dosing should occur for 2 weeks prior to mating, during mating, gestation, and lactation until day 13 post-partum.

  • Mating: After the pre-mating dosing period, co-house one male and one female from the same dose group for up to two weeks.

  • Observation: Monitor animals daily for clinical signs of toxicity. Record body weight and food consumption regularly.

  • Parturition and Litter Assessment: Monitor females for parturition. On day 4 post-partum, count the number of live and dead pups and examine for any gross abnormalities.

  • Necropsy: At the end of the study, conduct a full necropsy on all adult animals. For males, pay special attention to reproductive organs (testes, epididymides).

  • Data Analysis: Analyze data for effects on fertility indices (e.g., mating index, fertility index), litter size, pup viability, and signs of parental or offspring toxicity.

Conclusion and Recommendations for the Modern Laboratory

The scientific evidence is clear: the toxicological profiles of E-series and P-series glycol ethers are markedly different. The key differentiator is metabolism; E-series glycol ethers are converted to toxic alkoxyacetic acids responsible for significant reproductive and hematological toxicity, while P-series ethers are not.[1][3][8]

For researchers, scientists, and drug development professionals, this distinction is critical for ensuring laboratory safety and data integrity. While both series offer versatile solvent properties, the significantly lower toxicity of P-series glycol ethers makes them the demonstrably safer and more responsible choice for the vast majority of applications. When selecting a solvent, a thorough risk assessment should always be conducted, but the inherent hazards of the E-series warrant their substitution with safer P-series alternatives whenever chemically and technically feasible.

References

The Modern Preservative Dilemma: A Comparative Efficacy Analysis of 2-Phenoxyethyl Acetate and Parabens

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and cosmetic formulation, the selection of an appropriate preservative system is paramount to ensuring product safety and longevity. For decades, parabens have been the gold standard, lauded for their broad-spectrum antimicrobial efficacy and cost-effectiveness. However, evolving consumer perceptions and regulatory scrutiny have catalyzed the search for viable alternatives. This guide provides an in-depth technical comparison of the preservative efficacy of 2-phenoxyethyl acetate and the family of parabens, offering experimental insights and data-driven analysis for researchers, scientists, and drug development professionals.

Introduction to Microbial Preservation in Formulations

Cosmetic and pharmaceutical products, particularly aqueous formulations, are susceptible to microbial contamination from bacteria, yeast, and mold.[1] Such contamination can lead to product spoilage, loss of therapeutic efficacy, and, most critically, pose a significant risk to consumer health.[1] Preservatives are therefore essential excipients incorporated into formulations to inhibit microbial growth and maintain product integrity throughout its shelf life. An ideal preservative should exhibit broad-spectrum activity at low concentrations, maintain stability across a range of pH and temperatures, be compatible with other formulation components, and possess a favorable safety profile.

Profiling the Incumbents: The Paraben Family

Parabens are esters of p-hydroxybenzoic acid and have been successfully used as preservatives in cosmetics, food, and pharmaceuticals for over 80 years. The most commonly used parabens in cosmetics are methylparaben, propylparaben, butylparaben, and ethylparaben.[1]

Mechanism of Action

The precise antibacterial mechanism of parabens is not fully elucidated but is thought to involve the disruption of membrane transport processes and the inhibition of DNA and RNA synthesis or key enzymes like ATPases and phosphotransferases in some bacterial species. Their efficacy is also attributed to their ability to interfere with microbial cell membrane function.

Antimicrobial Spectrum and Efficacy

Parabens are effective against a broad spectrum of microorganisms, including a wide range of bacteria, yeast, and mold.[2] Their antimicrobial activity generally increases with the length of the alkyl chain, with butylparaben being more potent than propylparaben, followed by ethylparaben and methylparaben. However, as the chain length increases, water solubility decreases. For this reason, parabens are often used in combination (e.g., methylparaben and propylparaben) to leverage a wider spectrum of activity. They are particularly effective against fungi and gram-positive bacteria, with somewhat lesser activity against gram-negative bacteria.

The Challenger: An Examination of this compound and its Proxy, Phenoxyethanol

Direct, extensive peer-reviewed data on the preservative efficacy of this compound is limited in the public domain. However, its close structural and functional relative, 2-phenoxyethanol (often referred to simply as phenoxyethanol), is a widely used preservative and serves as a scientifically sound proxy for understanding the potential efficacy of this compound. Phenoxyethanol is a glycol ether and has gained prominence as a paraben alternative.[3]

Mechanism of Action

Phenoxyethanol's antimicrobial action is attributed to its ability to disrupt the microbial cell membrane, leading to increased permeability and the leakage of intracellular components, ultimately inhibiting microbial growth.[3]

Antimicrobial Spectrum and Efficacy

Phenoxyethanol is a broad-spectrum preservative effective against a wide range of gram-negative and gram-positive bacteria, as well as yeast and mold.[4][5] It is particularly noted for its strong activity against gram-negative bacteria, a common challenge for some preservative systems.[4]

Comparative Efficacy: A Data-Driven Analysis

The true measure of a preservative's efficacy lies in its performance within a formulation, which is typically assessed through standardized challenge tests. In these tests, a product is intentionally inoculated with a high concentration of various microorganisms to simulate contamination, and the preservative's ability to reduce the microbial population over time is measured.

Minimum Inhibitory Concentration (MIC)

A key metric in assessing antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that will inhibit the visible growth of a microorganism after overnight incubation.

PreservativeEscherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Staphylococcus aureus (Gram-positive)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
Phenoxyethanol 0.32%0.32%0.64%0.32%0.32%
Methylparaben ~0.1%~0.2%~0.1%~0.05%~0.05%
Propylparaben ~0.1%~0.2%~0.1%~0.05%~0.05%

Note: The MIC values for parabens can vary depending on the specific paraben and the test conditions. The values presented are indicative of their general efficacy.

From the available data, it is evident that phenoxyethanol demonstrates robust broad-spectrum activity.[6] While the MIC values for individual parabens against certain microorganisms might be lower, phenoxyethanol's efficacy against challenging gram-negative bacteria like Pseudomonas aeruginosa is a significant advantage.[6]

Optimal Usage Concentrations

In practice, preservatives are used at concentrations that provide a balance between efficacy and safety.

Preservative SystemTypical Use ConcentrationMaximum Allowed Concentration (EU)
Phenoxyethanol 0.5% - 1.0%[3]1.0%[4]
Single Paraben 0.01% - 0.3%0.4%
Paraben Blends 0.01% - 0.3% (total)0.8% (total)

It is important to note that phenoxyethanol is often used at higher concentrations than individual parabens. However, its favorable safety profile at these concentrations makes it a viable option.

Experimental Protocol: Preservative Efficacy Testing (Challenge Test)

To ensure the self-validating nature of this guide, a detailed, standardized protocol for a preservative efficacy test is provided below. This methodology is based on established pharmacopeial and ISO standards.

Step-by-Step Methodology
  • Preparation of Microbial Inoculum:

    • Culture representative microorganisms, typically including Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

    • Harvest and suspend the microorganisms in a suitable sterile carrier to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL for bacteria and yeast, and 1 x 10⁷ spores/mL for mold.

  • Inoculation of the Product:

    • Introduce a small volume of the microbial inoculum into pre-weighed samples of the final product to achieve an initial microbial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL.

    • Thoroughly mix to ensure uniform distribution of the microorganisms.

  • Incubation:

    • Store the inoculated product containers at a controlled temperature, typically 20-25°C, protected from light.

  • Sampling and Microbial Enumeration:

    • At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.

    • Perform serial dilutions and plate on appropriate growth media to determine the number of viable microorganisms.

  • Evaluation of Results:

    • Compare the microbial counts at each time point to the initial inoculum level.

    • The preservative system is considered effective if it meets the specified acceptance criteria, which typically involve a significant reduction in the microbial population over time. For example, a 3-log reduction (99.9%) in bacteria and a 1-log reduction (90%) in yeast and mold within 14 days, with no increase thereafter.

Preservative_Efficacy_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Culture Microorganisms (Bacteria, Yeast, Mold) B Prepare Inoculum (10^7-10^8 CFU/mL) A->B C Inoculate Product Samples (10^5-10^6 CFU/g) B->C Introduce D Incubate at 20-25°C C->D E Sample at Intervals (7, 14, 28 days) D->E F Enumerate Viable Microbes E->F G Compare Counts to Initial Inoculum F->G Data H Evaluate Against Acceptance Criteria G->H I Determine Preservative Efficacy H->I

Caption: Workflow of a standard preservative efficacy (challenge) test.

Safety and Regulatory Considerations

Parabens

The safety of parabens has been a subject of public debate due to some studies suggesting a potential link to endocrine disruption. However, major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Commission's Scientific Committee on Consumer Safety (SCCS), have reviewed the scientific data and consider them safe for use in cosmetics at the established concentrations.[7] It is worth noting that the estrogenic activity of parabens is significantly weaker than that of endogenous estrogens.

Phenoxyethanol

Phenoxyethanol is generally considered to have a favorable safety profile and is a rare sensitizer.[5] The SCCS has concluded that phenoxyethanol is safe for all consumers, including children of all ages, when used as a preservative in cosmetic products at a maximum concentration of 1%.[4]

Conclusion: A Balanced Perspective for the Formulator

Both parabens and phenoxyethanol (as a proxy for this compound) are effective broad-spectrum preservatives. The choice between them is not a simple matter of "good vs. bad" but rather a nuanced decision based on the specific requirements of the formulation and the target market.

  • Parabens offer a long history of safe and effective use at very low concentrations. They remain a scientifically sound choice for many applications, particularly when cost-effectiveness is a key consideration.

  • This compound (via Phenoxyethanol) presents a robust alternative, especially for formulations where "paraben-free" claims are desired. Its strong efficacy against gram-negative bacteria is a notable advantage.

Ultimately, the responsibility lies with the formulator to conduct thorough efficacy and safety testing of the final product to ensure it is adequately preserved and safe for consumer use.

Preservative_Comparison cluster_parabens Parabens cluster_phenoxy This compound (via Phenoxyethanol) P_Strength Strengths: - Long history of use - Effective at low concentrations - Broad spectrum (esp. fungi) Decision Formulator's Decision P_Strength->Decision P_Weakness Considerations: - Weaker against some Gram-negative bacteria - Public perception concerns P_Weakness->Decision Ph_Strength Strengths: - Strong against Gram-negative bacteria - Favorable public perception - Good safety profile Ph_Strength->Decision Ph_Weakness Considerations: - Used at higher concentrations - Limited direct data for this compound Ph_Weakness->Decision

Caption: Key decision factors for selecting a preservative system.

References

A Comparative Guide to Validating the Purity of Commercial 2-Phenoxyethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of active pharmaceutical ingredients (APIs) and other critical applications, even trace impurities can lead to undesirable side reactions, altered biological activity, and compromised final product quality. 2-Phenoxyethyl acetate, a widely used solvent and fragrance component, is no exception.[1][2] This guide provides an in-depth comparison of analytical methodologies for validating the purity of commercial this compound, offering insights into the experimental rationale and presenting comparative data to inform your selection of the most appropriate technique.

The Critical Need for Purity Validation

Commercial this compound can contain various impurities stemming from its synthesis or degradation. Common impurities may include unreacted starting materials like 2-phenoxyethanol and acetic acid, byproducts from side reactions, or residual solvents.[3] The presence of these impurities can significantly impact the outcome of sensitive experiments and manufacturing processes. Therefore, robust analytical methods are essential to confirm that the purity of this compound meets the stringent requirements of your application. Commercial suppliers often specify a purity of >99.0% as determined by Gas Chromatography (GC).[4][5][6][7]

A Comparative Overview of Analytical Techniques

Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on factors such as the expected impurities, required sensitivity, and available instrumentation. This guide will focus on a comparative analysis of four principal techniques:

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Fourier-Transform Infrared Spectroscopy (FTIR)

Below is a summary table highlighting the key performance characteristics of each technique for this specific application.

Analytical TechniquePrinciplePrimary UseStrengthsLimitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Quantifying volatile and semi-volatile impurities.High resolution, high sensitivity (especially with FID or MS detectors), well-established for this compound.Not suitable for non-volatile impurities, may require derivatization for some compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Quantifying non-volatile or thermally labile impurities.Versatile, suitable for a wide range of compounds, non-destructive.May have lower resolution for highly volatile impurities compared to GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Structural elucidation and quantification of major components and impurities.Provides detailed structural information, quantitative without the need for identical standards.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by molecular vibrations.Functional group identification and rapid screening.Fast, simple sample preparation, provides a unique molecular fingerprint.Not ideal for quantification of minor components, limited specificity for complex mixtures.

In-Depth Analysis and Experimental Protocols

Gas Chromatography (GC): The Industry Standard

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) detector, is the most common and often the most suitable method for quantifying the purity of this compound and its volatile impurities.[8][9][10] The principle lies in the separation of components in a gaseous mobile phase as they pass through a stationary phase in a column.

  • Column Selection: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5) is typically chosen. This is because this compound and its likely impurities (e.g., 2-phenoxyethanol) are polar to semi-polar, and a like-dissolves-like principle does not always provide the best separation. A non-polar stationary phase will separate compounds primarily based on their boiling points, offering excellent resolution.

  • Detector: FID is a robust and universally responsive detector for organic compounds, making it ideal for purity assays where the identity of all minor peaks may not be known. GC-MS provides the added advantage of mass spectral data, allowing for the positive identification of impurities.[8]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., Agilent HP-5 or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing s1 Dilute Sample s2 Inject Sample s1->s2 1 µL injection s3 Separation in Column s2->s3 s4 Detection (FID) s3->s4 s5 Integration of Peaks s4->s5 s6 Calculate Area % s5->s6

Caption: Workflow for purity determination by GC-FID.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is a powerful technique for separating and quantifying components of a mixture in the liquid phase.[9] For this compound, a reversed-phase HPLC method with UV detection is a viable alternative to GC, especially for identifying less volatile impurities. A validated HPLC method has been developed for the simultaneous determination of 2-phenoxyethanol and other related compounds.[11]

  • Column Selection: A C18 or C8 column is the standard choice for reversed-phase chromatography. These columns have a non-polar stationary phase, which retains analytes based on their hydrophobicity.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is used. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities.

  • Detector: A UV detector is suitable as the phenoxy group in this compound and many potential impurities absorbs UV light. A detection wavelength of around 258 nm is often effective.[11]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 258 nm.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Dissolve in Mobile Phase s2 Inject Sample s1->s2 10 µL injection s3 Separation on C18 Column s2->s3 s4 UV Detection s3->s4 s5 Peak Integration s4->s5 s6 Quantification s5->s6

Caption: Workflow for purity determination by HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Quantification

¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation.[12] While not as sensitive as chromatographic methods for trace impurity detection, NMR can provide quantitative information about the major components without the need for a reference standard of each impurity (qNMR).

  • Solvent Selection: A deuterated solvent that dissolves the sample and does not have interfering signals is crucial. Deuterated chloroform (CDCl₃) is a common choice for this compound.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals is added.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃. For qNMR, add a known amount of a suitable internal standard (e.g., maleic acid).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to this compound and any visible impurities.

The relative integrals of the signals correspond to the relative molar amounts of each compound. The purity can be calculated by comparing the integral of the analyte to the sum of all integrals.

Fourier-Transform Infrared Spectroscopy (FTIR): A Rapid Screening Tool

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12] It serves as an excellent initial screening method to confirm the identity of this compound and to detect gross impurities with different functional groups.

  • Sampling Technique: For a liquid sample like this compound, the simplest method is to place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Place a small drop of the this compound sample onto a salt plate and cover with a second salt plate.

  • Data Acquisition: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Compare the obtained spectrum with a reference spectrum of pure this compound. Key characteristic peaks to look for include:

    • C=O stretch (ester): ~1740 cm⁻¹

    • C-O stretch (ester): ~1230 cm⁻¹

    • Aromatic C=C stretches: ~1600 and 1500 cm⁻¹

The presence of significant unexpected peaks may indicate impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of hydroxyl-containing impurities like 2-phenoxyethanol.

Conclusion and Recommendations

For routine quality control and the most accurate quantification of volatile impurities in this compound, Gas Chromatography (GC-FID or GC-MS) is the recommended method.[8][10] It offers a combination of high resolution, sensitivity, and robustness. HPLC-UV is a strong alternative, particularly if non-volatile impurities are suspected or if the laboratory is better equipped for liquid chromatography.[11] NMR spectroscopy is invaluable for definitive structural confirmation and can be used for quantification, although with lower sensitivity for trace impurities.[12] FTIR spectroscopy is best utilized as a rapid identity check and for detecting significant functional group impurities.

By selecting the appropriate analytical technique and following a well-designed experimental protocol, researchers and drug development professionals can confidently validate the purity of their commercial this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Comparative Review of Synthesis Routes for Aromatic Acetates

Author: BenchChem Technical Support Team. Date: January 2026

Aromatic acetates are a cornerstone class of compounds, pivotal in the fragrance, pharmaceutical, and polymer industries. Their synthesis, seemingly straightforward, encompasses a diverse range of methodologies, each with a distinct profile of efficiency, substrate scope, and environmental impact. This guide provides a comparative analysis of the primary synthesis routes for aromatic acetates, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available options. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide supporting data to inform your selection of the most suitable synthetic strategy.

Classical Approaches to Aromatic Acetate Synthesis

The traditional methods for synthesizing aromatic acetates remain widely practiced due to their reliability and well-established protocols. These primarily involve the reaction of a phenol with an acetylating agent.

Fischer-Speier Esterification

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid (acetic acid) and an alcohol (a phenol). While a cornerstone of ester synthesis for aliphatic alcohols, its application to phenols is hampered by the reduced nucleophilicity of the phenolic oxygen and an unfavorable reaction equilibrium.[1][2]

Mechanism: The reaction is initiated by the protonation of the acetic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The weakly nucleophilic phenolic oxygen then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the aromatic acetate.[3][4] All steps of the Fischer esterification are reversible.[4]

Fischer_Esterification RCOOH Acetic Acid (R-COOH) Protonated_RCOOH Protonated Acetic Acid RCOOH->Protonated_RCOOH + H+ ArOH Phenol (Ar-OH) H_plus H+ Protonated_RCOOH->RCOOH - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ArOH Tetrahedral_Intermediate->Protonated_RCOOH - ArOH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Intermediate + H2O Ester Aromatic Acetate (Ar-O-COR) Protonated_Ester->Ester - H+ Ester->Protonated_Ester + H+ H2O H2O

Caption: Mechanism of Fischer-Speier Esterification.

Advantages:

  • Simplicity and Cost-Effectiveness: Utilizes inexpensive and readily available reagents (acetic acid and a strong acid catalyst like H₂SO₄ or p-TsOH).[2]

  • Atom Economy: In principle, the reaction has a high atom economy, with water as the only byproduct.

Disadvantages:

  • Unfavorable Equilibrium: The equilibrium often lies towards the starting materials, necessitating strategies to drive the reaction forward, such as using a large excess of acetic acid or removing water as it forms (e.g., via Dean-Stark distillation).[2]

  • Slow Reaction Rates: The reaction with less nucleophilic phenols can be very slow, often requiring prolonged heating.[1]

  • Harsh Conditions: The use of strong acids and high temperatures can be incompatible with sensitive functional groups on the aromatic ring.

  • Limited Scope: Not ideal for phenols with electron-withdrawing groups which further decrease nucleophilicity.

Acylation with Acyl Halides (Schotten-Baumann Reaction)

The acylation of phenols with acetyl chloride, typically under basic conditions, is a highly effective and widely used method known as the Schotten-Baumann reaction.[5][6] The base, commonly aqueous sodium hydroxide or pyridine, serves to neutralize the HCl byproduct and to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[7][8]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The highly reactive acetyl chloride is attacked by the phenoxide ion to form a tetrahedral intermediate, which then collapses to expel the chloride ion, yielding the final ester.[9]

Schotten_Baumann ArOH Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O-) ArOH->Phenoxide + Base Base Base (e.g., NaOH) AcCl Acetyl Chloride (CH3COCl) Tetrahedral_Intermediate Tetrahedral Intermediate Phenoxide->Tetrahedral_Intermediate + CH3COCl Ester Aromatic Acetate (Ar-OCOCH3) Tetrahedral_Intermediate->Ester - Cl- Cl_minus Cl-

Caption: Mechanism of the Schotten-Baumann Reaction.

Advantages:

  • High Reactivity and Yield: Acetyl chloride is a highly reactive electrophile, leading to rapid reactions and generally high yields.[10]

  • Broad Substrate Scope: Effective for a wide range of phenols, including those with electron-withdrawing groups.

  • Irreversible Reaction: The formation of HCl, which is neutralized by the base, drives the reaction to completion.

Disadvantages:

  • Harsh Reagents: Acetyl chloride is corrosive, moisture-sensitive, and generates HCl gas.

  • Safety Concerns: The reaction can be exothermic and requires careful control of reagent addition.

  • Stoichiometric Base: Requires at least a stoichiometric amount of base, which can complicate workup and generate salt waste.

Acylation with Acetic Anhydride

Acetic anhydride is another common acetylating agent, offering a milder alternative to acetyl chloride. These reactions can be catalyzed by either acids or bases.

Base-Catalyzed Acetylation: Similar to the Schotten-Baumann reaction, a base (e.g., pyridine, triethylamine, or even milder bases like sodium bicarbonate) is used to activate the phenol.[9] Pyridine is particularly effective as it can also act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate.

Acid-Catalyzed Acetylation: Strong acids can protonate the carbonyl oxygen of acetic anhydride, increasing its electrophilicity for attack by the phenol.

Mechanism (Base-Catalyzed):

Acetic_Anhydride_Base ArOH Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O-) ArOH->Phenoxide + Base Base Base Ac2O Acetic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Phenoxide->Tetrahedral_Intermediate + Ac2O Ester Aromatic Acetate Tetrahedral_Intermediate->Ester - Acetate Ion Acetate_ion Acetate Ion workflow start Start: Assemble Reactants reaction Reaction: - Add Phenol, Acetylating Agent, Catalyst/Base - Control Temperature & Stir start->reaction quench Quench Reaction (e.g., add water or ice) reaction->quench extraction Workup: Liquid-Liquid Extraction (e.g., with Ethyl Acetate or CH2Cl2) quench->extraction wash Wash Organic Layer (e.g., with NaHCO3 soln., brine) extraction->wash dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purification (e.g., Distillation or Chromatography) filter_evap->purify characterize Characterization (NMR, IR, GC-MS) purify->characterize end End: Pure Aromatic Acetate characterize->end

References

Safety Operating Guide

A Guide to the Proper Disposal of 2-Phenoxyethyl Acetate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding 2-Phenoxyethyl Acetate: Properties and Hazards

Before addressing disposal, it is crucial to understand the chemical's characteristics and associated risks. This compound (CAS No. 6192-44-5) is a colorless liquid used in various laboratory and industrial applications.[1] While it is a versatile compound, its disposal requires careful management due to its potential environmental and health impacts.

One of the primary concerns is its environmental persistence and toxicity. Safety Data Sheets (SDS) classify this compound as toxic to aquatic life with long-lasting effects.[2] This classification mandates that it must not be released into the environment through drains or general waste streams.[2] Furthermore, some toxicological data indicate it may be poisonous by ingestion and skin contact, and heating it to decomposition can produce acrid smoke and irritating vapors.[3]

Proper handling, therefore, is the first step in proper disposal. Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, when handling this substance.

Table 1: Key Properties and Hazards of this compound

PropertyValueSource(s)
CAS Number 6192-44-5[4]
Molecular Formula C₁₀H₁₂O₃[4]
Appearance Colorless to light yellow liquid[1]
Boiling Point ~244 °C[5]
Flash Point ~95-105 °C[5]
Primary Hazard Toxic to aquatic life with long-lasting effects[2]
Disposal Directive Dispose of contents/container to an approved waste disposal plant[2]
The Waste Management Workflow: From Generation to Disposal

The disposal of this compound is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes the framework for managing hazardous waste.[6][7] The following workflow provides a logical sequence for compliant disposal.

Caption: Decision workflow for this compound waste management.

Detailed Disposal Protocol

This protocol provides the necessary step-by-step guidance for laboratory personnel.

Part A: Waste Collection and Containerization

  • Waste Identification : Clearly identify the waste stream. Is it pure, unadulterated this compound, or is it mixed with other solvents or contaminating materials (e.g., paper towels, gloves from a spill)? This determination is critical for proper labeling and disposal routing.

  • Segregation : Do not mix this compound waste with incompatible chemicals. The Safety Data Sheet for a similar compound notes incompatibility with strong oxidizing agents. Mixing incompatible chemicals can lead to dangerous reactions. Waste should be segregated at the point of generation.[6]

  • Container Selection : Choose a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acids and bases.[7] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[6]

Part B: Labeling and Accumulation

  • Proper Labeling : The moment the first drop of waste enters the container, it must be labeled. According to RCRA and OSHA regulations, the label must clearly state the words "Hazardous Waste".[8] It should also include the full chemical name ("this compound") and a clear indication of the associated hazards (e.g., "Toxic to Aquatic Life").[2][8]

  • Accumulation in a Satellite Accumulation Area (SAA) : Laboratories may accumulate up to 55 gallons of hazardous waste in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][9]

  • Secure Storage : The waste container must be kept securely closed at all times, except when adding waste.[6] This prevents the release of vapors and protects against spills. Store the container in a well-ventilated area, such as a designated fume hood or a ventilated cabinet, away from ignition sources.[7][10]

Part C: Managing Spills and Contaminated Materials

  • Immediate Action : In the event of a spill, evacuate non-essential personnel from the area.[11] Ensure adequate ventilation.

  • Absorption : Contain and collect the spillage using a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[10][12]

  • Collection : Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : The contaminated absorbent material and any used PPE (gloves, etc.) must be disposed of as hazardous waste in the same manner as the chemical itself.[12]

Part D: Final Disposal

  • Use of a Licensed Contractor : Hazardous waste cannot be disposed of in the regular trash or poured down the sewer.[6] Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.

  • Scheduling Pickup : When your waste container is full or nearing its accumulation time limit (which can vary by generator status and state regulations), contact your EHS office to arrange for a pickup.[7][13]

  • Documentation : Ensure all necessary paperwork, often called a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal facility, ensuring a complete chain of custody.

By adhering to this structured and well-documented protocol, you ensure not only the safety of your laboratory personnel and the protection of the environment but also full compliance with federal and local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxyethyl acetate
Reactant of Route 2
Reactant of Route 2
2-Phenoxyethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.